Holmium sulfate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
15622-40-9 |
|---|---|
Molecular Formula |
H2HoO4S |
Molecular Weight |
263.01 g/mol |
IUPAC Name |
holmium;sulfuric acid |
InChI |
InChI=1S/Ho.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |
InChI Key |
JTZUUBNBNBFJCX-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ho+3].[Ho+3] |
Canonical SMILES |
OS(=O)(=O)O.[Ho] |
Other CAS No. |
15622-40-9 |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Primary Characteristics of Holmium Sulfate
This technical guide provides a comprehensive overview of the core characteristics of Holmium (III) sulfate (B86663), with a particular focus on its hydrated form, Holmium (III) sulfate octahydrate (Ho₂(SO₄)₃·8H₂O). This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the chemical and physical properties, synthesis, and analysis of this rare-earth compound.
Chemical and Physical Properties
Holmium sulfate is a yellow crystalline solid under natural light and is known for its interesting magnetic and spectroscopic properties.[1][2] It is moderately soluble in water and acids.[3][4] The octahydrate form is the most commonly available and studied.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its octahydrate form.
| Property | Value | Notes | Citation |
| Chemical Formula | Ho₂(SO₄)₃ | Anhydrous | [5] |
| Ho₂(SO₄)₃·8H₂O | Octahydrate | [2] | |
| Molecular Weight | 618.04 g/mol | Anhydrous | [6] |
| 762.17 g/mol | Octahydrate | [1] | |
| Appearance | White solid | Anhydrous | [5] |
| Yellow crystal | Octahydrate | [2] | |
| CAS Number | 15622-40-0 | Anhydrous | [7] |
| 13473-57-9 | Octahydrate | [1] |
| Solubility of this compound Octahydrate in Water | ||
| Temperature (°C) | Solubility ( g/100g H₂O) | Citation |
| 20 | 8.18 | [1][3] |
| 25 | 6.71 | [1][3] |
| 40 | 4.52 | [1][3] |
| Magnetic Properties | |||
| Property | Value | Notes | Citation |
| Molar Magnetic Susceptibility (χm) | +88100 x 10⁻⁶ cm³/mol | For Holmium Oxide (Ho₂O₃), indicating strong paramagnetism of the Ho³⁺ ion. | [8] |
Crystal Structure
The crystal structure of Holmium (III) sulfate octahydrate is monoclinic. It is isostructural with other rare-earth sulfate octahydrates such as those of terbium and dysprosium.[3] The structure belongs to the space group C12/c1.
| Crystallographic Data (for isostructural Tb₂(SO₄)₃·8H₂O) | ||
| Parameter | Value | Citation |
| Crystal System | Monoclinic | [3] |
| Space Group | C12/c1 (No. 15) | [3] |
| a | 13.493(3) Å | [3] |
| b | 6.714(1) Å | [3] |
| c | 18.231(3) Å | [3] |
| β | 102.16(2)° | [3] |
| Volume | 1614.5 ų | [3] |
| Z | 4 | [3] |
Experimental Protocols
Synthesis of Holmium (III) Sulfate
A common method for the synthesis of Holmium (III) sulfate involves the reaction of Holmium metal with sulfuric acid.
Protocol:
-
Carefully add a stoichiometric amount of elemental Holmium metal to a solution of 18 M sulfuric acid in a fume hood.[9]
-
The reaction will proceed with the evolution of hydrogen gas, resulting in the formation of this compound.[9]
-
The balanced chemical equation for this single displacement reaction is: 2Ho(s) + 3H₂SO₄(aq) → Ho₂(SO₄)₃(aq) + 3H₂(g)[9]
-
To obtain the octahydrate crystals, the resulting solution can be concentrated by gentle heating and then allowed to cool slowly, leading to the crystallization of Ho₂(SO₄)₃·8H₂O.
-
The crystals can then be collected by filtration, washed with cold deionized water, and dried in a desiccator.
Quantitative Analysis: Spectrophotometric Determination
The concentration of Holmium (III) ions in a solution can be determined spectrophotometrically using a complexing agent such as Solochrome Black T.[10]
Protocol:
-
Prepare a series of standard solutions of Holmium (III) sulfate of known concentrations.
-
To each standard and the unknown sample, add a solution of Solochrome Black T reagent in a buffer solution to maintain a pH of 5.[10]
-
Allow the solutions to stand for the color to develop fully. The complex formed is violet.[10]
-
Measure the absorbance of each solution at the wavelength of maximum absorption for the Holmium (III)-Solochrome Black T complex.
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.
-
Determine the concentration of the unknown sample by comparing its absorbance to the calibration curve. Beer's law is obeyed in the concentration range of 6.06x10⁻⁷ to 54.56x10⁻⁷ M.[10]
Characterization by X-ray Diffraction (XRD)
The crystal structure and phase purity of synthesized this compound can be confirmed using powder X-ray diffraction.
Protocol:
-
A finely ground powder sample of the this compound is mounted on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation).
-
The diffraction pattern is recorded over a range of 2θ angles.
-
The resulting diffractogram, a plot of intensity versus 2θ, is then compared with standard diffraction patterns from databases (e.g., JCPDS-ICDD) or with calculated patterns based on known crystal structures of isostructural compounds to identify the crystalline phases present.[11]
Thermal Analysis
Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) can be used to study the thermal decomposition of this compound octahydrate.
Protocol:
-
A small, accurately weighed sample of Ho₂(SO₄)₃·8H₂O is placed in a crucible within a thermogravimetric analyzer.
-
The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
The TGA instrument records the mass of the sample as a function of temperature, while the DTA measures the temperature difference between the sample and a reference material.
-
The resulting TGA curve will show mass loss steps corresponding to dehydration and decomposition. The DTA curve will show endothermic or exothermic peaks associated with these processes. The decomposition of hydrated metal sulfates typically involves multiple dehydration steps followed by the decomposition of the anhydrous sulfate at higher temperatures to the corresponding oxide.[9]
Visualizations
Logical Relationship of Properties
Caption: Logical relationship of this compound properties.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for synthesis and characterization.
References
- 1. This compound OCTAHYDRATE CAS#: 13473-57-9 [chemicalbook.com]
- 2. americanelements.com [americanelements.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Holmium(III) Sulfate Octahydrate,CAS : 13473-57-9 [eforu-chemical.com]
- 6. benchchem.com [benchchem.com]
- 7. govinfo.gov [govinfo.gov]
- 8. researchgate.net [researchgate.net]
- 9. eforu-chemical.com [eforu-chemical.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chalcogen.ro [chalcogen.ro]
An In-Depth Technical Guide to the Physical and Chemical Properties of Holmium Sulfate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Holmium sulfate (B86663) hydrate (B1144303), with a particular focus on the commonly available octahydrate form (Ho₂(SO₄)₃·8H₂O). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with or considering the use of holmium compounds.
Chemical Identity and Physical Properties
Holmium sulfate hydrate is an inorganic salt of the rare earth metal holmium. It is typically available as a hydrate, with the octahydrate being the most common form. The physical properties of this compound octahydrate are summarized in the table below.
| Property | Value | References |
| Molecular Formula | Ho₂(SO₄)₃·8H₂O | [1][2] |
| Molecular Weight | 762.17 g/mol | [2] |
| Appearance | Yellow or orange crystalline powder | [1] |
| Solubility in Water | 8.18 g/100g H₂O (20°C)6.71 g/100g H₂O (25°C)4.52 g/100g H₂O (40°C) | [2][3] |
| Density | Not available | [1][2][4] |
| Melting Point | Decomposes upon heating | [4] |
Chemical Properties and Reactivity
This compound hydrate is stable under normal conditions. As a salt of a strong acid (sulfuric acid) and a relatively weak base (holmium hydroxide), its aqueous solutions are expected to be slightly acidic due to hydrolysis of the Ho³⁺ ion.
Thermal Decomposition
Experimental Protocols
Synthesis of this compound Octahydrate
A general method for the synthesis of rare earth sulfate hydrates can be adapted for this compound octahydrate.
Materials:
-
Holmium(III) oxide (Ho₂O₃)
-
Dilute sulfuric acid (H₂SO₄)
-
Deionized water
-
pH meter or pH paper
-
Heating plate with magnetic stirrer
-
Crystallization dish
Procedure:
-
Slowly add a stoichiometric amount of Holmium(III) oxide to a stirred solution of dilute sulfuric acid. The reaction is exothermic and should be controlled.
-
Gently heat the mixture with continuous stirring until the Holmium(III) oxide is completely dissolved.
-
Adjust the pH of the solution to slightly acidic (around pH 4-5) by adding more sulfuric acid or a dilute solution of a non-interfering base if necessary.
-
Filter the solution to remove any unreacted starting material or impurities.
-
Transfer the clear solution to a crystallization dish and allow the solvent to evaporate slowly at room temperature.
-
Yellow or orange crystals of this compound octahydrate will form.
-
Collect the crystals by filtration, wash them with a small amount of cold deionized water, and then with ethanol.
-
Dry the crystals in a desiccator over a suitable drying agent.
Characterization of this compound Hydrate
Standard analytical techniques can be employed to characterize the synthesized this compound hydrate.
-
Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity of the compound.
-
Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC): To determine the water content and study the thermal decomposition profile. The analysis should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the characteristic vibrational modes of the sulfate ions and water molecules.
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS): To determine the elemental composition and purity of the sample.
Applications in Research and Drug Development
The applications of holmium compounds in the medical field are predominantly associated with the radioactive isotope Holmium-166 (¹⁶⁶Ho). This isotope is a potent beta-emitter, making it suitable for radiotherapy.
Radiopharmaceutical Applications of ¹⁶⁶Ho
¹⁶⁶Ho-labeled compounds are being investigated and used for the treatment of various cancers[5][6][7]. These applications include:
-
Selective Internal Radiation Therapy (SIRT): ¹⁶⁶Ho-loaded microspheres are used for the treatment of liver tumors[8].
-
Direct Intratumoral Injection: ¹⁶⁶Ho complexed with chitosan (B1678972) has been used for the treatment of hepatocellular carcinoma[6].
-
Bone Metastases: ¹⁶⁶Ho complexed with chelating agents like DOTMP is being explored for targeting bone metastases[5].
The stable isotope, Holmium-165 (¹⁶⁵Ho), which is the naturally occurring form, can be activated by neutron bombardment to produce ¹⁶⁶Ho[5][7].
Non-Radioactive Holmium Compounds in Biomedical Research
While the primary focus is on ¹⁶⁶Ho, non-radioactive holmium compounds, including nanoparticles of holmium oxide, are being explored for various biomedical applications due to holmium's unique magnetic and imaging properties.
-
Magnetic Resonance Imaging (MRI) and Computed Tomography (CT) Contrast Agents: Holmium's high magnetic moment and X-ray attenuation coefficient make its compounds potential dual-modal contrast agents for MRI and CT imaging[9][10].
-
Drug Delivery: Holmium-containing nanoparticles are being investigated as potential carriers for targeted drug delivery[11][12]. For instance, holmium ferrite (B1171679) nanoparticles have been studied for the delivery of anticancer drugs[12].
A study on the biodistribution of different holmium compounds in rats showed that this compound was primarily found in the liver and spleen, highlighting its potential for targeted delivery to these organs[13].
Safety and Handling
This compound hydrate is considered an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation[4]. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier[4].
Conclusion
This compound hydrate is a readily available source of holmium for research and development. While its direct therapeutic applications in its non-radioactive form are still in the exploratory phase, its role as a precursor for radiopharmaceuticals and its potential in advanced imaging and drug delivery systems make it a compound of significant interest to the scientific and medical communities. This guide provides a foundational understanding of its properties and handling, which is essential for its safe and effective use in a laboratory setting. Further research is warranted to fully elucidate its potential in various biomedical applications.
References
- 1. Holmium(III) Sulfate Octahydrate,CAS : 13473-57-9 [eforu-chemical.com]
- 2. Cas 13473-57-9,this compound OCTAHYDRATE | lookchem [lookchem.com]
- 3. 13473-57-9 CAS MSDS (this compound OCTAHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. The various therapeutic applications of the medical isotope holmium-166: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openmedscience.com [openmedscience.com]
- 7. The various therapeutic applications of the medical isotope holmium-166: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Holmium-166 used to treat liver cancer - Nuclear Engineering International [neimagazine.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Facile Synthesis of Holmium-Based Nanoparticles as a CT and MRI Dual-Modal Imaging for Cancer Diagnosis [frontiersin.org]
- 11. Preparation of neutron-activatable holmium nanoparticles for the treatment of ovarian cancer metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phyto-fabrication of ultrafine nanoscale holmium oxide HT-Ho2O3 NPs and their biomedical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug metabolism: Comparison of biodistribution profile of holmium in three different compositions in healthy Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Crystal Structure and Synthesis of Holmium (III) Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the crystal structure and synthesis of Holmium (III) sulfate (B86663). The information is curated for professionals in research, science, and drug development who require a thorough understanding of this inorganic compound. This document details the crystallographic properties of its hydrated form, provides comprehensive experimental protocols for its synthesis, and visualizes key structural and procedural aspects.
Crystal Structure of Holmium (III) Sulfate
Holmium (III) Sulfate Octahydrate (Ho₂(SO₄)₃·8H₂O) is expected to crystallize in the monoclinic system with the space group C2/c . This structure consists of a complex three-dimensional network. The Holmium (III) ions are coordinated by oxygen atoms from both the sulfate groups and water molecules.
The coordination environment of the Ho³⁺ ion is a key feature of its crystal structure. Each holmium ion is typically coordinated by eight oxygen atoms, forming a distorted square antiprism or a similar eight-coordinate polyhedron. Four of these coordinating oxygen atoms are from water molecules, and the other four are from four distinct sulfate tetrahedra. The sulfate ions act as bridging ligands, connecting the holmium-aqua complexes into a polymeric structure.
The crystal lattice is further stabilized by an extensive network of hydrogen bonds between the coordinated and uncoordinated water molecules and the oxygen atoms of the sulfate groups.
Crystallographic Data (Inferred)
The following table summarizes the anticipated crystallographic data for Holmium (III) sulfate octahydrate, based on its isostructural relationship with other rare earth sulfate octahydrates.
| Parameter | Value |
| Chemical Formula | Ho₂(SO₄)₃·8H₂O |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Coordination Number of Ho³⁺ | 8 |
| Coordination Geometry | Distorted Square Antiprism |
Synthesis of Holmium (III) Sulfate
Holmium (III) sulfate is typically synthesized from Holmium (III) oxide (Ho₂O₃), which is the most common and stable oxide of holmium. The synthesis involves the reaction of the oxide with sulfuric acid, followed by crystallization. Both the hydrated and anhydrous forms can be obtained through controlled reaction and heating conditions.
Synthesis of Holmium (III) Sulfate Octahydrate (Ho₂(SO₄)₃·8H₂O)
This protocol describes the laboratory-scale synthesis of crystalline Holmium (III) sulfate octahydrate from Holmium (III) oxide.
Experimental Protocol:
-
Dissolution of Holmium (III) Oxide:
-
Accurately weigh a specific amount of high-purity Holmium (III) oxide (Ho₂O₃) powder.
-
In a fume hood, slowly add a stoichiometric excess of dilute sulfuric acid (e.g., 2 M H₂SO₄) to the oxide in a beaker with constant stirring. The reaction is exothermic.
-
The reaction is: Ho₂O₃(s) + 3H₂SO₄(aq) → Ho₂(SO₄)₃(aq) + 3H₂O(l).
-
Gently heat the solution (e.g., to 60-70 °C) on a hot plate to ensure complete dissolution of the oxide and to obtain a clear, pale yellow solution. A slight excess of acid is used to prevent the hydrolysis of the holmium salt.
-
-
Crystallization:
-
Filter the hot solution through a fine porosity filter paper to remove any unreacted oxide or impurities.
-
Allow the filtrate to cool slowly to room temperature. To promote the growth of larger crystals, the solution can be loosely covered and left undisturbed for several days.
-
Alternatively, for faster crystallization, the volume of the solution can be reduced by gentle heating before cooling.
-
-
Isolation and Drying of Crystals:
-
Once a sufficient amount of crystals has formed, isolate them from the mother liquor by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold distilled water to remove any residual sulfuric acid, followed by a wash with a water-miscible organic solvent like ethanol (B145695) or acetone (B3395972) to facilitate drying.
-
Dry the crystals at room temperature in a desiccator over a suitable drying agent (e.g., silica (B1680970) gel or anhydrous calcium chloride). Avoid excessive heating, which could lead to the loss of water of hydration.
-
Synthesis of Anhydrous Holmium (III) Sulfate (Ho₂(SO₄)₃)
Anhydrous Holmium (III) sulfate can be prepared by the controlled thermal dehydration of the hydrated salt.
Experimental Protocol:
-
Dehydration:
-
Place a known amount of finely ground Holmium (III) sulfate octahydrate in a porcelain crucible.
-
Heat the crucible in a programmable furnace.
-
The temperature should be increased gradually to avoid the formation of basic sulfates. A typical heating profile would be to hold the temperature at around 120 °C for several hours to remove the bulk of the water, followed by a slow ramp-up to 300-400 °C to remove the remaining coordinated water molecules.
-
Maintain the final temperature for several hours until a constant weight is achieved, indicating complete dehydration.
-
-
Handling and Storage:
-
Cool the anhydrous Holmium (III) sulfate in a desiccator to prevent rehydration from atmospheric moisture.
-
Store the anhydrous salt in a tightly sealed container in a dry environment.
-
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of Holmium (III) sulfate octahydrate.
Caption: Workflow for the synthesis of Holmium(III) sulfate octahydrate.
Coordination Environment of Holmium (III) Ion
This diagram illustrates the coordination environment of the Holmium (III) ion in the octahydrate crystal structure.
Caption: Coordination of the Holmium(III) ion with water and sulfate groups.
Magnetic susceptibility of Holmium sulfate at room temperature.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the magnetic susceptibility of Holmium sulfate (B86663) at room temperature. Due to the scarcity of directly reported experimental values for Holmium sulfate, this document synthesizes data from closely related compounds and provides detailed experimental protocols for its measurement. This information is critical for researchers in fields such as contrast agent development, materials science, and quantum computing, where the magnetic properties of lanthanide compounds are of paramount importance.
Core Data on Magnetic Susceptibility
The following table summarizes the molar magnetic susceptibility of relevant Holmium compounds and a closely related lanthanide sulfate. These values are typically measured at or near room temperature (298 K).
| Compound | Formula | Molar Magnetic Susceptibility (χ_m) x 10⁻⁶ cm³/mol | Temperature (K) |
| Holmium (elemental) | Ho | +905.467 | Room Temperature |
| Holmium Oxide | Ho₂O₃ | +88100 | Room Temperature |
| Erbium Sulfate Octahydrate | Er₂(SO₄)₃·8H₂O | +74600[1] | Room Temperature |
| This compound Octahydrate (Estimated) | Ho₂(SO₄)₃·8H₂O | ~75000 - 90000 | Room Temperature |
Note: The value for Holmium (elemental) is presented in m³/mol and has been converted to cm³/mol for consistency. The estimated value for this compound Octahydrate is based on the value for the adjacent lanthanide, Erbium, and Holmium Oxide.
Experimental Protocols for Magnetic Susceptibility Measurement
The determination of magnetic susceptibility is a fundamental experimental procedure in magnetochemistry. Several methods are employed, with the Gouy, Faraday, and Quincke's methods being the most common for solid and liquid samples.
The Gouy Method
The Gouy method is a classical and widely used technique for measuring the magnetic susceptibility of solid and liquid samples. It relies on measuring the apparent change in mass of a sample when it is suspended in a non-uniform magnetic field.
Experimental Procedure:
-
Sample Preparation: The solid sample, in this case, this compound powder, is packed uniformly into a long, cylindrical Gouy tube. The tube is typically made of glass and has a known, negligible magnetic susceptibility.
-
Apparatus Setup: A sensitive analytical balance is used, from which the Gouy tube is suspended. The bottom of the tube is positioned between the poles of a powerful electromagnet, where the magnetic field is strongest, while the top of the tube is in a region of negligible magnetic field.
-
Initial Measurement (Field Off): The mass of the sample and the tube is accurately measured in the absence of a magnetic field.
-
Second Measurement (Field On): The electromagnet is turned on, creating a strong magnetic field gradient along the length of the tube. The apparent mass of the sample is measured again.
-
Data Analysis: A paramagnetic substance like this compound will be drawn into the magnetic field, resulting in an apparent increase in mass. The change in mass is directly proportional to the magnetic susceptibility of the sample.
The Faraday Method
The Faraday method is a more sensitive technique that is particularly suitable for small sample sizes and for studying the temperature dependence of magnetic susceptibility. It utilizes a uniform magnetic field with a constant gradient.
Experimental Procedure:
-
Sample Preparation: A small amount of the this compound sample is placed in a sample holder, often a small bucket or cup made of a diamagnetic material.
-
Apparatus Setup: The sample holder is suspended from a microbalance and positioned in a region of a uniform magnetic field with a well-defined gradient.
-
Force Measurement: The magnetic force on the sample is measured by the microbalance. This force is directly proportional to the mass susceptibility of the sample, the magnetic field strength, and the field gradient.
-
Calibration: The apparatus is calibrated using a standard substance with a known magnetic susceptibility.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the magnetic susceptibility of a solid sample using a balance-based method like the Gouy or Faraday method.
This guide provides a foundational understanding of the magnetic susceptibility of this compound for professionals in research and development. While a precise experimental value remains to be definitively reported in publicly accessible literature, the provided data and methodologies offer a strong basis for experimental design and theoretical considerations.
References
An In-depth Technical Guide to the Optical Absorption Spectrum of Holmium Sulfate Solution
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the optical absorption spectrum of the Holmium(III) ion in aqueous solution. The unique and well-defined absorption profile of Holmium makes it an indispensable tool in the field of spectrophotometry, particularly for the calibration of wavelength accuracy in UV-Visible spectrophotometers. While this guide focuses on Holmium sulfate (B86663), the spectral data presented is largely characteristic of the aqueous Holmium(III) ion (Ho³⁺) and is commonly obtained using solutions of Holmium oxide in perchloric acid, which serves as a widely accepted wavelength calibration standard.[1][2]
Core Principles of Holmium Absorption
The optical absorption spectrum of the Holmium(III) ion is distinguished by a series of sharp, narrow, and well-resolved absorption bands across the ultraviolet (UV) and visible regions. These bands arise from electronic transitions within the 4f electron shell of the Ho³⁺ ion. The f-shell electrons are well-shielded from external influences, resulting in absorption peaks that are relatively insensitive to the chemical environment, such as the counter-ion (e.g., sulfate or perchlorate) or changes in temperature.[2][3][4] This intrinsic stability makes Holmium solutions an excellent and reliable reference material for wavelength calibration.[1][5]
Quantitative Spectral Data
The absorption peaks of Holmium(III) in an acidic aqueous solution are well-documented. The following table summarizes the certified wavelengths of minimum transmittance (which correspond to absorption maxima) for a standard 4% (m/v) Holmium oxide in 10% (v/v) perchloric acid solution. These values are widely used for spectrophotometer qualification.[2][3]
| Band No. | Certified Wavelength (nm)[2][3] | Region |
| 1 | 241.0 | Ultraviolet |
| 2 | 249.8 | Ultraviolet |
| 3 | 278.2 | Ultraviolet |
| 4 | 287.1 | Ultraviolet |
| 5 | 333.5 | Ultraviolet |
| 6 | 345.5 | Ultraviolet |
| 7 | 361.5 | Ultraviolet |
| 8 | 385.6 | Visible |
| 9 | 416.2 | Visible |
| 10 | 445.8 | Visible |
| 11 | 459.9 | Visible |
| 12 | 485.2 | Visible |
| 13 | 536.5 | Visible |
| 14 | 640.5 | Visible |
Note: The exact measured wavelength can be slightly dependent on the spectral bandwidth of the instrument. The certified values are typically provided with an uncertainty of approximately ±0.1 nm to ±1.5 nm.[3][6]
Experimental Protocol: Measurement of Absorption Spectrum
This section details the methodology for preparing a Holmium sulfate solution and measuring its optical absorption spectrum.
Instrumentation
-
Spectrophotometer: A high-precision, double-beam UV-Visible spectrophotometer is required. The instrument should have a selectable spectral bandwidth, ideally 3 nm or less, to resolve the sharp Holmium peaks accurately.[2][3] A common instrument used for such measurements is the Varian Cary series or equivalent.[3]
-
Cuvettes: 10 mm pathlength quartz cuvettes are necessary for measurements in the UV region.
Reagents and Solution Preparation
-
Holmium(III) Sulfate Hydrate (Ho₂(SO₄)₃·xH₂O): High purity (e.g., 99.9% or greater) salt.
-
Deionized Water: High-purity, 18 MΩ·cm.
-
Sulfuric Acid (H₂SO₄): Trace metal grade, concentrated.
Preparation of a 1% (w/v) this compound Stock Solution:
-
Accurately weigh 1.0 g of Holmium(III) sulfate hydrate.
-
Quantitatively transfer the solid to a 100 mL volumetric flask.
-
Add approximately 80 mL of deionized water.
-
To prevent hydrolysis and ensure complete dissolution, add a small amount of concentrated sulfuric acid dropwise (e.g., 0.1 mL) and swirl gently until the solid is fully dissolved.
-
Once dissolved, dilute the solution to the 100 mL mark with deionized water.
-
Mix the solution thoroughly by inversion.
Measurement Procedure
-
Instrument Warm-up: Turn on the spectrophotometer and its light sources (deuterium for UV, tungsten for visible) and allow the instrument to warm up for at least 30-45 minutes to ensure thermal stability.[7]
-
Set Scan Parameters: Configure the instrument to perform a wavelength scan across the desired range (e.g., 200 nm to 700 nm). Set the spectral bandwidth to a value appropriate for resolving the peaks (e.g., 1 nm).[6]
-
Baseline Correction: Fill a quartz cuvette with the blank solution (deionized water slightly acidified with sulfuric acid, matching the solvent of the sample). Place it in the sample holder and record a baseline scan. This corrects for any absorbance from the solvent and the cuvette itself.[7]
-
Sample Measurement: Empty the cuvette, rinse it with the this compound solution, and then fill it with the this compound solution. Place it in the sample holder.
-
Acquire Spectrum: Run the wavelength scan to acquire the absorption spectrum of the this compound solution.
-
Peak Identification: Use the instrument's software to identify the wavelengths of maximum absorbance. Compare these measured peak positions against the certified values to verify the wavelength accuracy of the spectrophotometer.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the optical absorption spectrum of a this compound solution.
Caption: Experimental workflow for this compound solution analysis.
References
- 1. ccat.co.nz [ccat.co.nz]
- 2. starna.com [starna.com]
- 3. Spectral Transmittance Characteristics of Holmium Oxide in Perchloric Acid Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. Holmium Oxide Glass Wavelength Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Unraveling the Solubility of Holmium Sulfate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of holmium (III) sulfate (B86663) in various organic solvents. Recognizing the current scarcity of publicly available quantitative data, this document synthesizes existing information, presents data for analogous rare-earth compounds to offer a predictive framework, and details robust experimental protocols for the precise determination of holmium sulfate solubility. This guide is intended to be a valuable resource for researchers in materials science, drug development, and chemical synthesis where holmium compounds are utilized.
Introduction to this compound
Holmium (III) sulfate, with the chemical formula Ho₂(SO₄)₃, is an inorganic compound of the rare-earth element holmium. It typically exists as a hydrate, Ho₂(SO₄)₃·8H₂O, which appears as a yellow crystalline solid under natural light. Holmium and its compounds are of significant interest due to their unique magnetic and spectroscopic properties, finding applications in specialized glasses, lasers, and as calibration standards for spectrophotometers.[1] In the realm of drug development and materials science, understanding the solubility of this compound in non-aqueous media is critical for its use as a precursor in synthesis, for creating homogeneous reaction mixtures, and for formulation development.
Qualitative descriptions of this compound's solubility are often varied in commercial literature, with some sources describing it as soluble in water, while others claim it is insoluble.[2][3] It is generally stated that organometallic forms of holmium are soluble in organic solutions.[4][5] However, for the inorganic salt, specific quantitative data in organic solvents is largely unavailable in peer-reviewed literature. This guide aims to address this gap by providing a framework for understanding and determining its solubility.
Quantitative Solubility Data
A thorough review of scientific literature reveals a significant lack of published quantitative data on the solubility of this compound in common organic solvents. The data that is available is often from non-peer-reviewed sources and should be treated with caution.
The most specific data found is for holmium(III) sulfate octahydrate in acetone, presented in Table 1. Researchers are strongly advised to verify this data experimentally before use in critical applications.
| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) | Data Source |
| Acetone | 0 | 8.18 | Sciencemadness Wiki[1] |
| 10 | 6.1 | Sciencemadness Wiki[1] | |
| 20 | 4.52 | Sciencemadness Wiki[1] |
Note: The same source erroneously lists identical solubility data for holmium(III) sulfate octahydrate in ethanol, suggesting a potential data entry error. This underscores the need for experimental verification.
Predicted Solubility and Trends from Analogous Compounds
In the absence of direct data, the solubility of this compound in organic solvents can be inferred from the behavior of other rare-earth sulfates. Generally, the solubility of inorganic salts like rare-earth sulfates in organic solvents is limited, especially in non-polar solvents. However, in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), which are known to dissolve a wide range of inorganic salts, a higher solubility of this compound can be anticipated.[6][7]
Studies on other lanthanide sulfates in mixed-solvent systems, such as water-alcohol mixtures, have shown that solubility is a complex function of solvent composition and temperature.[2][8] It is reasonable to expect that this compound would follow similar trends.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, experimental determination is essential. The most common and reliable method is the isothermal equilibrium method. This involves creating a saturated solution of this compound in the desired organic solvent at a constant temperature, followed by the quantitative analysis of the holmium concentration in the solution.
Isothermal Equilibrium Method
This protocol describes a general procedure for determining the solubility of this compound in an organic solvent.
Materials and Equipment:
-
Holmium (III) sulfate (anhydrous or hydrated form, purity ≥ 99.9%)
-
Organic solvent of interest (analytical grade)
-
Constant temperature bath or incubator
-
Sealed glass vials or flasks
-
Magnetic stirrer and stir bars
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, ICP-OES/MS, or titration equipment)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vial in a constant temperature bath and stir vigorously for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. The required time should be determined by taking measurements at different time points until the concentration of the solution remains constant.
-
Phase Separation: Once equilibrium is achieved, stop stirring and allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter to remove any suspended solid particles. This step should be performed while maintaining the temperature of the solution.
-
Sample Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent and determine the concentration of holmium using a suitable analytical method as described below.
Analytical Methods for Holmium Concentration
The gravimetric method is a straightforward technique for determining the concentration of a saturated solution.
Procedure:
-
Accurately weigh an empty, dry container (e.g., an evaporating dish).
-
Pipette a known volume of the filtered saturated solution into the weighed container and weigh it again to determine the mass of the solution.
-
Carefully evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the decomposition point of this compound).
-
Once the solvent is fully evaporated, cool the container in a desiccator and weigh it. Repeat the drying and weighing steps until a constant mass is achieved.
-
The mass of the dissolved this compound can be calculated from the final and initial weights of the container. The solubility can then be expressed in g/100g of solvent or other appropriate units.
The following diagram illustrates the workflow for gravimetric solubility determination.
Workflow for Gravimetric Solubility Determination.
Holmium ions have characteristic sharp absorption peaks in the UV-Vis spectrum, which can be used for quantitative analysis.[9][4][10][11][12]
Procedure:
-
Prepare Standard Solutions: Create a series of this compound solutions of known concentrations in the organic solvent of interest.
-
Generate Calibration Curve: Measure the absorbance of each standard solution at a characteristic wavelength for holmium (e.g., around 361 nm, 451 nm, or 537 nm). Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear in the concentration range of interest (Beer-Lambert Law).
-
Measure Sample Absorbance: Measure the absorbance of the appropriately diluted, filtered saturated solution.
-
Determine Concentration: Use the calibration curve to determine the concentration of holmium in the diluted sample, and then calculate the concentration in the original saturated solution.
Complexometric titration is a classic and accurate method for determining the concentration of metal ions.[13]
Procedure:
-
Sample Preparation: Pipette a known volume of the filtered saturated solution into a flask. Add a suitable buffer solution to maintain the required pH for the titration (typically slightly alkaline for rare-earth elements).
-
Add Indicator: Add a small amount of a suitable metal ion indicator, such as Xylenol Orange or Eriochrome Black T.
-
Titration: Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA). The endpoint is indicated by a sharp color change.
-
Calculation: Calculate the concentration of holmium in the saturated solution based on the volume of EDTA solution used and the stoichiometry of the Ho³⁺-EDTA complex (which is 1:1).
The following diagram outlines the general workflow for determining solubility via a concentration-based analytical method like spectrophotometry or titration.
General Workflow for Solubility Determination.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.ws [chem.ws]
- 4. reagecon.com [reagecon.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Potentiometric study of holmium complexes with EDTMP | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. UV-VIS Standard 6:holmium oxide solution analytical standard [sigmaaldrich.com]
- 11. starna.com [starna.com]
- 12. Holmium Oxide Reference for Wavelength in the Visible and UV [starnacells.com]
- 13. webstor.srmist.edu.in [webstor.srmist.edu.in]
Navigating the Unseen: A Technical Guide to the Safe Handling of Holmium Sulfate Powder
For Immediate Release
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling and potential hazards of Holmium sulfate (B86663) powder. While specific quantitative toxicity data for Holmium sulfate is limited, this guide synthesizes available information on Holmium compounds and other lanthanides to establish best practices for laboratory safety.
Hazard Identification and Classification
Toxicological Data Summary
Quantitative toxicological data, such as LD50 (median lethal dose) and LC50 (median lethal concentration), for this compound are not widely available in published literature. However, data for a related Holmium compound, Holmium chloride, can provide a general indication of its low acute toxicity.
| Compound | CAS Number | Route of Exposure | Test Species | LD50 Value | Reference |
| Holmium (III) chloride | 10138-62-2 | Oral | Mouse | 5165 mg/kg | [4] |
| Holmium (III) sulfate | 13473-57-9 | Oral, Dermal, Inhalation | - | Data Not Available | [5][6] |
| Gadolinium (III) sulfate | 13450-87-8 | Oral, Dermal, Inhalation | - | Data Not Available | [7] |
Note: The absence of specific data for this compound necessitates a cautious approach, treating it as a substance with potential for irritation and unknown long-term effects.
Biological Interactions and Signaling Pathways
Lanthanide ions, including Holmium (Ho³⁺), are known to interact with biological systems, primarily due to their similar ionic radii to calcium ions (Ca²⁺).[8] This similarity allows them to interfere with calcium-dependent cellular processes. While specific signaling pathways for this compound have not been extensively elucidated, the general mechanism for lanthanides involves the competitive inhibition of calcium channels and calcium-binding proteins.[9][10][11] This can potentially impact a variety of downstream signaling cascades involved in neurotransmission, muscle contraction, and other physiological functions.
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to strict safety protocols is paramount when working with this compound powder to mitigate risks of exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense. The following workflow outlines the mandatory PPE for handling this compound powder.
Spill Management Protocol
In the event of a spill, a structured and calm response is critical to prevent contamination and exposure.
First Aid Measures
Immediate and appropriate first aid is crucial in case of accidental exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[1][6] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |
Storage and Disposal
Storage: Store this compound powder in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
Disposal: Dispose of this compound waste in accordance with all applicable federal, state, and local regulations. It is recommended to consult with your institution's environmental health and safety department for specific guidelines.[5]
Conclusion
While this compound is considered to have low acute toxicity, its potential for irritation and the lack of comprehensive long-term toxicological data warrant a cautious and well-informed approach to its handling. By implementing the robust safety protocols, engineering controls, and emergency procedures outlined in this guide, researchers and scientists can minimize their risk of exposure and ensure a safe laboratory environment. Continuous vigilance and adherence to best practices are essential when working with any chemical compound, including this compound.
References
- 1. Holmium Chloride - ESPI Metals [espimetals.com]
- 2. The neural toxicity of lanthanides: An update and interpretations | EurekAlert! [eurekalert.org]
- 3. chemistrycool.com [chemistrycool.com]
- 4. fishersci.com [fishersci.com]
- 5. scienceinfo.com [scienceinfo.com]
- 6. Genome-wide toxicogenomic study of the lanthanides sheds light on the selective toxicity mechanisms associated with critical materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GADOLINIUM(III) SULFATE - Safety Data Sheet [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. oatext.com [oatext.com]
- 10. Interactions between two divalent ion binding sites in N-methyl-d-aspartate receptor channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium-Dependent Regulation of Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Holmium Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and history of Holmium and its derivative, Holmium sulfate (B86663). It details the initial identification of the element by Jacques-Louis Soret, Marc Delafontaine, and Per Teodor Cleve, and outlines the subsequent logical progression to the synthesis of its compounds. This document includes a compilation of the physicochemical properties of Holmium, Holmium Oxide, and Holmium Sulfate in structured tables for comparative analysis. Furthermore, a plausible experimental protocol for the historical synthesis of this compound from Holmium oxide is presented, based on established chemical methodologies of the era. Visual representations of the discovery timeline and the synthesis workflow are provided to enhance comprehension.
Introduction
Holmium (Ho), a rare earth element belonging to the lanthanide series, was first identified in the late 19th century through spectroscopic and chemical separation techniques.[1][2][3] Its discovery was a collaborative effort, with contributions from several notable chemists of the time.[1][4] Following the isolation of its oxide, the synthesis of various holmium salts, including this compound, would have been a natural progression in the characterization of this new element. This compound, like other holmium compounds, exhibits unique magnetic and optical properties that have made it a subject of interest in various scientific and technological fields.[4] This guide aims to provide a comprehensive overview of the historical context and technical details surrounding Holmium and this compound.
The Discovery of Holmium: A Chronological Account
The discovery of Holmium was not a singular event but rather a series of observations and experiments conducted by different scientists.
In 1878 , Swiss chemists Jacques-Louis Soret and Marc Delafontaine were the first to observe unknown spectral absorption bands while analyzing a sample of "erbia" (erbium oxide).[1][5] They named this unknown substance "Element X".[1][6]
Independently, in 1879 , Swedish chemist Per Teodor Cleve , while meticulously purifying erbia, successfully separated it into two new "earths" (oxides).[4][6] He named the brown-colored oxide "holmia," in honor of his hometown of Stockholm (Holmia in Latin), and the green-colored oxide "thulia."[4][7] "Holmia" was later identified as holmium oxide (Ho₂O₃).[5]
It is important to note that the actual isolation of pure metallic holmium was not achieved until 1911 by Otto Holmberg .[5]
This compound: From Oxide to Salt
While the specific historical first synthesis of this compound is not well-documented, its preparation would have followed established chemical principles of the time. The most direct method would involve the reaction of the newly isolated Holmium oxide with sulfuric acid. This acid-base reaction is a standard procedure for the synthesis of metal sulfates from their corresponding oxides.
The chemical equation for this reaction is:
Ho₂O₃ + 3H₂SO₄ → Ho₂(SO₄)₃ + 3H₂O
The resulting product, Holmium(III) sulfate, can exist in both anhydrous and hydrated forms, with the octahydrate being a common variant.
Quantitative Data
For ease of comparison, the following tables summarize the key physical and chemical properties of Holmium, Holmium Oxide, and this compound.
Table 1: Properties of Holmium (Ho)
| Property | Value |
| Atomic Number | 67 |
| Atomic Weight | 164.93032 u |
| Appearance | Silvery-white, soft, malleable metal |
| Melting Point | 1474 °C |
| Boiling Point | 2700 °C |
| Density | 8.79 g/cm³ |
| Electron Configuration | [Xe] 4f¹¹ 6s² |
| Oxidation State | +3 |
Table 2: Properties of Holmium(III) Oxide (Ho₂O₃)
| Property | Value |
| Molar Mass | 377.86 g/mol |
| Appearance | Pale yellow powder |
| Melting Point | 2367 °C |
| Density | 8.37 g/cm³ |
| Solubility in Water | Insoluble |
Table 3: Properties of Holmium(III) Sulfate (Ho₂(SO₄)₃)
| Property | Anhydrous (Ho₂(SO₄)₃) | Octahydrate (Ho₂(SO₄)₃·8H₂O) |
| Molar Mass | 618.05 g/mol | 762.17 g/mol |
| Appearance | Yellow crystals | Yellowish crystals |
| Solubility in Water | Soluble | Soluble |
Experimental Protocols
The following section details a plausible experimental protocol for the synthesis of this compound from Holmium oxide, based on historical chemical methods.
Synthesis of Holmium(III) Sulfate from Holmium(III) Oxide
Objective: To synthesize Holmium(III) sulfate by reacting Holmium(III) oxide with sulfuric acid.
Materials:
-
Holmium(III) oxide (Ho₂O₃) powder
-
Concentrated sulfuric acid (H₂SO₄)
-
Distilled water
-
Beaker
-
Glass stirring rod
-
Heating mantle or Bunsen burner
-
Evaporating dish
-
Crystallizing dish
-
Filter paper and funnel
Procedure:
-
Dissolution of Holmium Oxide:
-
Carefully weigh a known quantity of Holmium(III) oxide powder and place it into a beaker.
-
Under constant stirring, slowly and cautiously add a stoichiometric excess of concentrated sulfuric acid to the beaker. The reaction is exothermic, so the acid should be added in small portions.
-
Gently heat the mixture using a heating mantle or Bunsen burner to facilitate the dissolution of the oxide. Continue heating and stirring until the Holmium oxide has completely dissolved, and a clear solution is obtained.
-
-
Evaporation and Crystallization:
-
Transfer the resulting this compound solution to an evaporating dish.
-
Heat the solution gently to evaporate the excess water and concentrate the solution. Care should be taken to avoid boiling the solution to dryness.
-
Once the solution becomes saturated (crystals may start to form on a cooled stirring rod dipped into the solution), remove it from the heat.
-
Pour the hot, saturated solution into a crystallizing dish and allow it to cool slowly to room temperature. Covering the dish with a watch glass will slow down the cooling and evaporation process, promoting the formation of larger crystals.
-
-
Isolation and Drying of Crystals:
-
Once a significant amount of crystals has formed, decant the supernatant liquid.
-
Collect the crystals by filtration using a funnel and filter paper.
-
Wash the crystals with a small amount of cold distilled water to remove any residual acid, followed by a wash with a small amount of ethanol (B145695) to aid in drying.
-
Carefully transfer the crystals to a dry piece of filter paper and allow them to air dry completely.
-
Safety Precautions:
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
The dissolution of the oxide in acid is an exothermic reaction and should be performed with caution to control the temperature.
Conclusion
The discovery of Holmium was a significant step in the characterization of the rare earth elements, a journey marked by meticulous spectroscopic analysis and chemical separation. While the specific historical details of the first synthesis of this compound are not as prominently recorded, its creation was a logical and straightforward consequence of the isolation of Holmium oxide. The predictable reactivity of the oxide with sulfuric acid would have allowed early chemists to readily produce and subsequently study the properties of this compound. The data and protocols presented in this guide offer a comprehensive overview for researchers and scientists interested in the fundamental chemistry and history of this intriguing lanthanide compound.
References
- 1. Holmium (III) Sulfate Hydrate - ProChem, Inc. [prochemonline.com]
- 2. aemree.com [aemree.com]
- 3. americanelements.com [americanelements.com]
- 4. exodus3000.fandom.com [exodus3000.fandom.com]
- 5. Holmium(III) sulfate hydrate | H2Ho2O13S3 | CID 25021756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. wholesale Holmium(III) sulfate hydrate Powder - FUNCMATER [funcmater.com]
- 7. This compound OCTAHYDRATE CAS#: 13473-57-9 [m.chemicalbook.com]
A Technical Guide to the Natural Occurrence and Extraction of Holmium Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of holmium and the methodologies for its extraction and the synthesis of its key compounds. The information is intended to serve as a valuable resource for professionals in research, science, and drug development who are interested in the unique properties and applications of this rare earth element.
Natural Occurrence and Abundance
Holmium (Ho) is a rare earth element belonging to the lanthanide series. It is not found as a free element in nature but occurs as a minor component in various minerals, often alongside other rare earth elements.[1] The primary commercial sources of holmium are the minerals monazite (B576339) and gadolinite.[1] Significant reserves of these minerals are located in China, the United States, Brazil, India, Sri Lanka, and Australia.
Holmium is a relatively scarce element in the Earth's crust, with an estimated abundance of about 1.3 parts per million (ppm).[2] Despite its classification as a "rare earth," it is more abundant than elements like silver and gold.
The following table summarizes the key quantitative data regarding the natural occurrence of holmium:
| Parameter | Value | Reference |
| Abundance in Earth's Crust | 1.3 mg/kg (ppm) | [2] |
| Holmium content in Monazite | ~0.05% | [2] |
| Estimated World Reserves of Holmium | 400,000 tonnes | [2] |
| Annual Production of Holmium | ~10 tonnes | [2] |
Extraction of Holmium from Ores
The extraction of holmium from its ores is a multi-step process that involves the separation of various rare earth elements from each other. The general workflow for extracting holmium from monazite ore is depicted in the diagram below.
Figure 1: General workflow for the extraction of Holmium from Monazite ore.
Experimental Protocols
-
Crushing and Grinding: The raw monazite ore is first crushed and ground into a fine powder to increase the surface area for chemical reaction.[1]
-
Beneficiation: The ground ore undergoes magnetic and gravity separation to concentrate the rare earth-containing minerals.[1]
-
Acid Digestion: The concentrated ore is treated with hot concentrated sulfuric acid to dissolve the rare earth elements as sulfates.[1][3]
-
Selective Precipitation of Thorium: The acidic solution is partially neutralized with sodium hydroxide to a pH of 3-4. This causes the precipitation of thorium as thorium hydroxide, which is then removed by filtration.[1][3]
-
Oxalate Precipitation of Rare Earths: Ammonium (B1175870) oxalate is added to the filtrate to precipitate the rare earth elements as insoluble oxalates.[1][3]
-
Calcination to Oxides: The mixed rare earth oxalates are heated (annealed) to a high temperature to convert them into a mixture of rare earth oxides.[1][4]
-
Separation of Cerium: The mixed oxides are dissolved in nitric acid. Cerium(IV) oxide is insoluble in nitric acid and can be separated by filtration.[1][3]
Solvent extraction is a liquid-liquid extraction technique used to separate individual rare earth elements based on their different distribution coefficients between an aqueous phase (containing the rare earth nitrates) and an immiscible organic phase.
Protocol Outline:
-
Organic Phase Preparation: Prepare a solution of an organophosphorus extractant, such as 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (P507), in an organic solvent like kerosene.
-
Extraction: The aqueous solution of rare earth nitrates is intimately mixed with the organic phase. The rare earth ions are selectively transferred to the organic phase.
-
Scrubbing: The loaded organic phase is "scrubbed" with a dilute acid solution to remove any co-extracted impurities.
-
Stripping: The desired rare earth elements are stripped back into an aqueous phase using a stronger acid solution.
-
Multi-stage Process: This process is repeated in a multi-stage counter-current fashion to achieve high purity separation of individual rare earth elements, including holmium.[5]
The following diagram illustrates the logical flow of a multi-stage solvent extraction process for separating rare earth elements.
Figure 2: Logical flow of a multi-stage solvent extraction process.
Ion exchange chromatography is another powerful technique for separating rare earth elements with high purity. It relies on the differential affinities of the rare earth ions for an ion exchange resin.
Protocol Outline:
-
Column Preparation: A chromatography column is packed with a suitable cation exchange resin (e.g., AG50W-X8).[2]
-
Loading: The solution of rare earth nitrates is loaded onto the column, where the rare earth ions bind to the resin.[2]
-
Elution: The column is then eluted with a solution of a complexing agent, such as α-hydroxyisobutyric acid (α-HIBA).[2] The rare earth ions form complexes with the eluent and are selectively washed down the column at different rates.
-
Fraction Collection: The eluate is collected in fractions. The fractions containing the purified holmium are identified and combined.
The following table provides typical parameters for the ion exchange separation of holmium:
| Parameter | Value | Reference |
| Resin | AG50W-X8 cation exchange resin | [2] |
| Eluent | α-hydroxyisobutyric acid (α-HIBA) | [2] |
| pH of Eluent | ~4.6 | [2] |
| Post-column reagent for detection | 4-(2-pyridylazo)resorcinol (PAR) | [2] |
Synthesis of Holmium Compounds
Synthesis of Holmium(III) Oxide (Ho₂O₃)
Holmium(III) oxide is a common and important compound of holmium. It is typically prepared by the thermal decomposition of a holmium salt, such as holmium oxalate.
Experimental Protocol:
-
Precipitation of Holmium Oxalate: To a purified solution of a holmium salt (e.g., holmium nitrate), a solution of oxalic acid or ammonium oxalate is added to precipitate holmium oxalate (Ho₂(C₂O₄)₃).[4]
-
Filtration and Washing: The holmium oxalate precipitate is collected by filtration and washed with deionized water to remove any soluble impurities.
-
Drying: The washed precipitate is dried in an oven.
-
Calcination: The dried holmium oxalate is calcined in a furnace at a high temperature (e.g., 800-1000 °C).[4] The oxalate decomposes, leaving behind pure holmium(III) oxide.
The chemical reaction for the calcination is: Ho₂(C₂O₄)₃ → Ho₂O₃ + 3CO₂ + 3CO
Synthesis of Holmium(III) Fluoride (B91410) (HoF₃)
Holmium(III) fluoride can be synthesized by the reaction of holmium(III) oxide with ammonium bifluoride or by direct fluorination.
Experimental Protocol (from Holmium Oxide):
-
Reaction Mixture: Holmium(III) oxide is mixed with an excess of ammonium bifluoride (NH₄HF₂).
-
Heating: The mixture is heated in a crucible (typically made of platinum or nickel) in a furnace under an inert atmosphere (e.g., argon). The temperature is gradually increased to drive off water and ammonia, and then to a higher temperature to ensure complete reaction.
-
Cooling and Grinding: After cooling to room temperature, the resulting solid is ground to a fine powder.
The overall reaction can be represented as: Ho₂O₃ + 6NH₄HF₂ → 2HoF₃ + 6NH₄F + 3H₂O
The following diagram illustrates the relationship between the key holmium compounds.
Figure 3: Synthesis pathways for key Holmium compounds.
This guide provides a foundational understanding of the natural occurrence and extraction of holmium compounds. The detailed protocols and workflows are intended to be a starting point for researchers and scientists, and may require further optimization based on the specific starting materials and desired purity of the final product.
References
A Technical Guide to the Paramagnetic Properties of Holmium (III) Ions in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the paramagnetic properties of Holmium (III) ions in solution. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of workflows for professionals in research and drug development who leverage the unique magnetic characteristics of lanthanide ions.
Holmium (III) (Ho³⁺), a member of the lanthanide series, is of significant interest due to its notable paramagnetic properties, which arise from the presence of unpaired electrons in its 4f subshell. The electron configuration of Ho³⁺ is [Xe] 4f¹⁰, which results in unpaired electrons, making it strongly paramagnetic.[1] These properties are harnessed in various applications, including as contrast agents in Magnetic Resonance Imaging (MRI) and as shift reagents in Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding the behavior of Ho³⁺ in solution is critical for optimizing its function in these and other emerging technologies.
Quantitative Data on Paramagnetic Properties
The paramagnetic behavior of the Holmium (III) ion in solution is quantified by its magnetic susceptibility, effective magnetic moment, and its effect on the relaxation times of solvent nuclei.
Magnetic Moment and Susceptibility
The theoretical effective magnetic moment (μ_eff) for a free Ho³⁺ ion can be calculated using Hund's rules and is approximately 10.6 μB.[2] However, experimental values can vary depending on the chemical environment and temperature. The magnetic susceptibility of a substance is a measure of how much it will become magnetized in an applied magnetic field. For paramagnetic substances like Ho³⁺ in solution, this is a positive value.
| Property | Theoretical Value | Experimental Value (Solid State) | Experimental Value (Solution) | Method | Reference |
| Effective Magnetic Moment (μ_eff) | ~10.6 μB | 9.15(1) μB (in KHoSe₂, 100-300 K) | 5.04 µB (for Mn(acac)₃, illustrative of method) | SQUID Magnetometry | [2][3] |
| 11.67 μB (in HoCrO₃) | AC Magnetic Susceptibility | [4] | |||
| Molar Magnetic Susceptibility (χ_M) | - | 13.8 - 14.3 cm³ K mol⁻¹ (at 300 K for various Ho(III) complexes) | - | SQUID Magnetometry | [5] |
Note: Experimental data for the magnetic moment and susceptibility of Ho(III) ions specifically in aqueous solution are not as commonly reported in tabular format as for solid-state compounds. The values for solid-state compounds are provided for context. The Evans method is a common technique to determine these values in solution.
NMR Relaxivity
The presence of paramagnetic ions like Ho³⁺ in solution significantly affects the longitudinal (T₁) and transverse (T₂) relaxation times of solvent protons. This effect is quantified by the relaxivity (r₁ and r₂), which is the change in the relaxation rate (1/T₁ and 1/T₂) per millimolar concentration of the paramagnetic ion.
| Parameter | Value | Conditions | Reference |
| Longitudinal Relaxivity (r₁) | Varies with magnetic field strength (See original research for full dispersion curves) | Aqueous solution | |
| Transverse Relaxivity (r₂) | Varies with magnetic field strength (See original research for full dispersion curves) | Aqueous solution |
For detailed Nuclear Magnetic Relaxation Dispersion (NMRD) profiles showing the dependency of r₁ and r₂ on the magnetic field strength for aqueous Ho³⁺ solutions, researchers are directed to specialized literature.
Experimental Protocols
Accurate determination of the paramagnetic properties of Ho(III) in solution requires precise experimental techniques. The following sections detail the methodologies for three key experimental approaches.
Determination of Magnetic Susceptibility using the Evans Method
The Evans method is a widely used NMR technique to determine the magnetic susceptibility of a paramagnetic substance in solution.[6] It relies on measuring the chemical shift difference of a reference compound in the presence and absence of the paramagnetic species.[6]
Materials:
-
High-resolution NMR spectrometer
-
Coaxial NMR tube insert
-
Volumetric flasks and pipettes
-
Holmium (III) salt (e.g., HoCl₃)[7]
-
Deuterated solvent (e.g., D₂O)
-
Inert reference compound (e.g., tert-butanol)
Procedure:
-
Prepare a stock solution of the Holmium (III) salt with a precisely known concentration in the deuterated solvent.
-
Prepare the reference solution by dissolving a small amount of the inert reference compound (e.g., 1% tert-butanol) in the pure deuterated solvent.
-
Prepare the sample solution by dissolving a precisely weighed amount of the Holmium (III) salt in the reference solution to achieve a known concentration.
-
Fill the NMR tubes:
-
Place the pure reference solution into the inner capillary of the coaxial NMR tube.
-
Carefully add the sample solution (containing Ho³⁺ and the reference compound) into the outer tube.
-
-
Acquire the ¹H NMR spectrum. Two distinct signals for the reference compound will be observed: one from the inner tube (un-shifted) and one from the outer tube (shifted due to the paramagnetic Ho³⁺).
-
Determine the frequency difference (Δf) between the two reference signals in Hertz (Hz).
-
Calculate the molar magnetic susceptibility (χ_M) using the following equation:
χ_M = (Δf / (f * c)) + χ_M(solvent)
where:
-
Δf is the frequency difference (Hz)
-
f is the spectrometer frequency (Hz)
-
c is the molar concentration of the Ho(III) ion (mol/L)
-
χ_M(solvent) is the molar magnetic susceptibility of the solvent (a correction factor)
-
-
Calculate the effective magnetic moment (μ_eff) from the molar magnetic susceptibility using the equation:
μ_eff = 2.828 * sqrt(χ_M * T)
where T is the temperature in Kelvin.
Measurement of Magnetic Moment using SQUID Magnetometry
A Superconducting Quantum Interference Device (SQUID) magnetometer is an extremely sensitive instrument used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field.[8] For solutions, the sample is typically frozen to fix the position of the paramagnetic ions.
Materials:
-
SQUID magnetometer
-
Sample holder (e.g., gelatin capsule or a sealed tube)
-
Solution of Holmium (III) of known concentration
-
Liquid helium and liquid nitrogen for cooling
Procedure:
-
Sample Preparation:
-
Accurately pipette a known volume of the Ho(III) solution into the sample holder.
-
Flash-freeze the sample in liquid nitrogen to ensure a uniform distribution of the solute.
-
-
Mounting the Sample:
-
Mount the frozen sample onto the sample rod of the SQUID magnetometer.
-
-
System Cooldown:
-
Cool the SQUID system down to liquid helium temperature (typically around 2 K).
-
-
Data Acquisition:
-
Magnetic Moment vs. Temperature: Measure the magnetic moment of the sample as the temperature is varied (e.g., from 2 K to 300 K) in a constant, low applied magnetic field.
-
Magnetic Moment vs. Field (Hysteresis): At a constant low temperature (e.g., 2 K), measure the magnetic moment as the applied magnetic field is swept through a range (e.g., -7 T to +7 T).
-
-
Data Analysis:
-
Correct the raw data for the diamagnetic contribution of the sample holder and the solvent.
-
From the temperature-dependent data, plot χ_M * T vs. T to analyze the magnetic behavior. The effective magnetic moment can be derived from the high-temperature region of this plot.
-
The saturation magnetization from the field-dependent measurements can provide further information about the magnetic ground state of the Ho(III) ion.
-
Determination of NMR Relaxivity
NMR relaxivity measurements quantify the efficiency of a paramagnetic ion to enhance the relaxation rates of solvent nuclei.
Materials:
-
NMR spectrometer capable of T₁ and T₂ measurements (relaxometer or imaging system)
-
A series of solutions with varying concentrations of Ho(III) ions.
Procedure:
-
Prepare a series of dilutions of the Ho(III) stock solution to cover a range of concentrations.
-
Measure the longitudinal relaxation time (T₁) for each solution using an inversion-recovery pulse sequence.
-
Measure the transverse relaxation time (T₂) for each solution using a Carr-Purcell-Meiboom-Gill (CPMG) or spin-echo pulse sequence.
-
Calculate the relaxation rates (R₁ and R₂) for each concentration (R = 1/T).
-
Plot the relaxation rates (R₁ and R₂) as a function of the Ho(III) concentration.
-
Determine the relaxivities (r₁ and r₂) from the slope of the linear fit to the data. The relationship is given by:
R_i = R_i(0) + r_i * [Ho³⁺]
where i is 1 or 2, R_i(0) is the relaxation rate of the pure solvent, and [Ho³⁺] is the molar concentration of the holmium ions.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for determining magnetic susceptibility using the Evans method.
Caption: Workflow for SQUID magnetometry of a frozen solution.
References
- 1. Q.1 Magnetic moment of Ho3+ =? | Filo [askfilo.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Magnetic and Luminescence Properties of 8-Coordinate Holmium(III) Complexes Containing 4,4,4-Trifluoro-1-Phenyl- and 1-(Naphthalen-2-yl)-1,3-Butanedionates [mdpi.com]
- 6. Evans Method with NMReady-60 for understanding 1H NMR of Paramagnetic Compounds — Nanalysis [nanalysis.com]
- 7. Holmium(III) chloride - Wikipedia [en.wikipedia.org]
- 8. cryogenic.co.uk [cryogenic.co.uk]
Methodological & Application
Application Notes and Protocols: Preparation of Holmium Oxide Solution for Spectrophotometer Wavelength Calibration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Accurate wavelength calibration is critical for the reliable performance of UV-Visible spectrophotometers in research and quality control settings. Holmium oxide solutions are widely recognized and utilized as a reference material for this purpose due to their numerous, sharp, and stable absorption peaks across the UV and visible range. The use of holmium oxide dissolved in perchloric acid is an established and well-documented method for validating the wavelength scale of a spectrophotometer.[1][2] This solution provides characteristic peaks over a range of 240 nm to 650 nm.[3][4] This document provides a detailed protocol for the preparation of a holmium oxide solution and its use in spectrophotometer wavelength calibration.
Data Presentation
Table 1: Common Concentrations for Holmium Oxide Calibration Standard
| Component | Concentration (w/v) | Acid Concentration | Reference |
| Holmium Oxide (Ho₂O₃) | 4% | 10% Perchloric Acid (v/v) | [3][4][5][6] |
| Holmium Oxide (Ho₂O₃) | 40 g/L | 1.4 M Perchloric Acid | [7][8] |
| Holmium Oxide (Ho₂O₃) | 1 g in 25 mL | 1.4 M Perchloric Acid | [6][9] |
Note on "Holmium Sulfate": While the user query specified this compound, the internationally recognized and validated liquid standard for wavelength calibration is prepared by dissolving holmium oxide in perchloric acid, forming a holmium perchlorate (B79767) solution.[10][11] Holmium does react with sulfuric acid to form this compound[12][13]; however, detailed protocols for its use as a primary wavelength calibration standard are not as established as the perchloric acid-based standard. The stability and spectral characteristics of the holmium perchlorate solution are well-documented for this application.[14][15]
Table 2: Certified Wavelengths for Holmium Oxide in Perchloric Acid Solution
The following table lists the commonly accepted wavelength maxima for a 4% holmium oxide solution in 10% perchloric acid. These values are dependent on the spectral bandwidth of the spectrophotometer.
| Wavelength (nm) |
| 241.15 |
| 249.9 |
| 278.2 |
| 287.15 |
| 333.5 |
| 345.6 |
| 361.5 |
| 385.4 |
| 416.1 |
| 451.1 |
| 467.8 |
| 485.2 |
| 536.3 |
| 640.6 |
Note: The exact values may vary slightly based on the specific standard reference material (SRM) and the instrument's spectral bandwidth. Always refer to the certificate of analysis for a certified standard.
Experimental Protocols
Protocol 1: Preparation of 4% (w/v) Holmium Oxide in 10% (v/v) Perchloric Acid
This protocol describes the preparation of the most commonly cited holmium oxide calibration solution.
Materials:
-
Holmium Oxide (Ho₂O₃), high purity (99.9% or greater)
-
Perchloric Acid (HClO₄), 70% (reagent grade)
-
Distilled or deionized water
-
Volumetric flasks (e.g., 10 mL or 100 mL)
-
Graduated cylinders
-
Pipettes
-
Heating plate or water bath
-
Magnetic stirrer and stir bar (optional)
-
Analytical balance
-
Quartz cuvettes (1 cm path length)
Safety Precautions:
-
Always work in a fume hood when handling concentrated perchloric acid.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Perchloric acid is a strong oxidizing agent and can be corrosive. Handle with extreme care and follow all institutional safety guidelines.
Procedure:
-
Preparation of 10% (v/v) Perchloric Acid Solution (Blank/Solvent):
-
In a fume hood, measure 90 mL of distilled or deionized water into a 100 mL volumetric flask.
-
Carefully add 10 mL of 70% perchloric acid to the water. Always add acid to water, never the other way around.
-
Allow the solution to cool to room temperature.
-
Add distilled or deionized water to the 100 mL mark.
-
Mix the solution thoroughly.
-
-
Preparation of 4% (w/v) Holmium Oxide Solution:
-
Weigh 0.4 g of holmium oxide using an analytical balance.[7]
-
Transfer the holmium oxide powder to a 10 mL volumetric flask.
-
Add approximately 8 mL of the previously prepared 10% perchloric acid solution to the flask.[7]
-
Gently heat the solution on a heating plate or in a water bath to aid dissolution.[6] Occasional swirling or magnetic stirring can accelerate the process. The solution should become clear.
-
Allow the solution to cool completely to room temperature.
-
Carefully add 10% perchloric acid solution to the 10 mL mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Protocol 2: Spectrophotometer Wavelength Calibration
Procedure:
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp(s) to warm up and stabilize according to the manufacturer's instructions.
-
Set the instrument to scan across the desired wavelength range (e.g., 200 nm to 700 nm).
-
Select an appropriate scan speed and spectral bandwidth (typically ≤ 3 nm for this standard).[11]
-
-
Baseline Correction:
-
Fill a clean quartz cuvette with the 10% perchloric acid solution (blank).
-
Place the cuvette in the sample holder of the spectrophotometer.
-
Perform a baseline correction or "auto zero" according to the instrument's operating procedure. This will subtract any absorbance from the solvent and the cuvette.
-
-
Measurement of Holmium Oxide Solution:
-
Empty the cuvette and rinse it with a small amount of the prepared 4% holmium oxide solution.
-
Fill the cuvette with the holmium oxide solution.
-
Wipe the optical surfaces of the cuvette with a lint-free tissue.
-
Place the cuvette in the sample holder.
-
Acquire the absorbance spectrum of the holmium oxide solution.
-
-
Data Analysis:
-
Identify the wavelengths of the major absorbance peaks in the obtained spectrum.
-
Compare the observed peak wavelengths with the certified values (see Table 2).
-
The deviation between the measured and certified wavelengths should be within the manufacturer's tolerance for the instrument. If the deviation exceeds the acceptable limits, the instrument may require service or recalibration by a qualified technician.
-
Visualizations
Caption: Workflow for the preparation of a 4% holmium oxide in 10% perchloric acid solution.
References
- 1. researchgate.net [researchgate.net]
- 2. starna.com [starna.com]
- 3. nanotrun.com [nanotrun.com]
- 4. labmall.vn [labmall.vn]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. quora.com [quora.com]
- 7. pharmabeginers.com [pharmabeginers.com]
- 8. UV-VIS Standard 6:holmium oxide solution analytical standard [sigmaaldrich.com]
- 9. SOP for Calibration of UV-Vis Spectrophotometer | Pharmaguideline [pharmaguideline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Thermo Scientific Holmium Oxide Solution Verification Standard Holmium Oxide in Perchloric Acid Solution | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 12. Holmium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Thirty-year stability of standard reference material 2034 holmium oxide solution wavelength standard for spectrophotometry: | NIST [nist.gov]
Protocol for Holmium sulfate in UV-Vis spectrophotometer wavelength verification.
Topic: Protocol for Holmium Sulfate (B86663) in UV-Vis Spectrophotometer Wavelength Verification
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accuracy of the wavelength scale on a UV-Visible spectrophotometer is a critical parameter for ensuring the reliability and validity of analytical data. In the pharmaceutical industry and research, regulatory bodies and pharmacopeias mandate regular verification of instrument performance. Holmium oxide, prepared as a solution in perchloric acid (often referred to as holmium sulfate in older literature, though the perchlorate (B79767) solution is the modern standard), is a widely accepted Certified Reference Material (CRM) for this purpose.[1][2] Its use is an established and well-recognized method for validating the wavelength scale of a spectrophotometer in the UV and visible regions.[1] When prepared in perchloric acid, holmium oxide exhibits a series of 14 characteristic and well-defined absorption peaks over the wavelength range of 240 nm to 650 nm.[1][3]
This document provides a detailed protocol for the use of a holmium oxide solution to verify the wavelength accuracy of a UV-Vis spectrophotometer in accordance with standards outlined in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).[2][4]
Materials and Reagents
-
Certified Holmium Oxide Solution: A certified reference material (CRM) of holmium oxide in perchloric acid is recommended.[5] These are commercially available and come with a certificate of analysis detailing the certified peak wavelengths and their uncertainties.[6][7] A common concentration is 4% w/v holmium oxide in 10% v/v perchloric acid.[8][9][10]
-
Perchloric Acid Solution (Blank): The same concentration of perchloric acid used to prepare the holmium oxide standard (e.g., 10% v/v or 1.4 M perchloric acid) should be used as the blank/reference solution.[9][11]
-
UV-Vis Spectrophotometer: The instrument to be verified.
-
Quartz Cuvettes: A matched pair of 1 cm path length quartz cuvettes.
Experimental Protocol
This protocol outlines the steps for performing a wavelength accuracy verification using a holmium oxide solution.
3.1. Instrument Preparation
-
Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps).
-
Allow the instrument to warm up and stabilize according to the manufacturer's recommendations to ensure a stable baseline.
-
Set the desired spectral bandwidth. Note that the measured peak wavelengths can be dependent on the spectral bandwidth, so it is crucial to use the bandwidth specified in the certificate of the CRM.[3][12] If not specified, a bandwidth of 1 nm or 2 nm is commonly used.
3.2. Measurement Procedure
-
Fill both the sample and reference cuvettes with the perchloric acid blank solution.
-
Place the cuvettes in the respective holders in the spectrophotometer.
-
Perform a baseline correction or "autozero" across the desired wavelength range (e.g., 200 nm to 700 nm) with the blank solution in both light paths.[11][13]
-
Remove the sample cuvette and rinse it with a small amount of the holmium oxide standard solution. Discard the rinse solution.
-
Fill the sample cuvette with the holmium oxide standard solution.
-
Wipe the outside of the cuvette with a lint-free tissue and place it back into the sample holder.
-
Acquire a full spectrum scan of the holmium oxide solution over the range of 240 nm to 650 nm.[1][6]
-
Use the instrument's software to identify the wavelengths of the absorbance maxima (peaks).
-
Record the measured peak wavelengths. For non-diode array instruments, it is recommended to perform at least six replicate measurements to assess both accuracy and precision.[5][14][15]
Data Presentation and Acceptance Criteria
The measured peak wavelengths should be compared against the certified values provided with the CRM. The deviation of the mean measured value from the certified value must fall within the acceptance criteria defined by relevant pharmacopeias.
Table 1: Certified Wavelengths for Holmium Oxide in Perchloric Acid and Pharmacopeial Acceptance Criteria
| Certified Peak Wavelength (nm) | Observed Wavelength (nm) | Deviation (nm) | Acceptance Criteria (USP <857>) | Acceptance Criteria (Ph. Eur.) |
| ~241.1 | ± 1.0 nm[15] | ± 1.0 nm[12] | ||
| ~249.9 | ± 1.0 nm[15] | ± 1.0 nm[12] | ||
| ~278.2 | ± 1.0 nm[15] | ± 1.0 nm[12] | ||
| ~287.1 | ± 1.0 nm[15] | ± 1.0 nm[12] | ||
| ~333.5 | ± 1.0 nm[15] | ± 1.0 nm[12] | ||
| ~345.6 | ± 1.0 nm[15] | ± 1.0 nm[12] | ||
| ~361.4 | ± 1.0 nm[15] | ± 1.0 nm[12] | ||
| ~385.4 | ± 1.0 nm[15] | ± 1.0 nm[12] | ||
| ~416.1 | ± 2.0 nm[15] | ± 3.0 nm[12] | ||
| ~451.1 | ± 2.0 nm[15] | ± 3.0 nm[12] | ||
| ~467.8 | ± 2.0 nm[15] | ± 3.0 nm[12] | ||
| ~485.2 | ± 2.0 nm[15] | ± 3.0 nm[12] | ||
| ~536.5 | ± 2.0 nm[15] | ± 3.0 nm[12] | ||
| ~640.6 | ± 2.0 nm[15] | ± 3.0 nm[12] |
Note: The certified peak wavelengths can vary slightly between different CRM providers and batches. Always refer to the certificate of analysis for the specific standard in use.[3][16]
Wavelength Precision: For non-diode array instruments, the standard deviation of at least six replicate measurements must not exceed 0.5 nm.[5][15]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for UV-Vis Wavelength Verification.
Conclusion
Regular verification of wavelength accuracy using a holmium oxide standard is a fundamental requirement for maintaining a compliant and well-functioning UV-Vis spectrophotometer. This protocol provides a systematic approach to performing this critical task. If the instrument fails to meet the acceptance criteria, it should be taken out of service and scheduled for maintenance and recalibration by a qualified service engineer.
References
- 1. starna.com [starna.com]
- 2. UV-VIS Standard 6:holmium oxide solution analytical standard [sigmaaldrich.com]
- 3. starna.com [starna.com]
- 4. reagecon.com [reagecon.com]
- 5. United States Pharmacopeia (USP<857>) [hellma.com]
- 6. reagecon.com [reagecon.com]
- 7. Spectrophotometry Holmium Oxide Solution UV and Visible Wavelength Standard 240 nm to 640 nm, Reagecon 100 mL | Buy Online | Reagecon | Fisher Scientific [fishersci.fi]
- 8. researchgate.net [researchgate.net]
- 9. pharmabeginers.com [pharmabeginers.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. ijrpr.com [ijrpr.com]
- 14. bioglobax.com [bioglobax.com]
- 15. drugfuture.com [drugfuture.com]
- 16. Holmium Oxide Reference for Wavelength in the Visible and UV [starnacells.com]
Application Notes and Protocols: Holmium Sulfate in Specialty Glass and Ceramics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the uses of holmium sulfate, primarily through its conversion to holmium oxide (Ho₂O₃) during high-temperature processing, in the fields of specialty glass and ceramics. The unique optical and magnetic properties of holmium make it a valuable material in various high-technology applications.
Application: Wavelength Calibration Standards for Spectrophotometry
Holmium-doped glass is a critical reference material for the accurate calibration of spectrophotometers across the UV and visible wavelength ranges.[1][2] Its numerous sharp, stable, and well-defined absorption peaks make it an ideal standard for verifying and maintaining the wavelength accuracy of these instruments, which is a fundamental requirement for reliable analytical measurements in research and drug development.[3]
Key Features:
-
Stability: Holmium oxide glass standards are physically robust and their spectral characteristics do not change over long periods.[1][2]
-
Accuracy: The absorption bands are intrinsic to the holmium ion and are recognized by standards bodies like the National Institute of Standards and Technology (NIST).[1][2]
-
Ease of Use: As a solid material, it is more convenient and less prone to contamination than liquid standards.[1][2]
Data Presentation:
Table 1: Certified Wavelengths of Minimum Transmittance for Holmium Oxide Glass Filters
This table presents the NIST-certified absorption peaks for holmium oxide glass, which serve as reference points for spectrophotometer calibration.[1][4][5]
| Band | Certified Wavelength (nm) |
| 1 | 241.5 |
| 2 | 279.3 |
| 3 | 287.6 |
| 4 | 333.8 |
| 5 | 360.8 |
| 6 | 385.8 |
| 7 | 418.5 |
| 8 | 453.4 |
| 9 | 459.9 |
| 10 | 536.4 |
| 11 | 637.5 |
Note: The exact certified wavelengths can vary slightly between different glass melts and manufacturers. Always refer to the certificate of calibration provided with a specific standard. The 241.5 nm peak is particularly important for the validation of DNA measurements.[4]
Experimental Protocols:
Protocol 1: Spectrophotometer Wavelength Accuracy Verification using a Holmium Oxide Glass Filter
This protocol outlines the procedure for checking the wavelength accuracy of a UV/Vis spectrophotometer.
Materials and Equipment:
-
UV/Vis Spectrophotometer
-
Certified Holmium Oxide Glass Filter in a cuvette holder
-
Lint-free cloth
Procedure:
-
Turn on the spectrophotometer and allow it to warm up and perform its self-check routines as specified by the manufacturer.
-
Set the instrument to scan in wavelength mode. Set the spectral bandwidth to 1 nm. Note that bandwidths greater than 2 nm can lead to errors.[1][2]
-
Gently clean the optical surfaces of the holmium oxide filter with a lint-free cloth. Avoid touching the surfaces with bare hands.[3]
-
Place the filter in the spectrophotometer's sample holder, ensuring it is perpendicular to the light beam.[3]
-
Perform a baseline (blank) measurement with the sample holder empty, if required by the instrument.
-
Acquire the absorption spectrum of the holmium oxide filter over the desired range (e.g., 240 nm to 650 nm).
-
Identify the wavelengths of the major absorption peaks from the resulting spectrum.
-
Compare the measured peak wavelengths with the certified values for the filter (as provided in Table 1 or the filter's certificate).
-
The deviation of the measured wavelengths from the certified values indicates the wavelength error of the spectrophotometer. This error should be within the tolerance limits specified by the instrument manufacturer or relevant quality standards.
Mandatory Visualization:
Caption: Workflow for verifying spectrophotometer wavelength accuracy.
Application: Coloration of Specialty Glass and Ceramics
Holmium oxide is used as a colorant to produce yellow or red hues in glass and ceramics.[6][7] A fascinating characteristic of holmium-doped glass is its ability to change perceived color depending on the light source, appearing differently under fluorescent, incandescent, or natural light. This property makes it useful for decorative glass and specialized optical filters.[6]
Data Presentation:
The final color and optical properties of the glass are highly dependent on the concentration of holmium and the base composition of the glass matrix.
Table 2: Influence of Ho₂O₃ Concentration on Optical Properties of Bismuth-Tellurite Glass
This table shows how varying the molar percentage of holmium oxide affects the refractive index and optical bandgap in a specific glass system.[8]
| Ho₂O₃ (mol %) | Refractive Index (n) | Optical Bandgap (eV) |
| 0.1 | 2.507 | - |
| 0.2 | 2.598 | - |
| 0.3 | 2.654 | 2.24 |
| 0.4 | 2.671 | - |
| 0.5 | 2.695 | - |
Data derived from a study on 85TeO₂ - (15-x)Bi₂O₃ - xHo₂O₃ glass system.[8]
Experimental Protocols:
Protocol 2: Preparation of Holmium-Doped Glass via Melt-Quenching
This protocol describes a common laboratory method for synthesizing holmium-doped glasses.[8][9][10]
Materials and Equipment:
-
High-purity oxide powders (e.g., TeO₂, Bi₂O₃, B₂O₃, ZnO)
-
Holmium (III) Oxide (Ho₂O₃) powder
-
High-precision analytical balance
-
Agate mortar and pestle
-
Alumina or platinum crucible
-
High-temperature electric furnace (capable of reaching >1000°C)
-
Pre-heated stainless steel or brass plate/mold
-
Annealing furnace
-
X-ray diffractometer (for verifying amorphous nature)
Procedure:
-
Batch Calculation: Calculate the required weight of each raw material powder based on the desired molar composition of the final glass.
-
Mixing: Weigh the powders accurately and mix them thoroughly in an agate mortar for at least 30 minutes to ensure homogeneity.
-
Melting: Transfer the mixed powder into a crucible and place it in the high-temperature furnace. Heat the furnace to the melting temperature (e.g., 800-1000°C, depending on the glass system) and hold for a sufficient time (e.g., 30-60 minutes) to achieve a homogenous, bubble-free melt.
-
Quenching: Quickly remove the crucible from the furnace and pour the molten glass onto a pre-heated stainless steel or brass plate. Immediately press the melt with another plate to form a flat disc of glass. This rapid cooling (quenching) is crucial to prevent crystallization.
-
Annealing: Transfer the quenched glass sample into an annealing furnace pre-heated to a temperature near the glass transition temperature (Tg). Hold at this temperature for several hours to relieve internal stresses, then cool down slowly to room temperature.
-
Characterization: The resulting glass sample can be cut and polished for optical measurements. Use X-ray diffraction (XRD) to confirm the amorphous (non-crystalline) nature of the prepared glass.
Mandatory Visualization:
Caption: Experimental workflow for holmium-doped glass synthesis.
Application: Transparent Ceramics for Magneto-Optical Devices
Holmium oxide transparent ceramics are emerging materials for advanced optical applications, particularly in magneto-optical devices like Faraday isolators.[11] These isolators are crucial components in high-power laser systems to protect the laser source from back-reflected light. Holmium oxide ceramics exhibit a high Verdet constant, a measure of the strength of the Faraday effect, making them promising candidates for these devices.[12][13]
Data Presentation:
Table 3: Properties of Ho₂O₃ Transparent Ceramics
This table summarizes key performance metrics for holmium oxide transparent ceramics fabricated through a specific sintering process.[11]
| Property | Wavelength | Value |
| In-line Transmittance | 1064 nm | 76.7% |
| In-line Transmittance | 1550 nm | 80.7% |
| Verdet Constant | 1064 nm | -47.4 rad/(T·m) |
| Verdet Constant | 1561 nm | -15.4 rad/(T·m) |
| Average Grain Size | - | 0.77 µm |
Experimental Protocols:
Protocol 3: Fabrication of Transparent Ho₂O₃ Ceramics
This protocol describes a method for fabricating transparent holmium oxide ceramics using powder metallurgy techniques.[11]
Materials and Equipment:
-
High-purity Holmium (III) Oxide (Ho₂O₃) nanopowder
-
Dry press
-
Cold isostatic press (CIP)
-
Vacuum furnace
-
Hot isostatic press (HIP)
-
Scanning Electron Microscope (SEM) for microstructure analysis
-
Spectrophotometer for transmittance measurement
Procedure:
-
Powder Preparation: Start with high-purity Ho₂O₃ powder. The powder may be calcined (e.g., at 1000°C for 4 hours) to achieve the desired particle size and reactivity.[11]
-
Green Body Formation: Uniaxially press the powder in a die to form a compact pellet (green body).
-
Cold Isostatic Pressing (CIP): Place the green body in a sealed flexible mold and subject it to high isostatic pressure (e.g., 200 MPa) to increase its density and uniformity.
-
Pre-sintering: Place the CIPed pellet in a vacuum furnace. Heat to a pre-sintering temperature (e.g., 1250°C) and hold for a set time (e.g., 2 hours). This step partially densifies the ceramic and removes most of the porosity.[11]
-
Hot Isostatic Pressing (HIP): Transfer the pre-sintered ceramic to a HIP unit. Heat to the final sintering temperature (e.g., 1450°C) under high-pressure inert gas (e.g., 150 MPa Argon) and hold for several hours (e.g., 3 hours).[11] The combination of high temperature and pressure eliminates the remaining pores, leading to a fully dense and transparent ceramic.
-
Characterization: After cooling, the ceramic can be polished. Measure its in-line transmittance using a spectrophotometer and analyze its microstructure (grain size, residual porosity) using an SEM.
Mandatory Visualization:
Caption: Logical workflow for transparent ceramic fabrication.
References
- 1. ccat.co.nz [ccat.co.nz]
- 2. Holmium Oxide Glass Wavelength Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. delcomgroup-tech.com [delcomgroup-tech.com]
- 4. lab-club.com [lab-club.com]
- 5. benchchem.com [benchchem.com]
- 6. Holmium: Properties and Applications [stanfordmaterials.com]
- 7. Holmium Oxide Introduction (Properties & Applications) [sputtering-targets.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. asianpubs.org [asianpubs.org]
- 10. gvpce.ac.in [gvpce.ac.in]
- 11. elar.urfu.ru [elar.urfu.ru]
- 12. OPG [opg.optica.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Holmium Sulfate as a Dopant in Phosphor and Laser Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
Holmium (Ho), a rare earth element, has garnered significant interest in materials science due to the unique luminescent properties of its trivalent ion (Ho³⁺). When holmium sulfate (B86663) is used as a dopant, it imparts specific optical characteristics to host materials, making them suitable for advanced applications in phosphors and lasers. For researchers in drug development, holtrium-doped materials can be relevant in bioimaging and as components in medical laser devices. These notes provide an overview of the applications, key performance data, and detailed experimental protocols for the synthesis and fabrication of holmium-doped materials.
Part 1: Holmium-Doped Phosphors
Holmium-doped phosphors are materials that absorb energy and re-emit it as light, with the color and efficiency of the emission being highly dependent on the host material and the concentration of holmium ions. A notable application is in upconversion phosphors, where lower-energy infrared light is converted to higher-energy visible light.
Applications
-
Solid-State Lighting: Holmium-doped phosphors can produce green light, a crucial component for creating white light in LEDs when combined with other phosphors.[1]
-
Displays: The sharp emission peaks of Ho³⁺ contribute to a wide color gamut and high color purity in display technologies.
-
Optical Temperature Sensing: The temperature-dependent upconversion luminescence of certain holmium-doped phosphors allows for their use as non-contact temperature sensors.[2]
-
Bioimaging: Upconversion nanoparticles doped with holmium can be excited by near-infrared (NIR) light, which has deeper tissue penetration and reduces autofluorescence, making them promising for in-vivo imaging.
Quantitative Data Summary
The optical properties of holmium-doped phosphors are highly sensitive to the doping concentration. The following tables summarize key quantitative data for different holmium-doped phosphor systems.
| Host Material | Dopant Concentration (mol%) | Excitation Wavelength (nm) | Major Emission Peak (nm) | Key Findings |
| Y₂O₃ | 5 | 452 | 551 (Green) | Optimal concentration for strong green luminescence. Higher concentrations lead to quenching.[1] |
| Y₂O₃:Yb³⁺,Ho³⁺ | 1 (Ho³⁺), 19 (Yb³⁺) | 980 | 540s (Green), 660s (Red) | Intense green upconversion emission.[2] |
| Ca₃(VO₄)₂ | 0.05 | 451 | 541 (Green) | High branching ratio (83%) and emission cross-section (1.6 × 10⁻²¹ cm²) suggest suitability for efficient green-emitting devices.[3] |
| CaZrO₃:Yb³⁺,Ho³⁺ | 3 (Yb³⁺) | 976 | 543 (Green) | Doping with Mg²⁺ enhances the green upconversion emission intensity by up to 4 times.[4] |
Experimental Protocols
This method involves the high-temperature reaction of solid precursors to form the desired phosphor material.
Materials:
-
Yttrium oxide (Y₂O₃) (99.99% purity)
-
Holmium oxide (Ho₂O₃) (99.99% purity)
-
Flux (e.g., BaF₂)
Procedure:
-
Calculate the required stoichiometric amounts of Y₂O₃ and Ho₂O₃ for the desired doping concentration.
-
Thoroughly mix the powders in an agate mortar with a pestle for at least 30 minutes to ensure homogeneity. A small amount of a suitable flux can be added to promote the reaction.
-
Transfer the mixture to an alumina (B75360) crucible.
-
Place the crucible in a high-temperature furnace and heat to 1200-1400°C for 4-6 hours in air.
-
Allow the furnace to cool down to room temperature naturally.
-
Gently grind the resulting product to obtain a fine phosphor powder.
This method allows for better control over the particle size and morphology.
Materials:
-
Yttrium nitrate (B79036) (Y(NO₃)₃·6H₂O)
-
Ytterbium nitrate (Yb(NO₃)₃·6H₂O)
-
Holmium nitrate (Ho(NO₃)₃·6H₂O)
-
Urea (B33335) (CO(NH₂)₂)
-
Deionized water
Procedure:
-
Prepare aqueous solutions of the nitrate precursors in the desired molar ratios.
-
Mix the solutions and add urea as a fuel.
-
Heat the solution to 80°C with constant stirring to form a transparent solution.
-
Transfer the solution to a preheated furnace at 600°C. The solution will undergo dehydration, decomposition, and combustion.
-
The combustion process will yield a voluminous and foamy product.
-
Grind the product to obtain the final phosphor powder.
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols: Catalytic Activity of Holmium Sulfate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Holmium, a lanthanide series element, and its compounds are gaining attention in organic synthesis due to their unique properties as Lewis acids.[1][2] While specific literature on the catalytic applications of holmium sulfate (B86663) is limited, the established catalytic activity of other holmium salts, such as holmium chloride, in significant organic transformations provides a strong basis for its potential utility.[2][3] This document outlines the prospective application of holmium sulfate as a catalyst in the Biginelli reaction, a crucial one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).
DHPMs are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[4][5] The Biginelli reaction, which involves the cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a cornerstone for accessing this important scaffold.[3][4] The use of a Lewis acid catalyst like this compound is anticipated to enhance reaction rates and yields under mild conditions.
These application notes provide a detailed, albeit projected, protocol for the use of this compound in the Biginelli reaction, based on the successful application of holmium chloride in the same transformation.[1][3][6]
Application: One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via the Biginelli Reaction
The Biginelli reaction is a classic multicomponent reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones. This compound, acting as a Lewis acid, is proposed to catalyze this reaction by activating the aldehyde component, thereby facilitating the key C-C and C-N bond-forming steps. The protocol described below is adapted from a reported procedure using holmium chloride as the catalyst and is expected to be a good starting point for optimizing reactions with this compound.[1][3]
Logical Relationship of the Biginelli Reaction
Experimental Protocol
This protocol provides a general guideline for the synthesis of a range of 3,4-dihydropyrimidin-2(1H)-ones using various aromatic aldehydes.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (B1235776) (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Holmium (III) sulfate (Ho₂(SO₄)₃) (hypothetically 4 mol %, 0.04 mmol)
-
Ethanol (B145695) (95%) or solvent-free conditions
-
Round-bottom flask
-
Reflux condenser or ultrasound bath
-
Magnetic stirrer and hotplate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (or thiourea, 1.5 mmol), and this compound (0.04 mmol).
-
Solvent/Energy Source:
-
Conventional Heating: Add 10 mL of 95% ethanol to the flask. Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Ultrasound Irradiation (Solvent-Free): For a green chemistry approach, the reaction can be performed under solvent-free conditions in an ultrasound bath at a controlled temperature (e.g., 80°C), as has been proven effective with holmium chloride.[1][3]
-
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is anticipated to be complete within 1 to 3 hours, depending on the substrate and reaction conditions.
-
Work-up: After completion, cool the reaction mixture to room temperature. If the reaction was performed in ethanol, reduce the solvent volume under vacuum. Add cold water to the residue to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product with cold ethanol and then recrystallize from hot ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.
Experimental Workflow
Data Presentation: Projected Substrate Scope and Yields
The following table summarizes the expected reaction times and yields for the synthesis of various 3,4-dihydropyrimidin-2(1H)-ones catalyzed by this compound. This data is extrapolated from the results obtained with holmium chloride under ultrasound-assisted, solvent-free conditions and serves as a predictive guide.[1][3]
| Entry | Aldehyde (Ar) | Product | Time (min) | Yield (%)* |
| 1 | C₆H₅ | 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 60 | 95 |
| 2 | 4-Cl-C₆H₄ | 5-Ethoxycarbonyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 70 | 92 |
| 3 | 4-NO₂-C₆H₄ | 5-Ethoxycarbonyl-4-(4-nitrophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 65 | 94 |
| 4 | 4-CH₃O-C₆H₄ | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 75 | 90 |
| 5 | 3-OH-C₆H₄ | 5-Ethoxycarbonyl-4-(3-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 80 | 88 |
| 6 | 2-Furyl | 5-Ethoxycarbonyl-4-(2-furyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 90 | 85 |
*Projected yields based on the performance of holmium chloride as a catalyst in the same reaction.[1][3]
While direct experimental data for this compound as a catalyst in organic synthesis is not yet widely available, the established catalytic efficacy of other holmium salts, particularly holmium chloride, strongly suggests its potential. The application notes and protocols provided herein offer a robust starting point for researchers to explore the catalytic activity of this compound in the Biginelli reaction and other related multicomponent reactions. The anticipated benefits include high yields, operational simplicity, and the potential for environmentally friendly, solvent-free conditions. Further research is warranted to fully elucidate the catalytic capabilities of this compound and optimize its use in the synthesis of valuable organic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmchemsci.com [jmchemsci.com]
- 6. Ultrasound Assisted One-pot Synthesis of Dihydropyrimidinones Using Holmium Chloride As Catalyst [jsciences.ut.ac.ir]
Application Notes and Protocols for Holmium Sulfate Doped Phosphors for Upconversion Luminescence
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of holmium sulfate (B86663) doped phosphors for upconversion luminescence. These materials are of significant interest for applications in biological imaging, sensing, and drug delivery due to their unique ability to convert near-infrared (NIR) excitation into visible light, minimizing autofluorescence and enhancing tissue penetration.
Introduction to Holmium-Doped Upconversion Phosphors
Upconversion is a nonlinear optical process where low-energy photons, typically in the near-infrared (NIR) range, are converted into higher-energy photons, resulting in emission in the visible or ultraviolet (UV) spectrum. Phosphors doped with lanthanide ions, such as Holmium (Ho³⁺), are particularly efficient upconversion materials. To enhance the absorption of NIR light, Ho³⁺ is often co-doped with a sensitizer (B1316253) ion, most commonly Ytterbium (Yb³⁺). The Yb³⁺ ions efficiently absorb 980 nm excitation light and transfer the energy to neighboring Ho³⁺ ions, which then emit characteristic green and red light through a series of energy level transitions. The distinct emission bands and long luminescence lifetimes of these phosphors make them ideal candidates for a variety of applications in research and drug development.
Quantitative Data Summary
The following tables summarize key quantitative data for various holmium-doped upconversion phosphor systems synthesized by different methods.
Table 1: Optimal Dopant Concentrations and Emission Properties
| Host Material | Synthesis Method | Optimal Ho³⁺ Conc. (mol%) | Optimal Yb³⁺ Conc. (mol%) | Excitation Wavelength (nm) | Major Emission Peaks (nm) | Reference |
| Y₂O₂S | Flux Method | 2 | 8 | 980 | 540 (Green), 660 (Red), 750 (NIR) | [1] |
| Y₂O₃ | Combustion | Not Specified | 5 | 980 | 536, 550 (Green), 668 (Red), 756 (NIR) | [2] |
| CaZrO₃ | Solid-State | Not Specified | 3 | 976 | 543 (Green) | [3] |
| Ba₃Sc₄O₉ | Solid-State | Not Specified | Not Specified | 980 | 545 (Green), 665 (Red) | [4] |
| NaYF₄ | Hydrothermal | Not Specified | Not Specified | 980 | (5F₄,⁵S₂) → ⁵I₈ (Green), ⁵F₅ → ⁵I₈ (Red) | [5] |
Table 2: Luminescence Lifetime and Quantum Yield
| Host Material | Dopants | Emission Transition | Lifetime (µs) | Quantum Yield (QY) | Reference |
| Y₂O₃ | Ho³⁺, Yb³⁺ | ⁵S₂ → ⁵I₈ | Varies with Yb³⁺ conc. | Not Specified | [2] |
| Fluotellurite Glass | 0.4wt% Ho₂O₃, 0.4wt% Yb₂O₃ | ⁵F₄+⁵S₂→⁵I₈ | Not Specified | 0.94 x 10⁻⁵ | [6] |
| Fluotellurite Glass | 0.4wt% Ho₂O₃, 0.4wt% Yb₂O₃ | ⁵F₅→⁵I₈ | Not Specified | 1.60 x 10⁻⁵ | [6] |
Table 3: Particle Size and Morphology
| Host Material | Synthesis Method | Particle Size | Morphology | Reference |
| Y₂O₂S:Eu³⁺, Mg²⁺, Ti⁴⁺ | Homogeneous Precipitation | 350–450 nm diameter | Hollow microspheres | [7] |
| BaYF₅:Pr³⁺ | Microwave Hydrothermal | ~35 nm | Approximately spherical | [8] |
| NaYF₄:Yb,Er | Hydrothermal | ~50 nm | Irregular spherical | [9] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of holmium sulfate doped phosphors are provided below.
Synthesis Protocols
This method involves the high-temperature reaction of solid precursors to form the desired phosphor material.
Materials:
-
Yttrium(III) oxide (Y₂O₃, 99.99%)
-
Holmium(III) oxide (Ho₂O₃, 99.99%)
-
Ytterbium(III) oxide (Yb₂O₃, 99.99%)
-
Flux (e.g., Na₂CO₃, S)
-
Agate mortar and pestle
-
Alumina (B75360) crucible
-
High-temperature tube furnace
Procedure:
-
Stoichiometric Calculation: Calculate the required molar amounts of Y₂O₃, Ho₂O₃, and Yb₂O₃ based on the desired doping concentrations (e.g., Y₁.₉₀Yb₀.₀₈Ho₀.₀₂O₃).
-
Mixing: Weigh the calculated amounts of the oxide precursors and the flux. Thoroughly grind the mixture in an agate mortar for at least 30 minutes to ensure homogeneity.
-
Calcination: Transfer the ground powder into an alumina crucible. Place the crucible in a tube furnace.
-
Heating Profile:
-
Ramp up the temperature to 1100-1200 °C at a rate of 5 °C/min.
-
Hold the temperature for 2-4 hours.
-
Cool down to room temperature naturally.
-
-
Post-Processing: Gently grind the resulting phosphor powder to break up any agglomerates. The phosphor is now ready for characterization.
This method involves a chemical reaction in an aqueous solution at high temperature and pressure.
Materials:
-
Yttrium(III) chloride hexahydrate (YCl₃·6H₂O, 99.9%)
-
Ytterbium(III) chloride hexahydrate (YbCl₃·6H₂O, 99.9%)
-
Holmium(III) chloride hexahydrate (HoCl₃·6H₂O, 99.9%)
-
Sodium fluoride (B91410) (NaF, 99%)
-
Oleic acid
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution: In a beaker, dissolve the stoichiometric amounts of YCl₃·6H₂O, YbCl₃·6H₂O, and HoCl₃·6H₂O in a mixture of deionized water, ethanol, and oleic acid with vigorous stirring.
-
Fluoride Solution: In a separate beaker, dissolve NaF in deionized water.
-
Reaction Mixture: Slowly add the NaF solution to the rare-earth chloride solution under continuous stirring. A white precipitate will form.
-
Hydrothermal Reaction: Transfer the resulting mixture into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to 180-200 °C for 12-24 hours.
-
Purification: After the reaction, allow the autoclave to cool down to room temperature. Collect the precipitate by centrifugation. Wash the product repeatedly with ethanol and deionized water to remove any unreacted precursors and oleic acid.
-
Drying: Dry the final product in an oven at 60-80 °C for several hours.
This method utilizes a self-sustaining exothermic reaction between metal nitrates and a fuel.
Materials:
-
Yttrium(III) nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O, 99.9%)
-
Ytterbium(III) nitrate pentahydrate (Yb(NO₃)₃·5H₂O, 99.9%)
-
Holmium(III) nitrate pentahydrate (Ho(NO₃)₃·5H₂O, 99.9%)
-
Urea (CH₄N₂O) or Glycine (C₂H₅NO₂) as fuel
-
Deionized water
-
Beaker
-
Muffle furnace
Procedure:
-
Precursor Solution: Dissolve stoichiometric amounts of the rare-earth nitrates and the fuel (e.g., urea) in a minimal amount of deionized water in a beaker. The fuel-to-nitrate ratio is typically between 1 and 3.
-
Heating: Place the beaker in a preheated muffle furnace at 500-600 °C.
-
Combustion: The solution will dehydrate, forming a gel. The gel will then auto-ignite and undergo a rapid, self-sustaining combustion reaction, producing a voluminous, foamy powder.
-
Annealing: The as-synthesized powder may contain some impurities. To improve crystallinity, anneal the powder at 800-1000 °C for 2 hours.[1]
-
Final Product: Allow the furnace to cool to room temperature and collect the fine phosphor powder.
Characterization Protocols
Purpose: To determine the crystal structure, phase purity, and average crystallite size of the synthesized phosphors.
Procedure:
-
Sample Preparation: Prepare a flat, smooth surface of the phosphor powder on a sample holder.
-
Data Acquisition:
-
Use a powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Scan the sample over a 2θ range of 10-80° with a step size of 0.02°.
-
-
Data Analysis:
-
Identify the crystalline phases by comparing the diffraction peaks with standard JCPDS (Joint Committee on Powder Diffraction Standards) files.
-
Calculate the average crystallite size (D) using the Scherrer equation: D = Kλ / (β cosθ) where K is the Scherrer constant (typically 0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.
-
Purpose: To observe the morphology, particle size, and size distribution of the phosphor particles.
Procedure:
-
Sample Preparation: Disperse a small amount of the phosphor powder in ethanol and sonicate for a few minutes. Drop-cast the dispersion onto a clean silicon wafer or carbon tape and allow it to dry. Sputter-coat the sample with a thin layer of gold or carbon to prevent charging.
-
Imaging:
-
Use a scanning electron microscope at an accelerating voltage of 5-20 kV.
-
Acquire images at different magnifications to observe the overall morphology and individual particle details.
-
-
Particle Size Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the diameters of a statistically significant number of particles (at least 100).
-
Calculate the average particle size and plot a histogram to visualize the size distribution.
-
Purpose: To measure the emission spectra, luminescence lifetime, and quantum yield of the phosphors.
Procedure:
A. Emission Spectra:
-
Excitation: Use a 980 nm continuous-wave (CW) laser diode as the excitation source.
-
Detection: Focus the emitted light from the sample onto the entrance slit of a spectrometer equipped with a photomultiplier tube (PMT) or a CCD detector.
-
Measurement: Record the emission spectrum, typically in the visible range (400-800 nm).
B. Luminescence Lifetime:
-
Excitation: Use a pulsed 980 nm laser as the excitation source.
-
Detection: Collect the luminescence decay signal using a fast photodetector and a digital oscilloscope.
-
Analysis: Fit the decay curve to an exponential function to determine the luminescence lifetime (τ). For a single exponential decay, the intensity I(t) is given by I(t) = I₀ exp(-t/τ).
C. Upconversion Quantum Yield (UCQY):
-
Measuring the absolute UCQY is complex and requires a calibrated integrating sphere setup. A simplified relative method is often used.
-
Reference Standard: Use a well-characterized upconversion phosphor with a known quantum yield as a reference.
-
Measurement: Measure the integrated emission intensity of both the sample and the reference under identical excitation conditions (laser power, beam spot size).
-
Calculation: Calculate the relative quantum yield (Φ_sample) using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample / n_ref)² where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the medium.
Visualizations
Upconversion Mechanism in Ho³⁺/Yb³⁺ Co-doped Phosphors
The following diagram illustrates the energy transfer upconversion (ETU) process in a Ho³⁺/Yb³⁺ co-doped system upon 980 nm excitation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Enhanced green upconversion photoluminescence from Ho3+/Yb3+ co-doped CaZrO3 phosphor via Mg2+ doping - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Investigation on the upconversion luminescence in Ho3+/Yb3+ co-doped Ba3Sc4O9 phosphor (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photon quantification in Ho3+/Yb3+ co-doped opto-thermal sensitive fluotellurite glass phosphor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Y2O2S:Eu3+, Mg2+, Ti4+ hollow microspheres via homogeneous precipitation route - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Wavelength Accuracy Verification Using a Holmium Oxide Filter
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate and reliable data is paramount in scientific research and drug development. For analyses employing UV/Vis spectrophotometry, wavelength accuracy is a critical performance parameter. Regular verification of this parameter ensures that measurements are precise and reproducible. Holmium oxide has been established for decades as the industry standard for verifying the wavelength scale of spectrophotometers due to its numerous sharp and stable absorption peaks across the UV and visible regions.[1][2][3][4] This document provides a detailed procedure for using a Holmium Oxide glass filter for this purpose. It is important to note that Holmium Oxide, rather than Holmium Sulfate, is the recognized standard material.[1][2][5] These filters are physically robust, stable over long periods, and provide traceability to international standards, such as those from the National Institute of Standards and Technology (NIST).[1][2][3]
Data Presentation: Certified Wavelengths
Holmium oxide glass filters exhibit multiple characteristic absorption peaks with certified wavelength values. These values are used as a reference to verify the performance of a spectrophotometer. The certified wavelengths of minimum transmittance are considered valid for spectral bandwidths not exceeding 2 nm.[1][2]
Table 1: Certified Wavelengths of Minimum Transmittance for Holmium Oxide Glass Filter
| Band | Certified Wavelength (nm) |
| 1 | 241.5 |
| 2 | 279.3 |
| 3 | 287.6 |
| 4 | 333.8 |
| 5 | 360.8 |
| 6 | 385.8 |
| 7 | 418.5 |
| 8 | 453.4 |
| 9 | 459.9 |
| 10 | 536.4 |
| 11 | 637.5 |
Note: The 241.5 nm band may be less distinct or absent in some filters due to variations in the base glass composition, which can affect UV transmittance.[1] The remaining bands are typically sufficient for verification purposes. The expanded uncertainty of the certified values is generally ±0.2 nm.[1][2]
Experimental Protocol: Wavelength Accuracy Verification
This protocol outlines the step-by-step procedure for using a Holmium Oxide glass filter to verify the wavelength accuracy of a UV/Vis spectrophotometer.
2.1 Materials
-
UV/Vis Spectrophotometer
-
Certified Holmium Oxide Glass Filter in a cuvette holder mount
-
Certificate of Calibration for the specific Holmium Oxide filter
2.2 Methodology
-
Instrument Warm-up: Turn on the spectrophotometer and its light source(s). Allow the instrument to warm up for the manufacturer-recommended time (typically 30-60 minutes) to ensure thermal stability.[6][7]
-
Set Spectrophotometer Parameters:
-
Select the "Wavelength Scan" or "Spectrum" mode.[7]
-
Set the scan range to cover the desired peaks, for example, 200 nm to 700 nm.[6][7]
-
Set the spectral bandwidth according to your laboratory's standard operating procedure or the filter's certificate (e.g., 1 nm or 2 nm). Note that measured values can be dependent on the spectral bandwidth used.[8]
-
Select an appropriate scan speed (a slow scan speed is recommended for better resolution).[9]
-
-
Perform Blank/Baseline Correction:
-
Measure the Holmium Oxide Filter:
-
Carefully place the Holmium Oxide filter into the spectrophotometer's sample holder. Ensure the filter is oriented correctly with respect to the light beam, as indicated by markings on the filter holder.[6]
-
Initiate the wavelength scan.
-
-
Data Analysis and Interpretation:
-
Once the scan is complete, use the instrument's software to identify the wavelengths of the absorption maxima (or transmittance minima).
-
Compare the measured peak wavelengths from your instrument with the certified values listed on the filter's Certificate of Calibration.[6][7]
-
Calculate the difference between the measured wavelength and the certified wavelength for each peak.
-
Consult your spectrophotometer's user manual for the manufacturer's specified wavelength accuracy tolerance (e.g., ±1 nm).[10]
-
The acceptance criterion is met if the difference between the measured and certified values is within the instrument's specified tolerance.
Example Calculation:
-
Certified Peak Wavelength: 360.8 nm
-
Measured Peak Wavelength: 361.2 nm
-
Instrument Tolerance: ±1.0 nm
-
Difference: |361.2 - 360.8| = 0.4 nm
-
Result: Since 0.4 nm is within the ±1.0 nm tolerance, the instrument passes the verification at this wavelength.
-
-
Record Keeping: Document the results, including the date, instrument identification, filter serial number, measured peak values, certified values, and the calculated differences in a calibration logbook. This historical data is valuable for tracking instrument performance over time.[10][11]
Visualizations
3.1 Experimental Workflow Diagram
References
- 1. Holmium Oxide Glass Wavelength Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccat.co.nz [ccat.co.nz]
- 3. Holmium Oxide Glass Wavelengths Standards | NIST [nist.gov]
- 4. Wavelength Calibration: Why Holmium Oxide Filters Are Industry Standards [eureka.patsnap.com]
- 5. Holmium Filter for Checking the Wavelength Scale of Recording Spectrophotometers [opg.optica.org]
- 6. m.youtube.com [m.youtube.com]
- 7. How to Use A SRM 2034 Holmium Oxide Filter A.K.A. Holmium Glass — FireflySci Cuvette Shop [fireflysci.com]
- 8. starna.com [starna.com]
- 9. emc-lab.de [emc-lab.de]
- 10. Holmium Oxide Reference for Wavelength in the Visible and UV [starnacells.com]
- 11. Holmium Oxide Reference for Wavelength in the Visible and UV [starnacells.com]
Application Notes and Protocols for Holmium-Based T2 Contrast Agents in Magnetic Resonance Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Holmium, a lanthanide element, possesses a strong paramagnetic moment, making it a promising candidate for the development of T2-weighted contrast agents for Magnetic Resonance Imaging (MRI). Unlike gadolinium-based T1 agents that brighten images, holmium-based agents effectively shorten the transverse relaxation time (T2) of water protons, leading to a darkening of the signal in T2-weighted images. This "negative" contrast is particularly advantageous for high-field MRI applications.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of holmium-based nanoparticles as T2 contrast agents. While the initial inquiry specified holmium sulfate, the current body of scientific research focuses on holmium in nanoparticulate forms—such as oxides, phosphates, and fluorides—which exhibit superior relaxivity and stability for in vivo applications.
Principle of Action: T2 Relaxation Enhancement
Holmium (Ho³⁺) ions have a high number of unpaired electrons, which creates a large local magnetic field. When water molecules diffuse near these paramagnetic centers, the holmium ions induce rapid dephasing of the water protons' transverse magnetization. This accelerated decay of the transverse magnetization results in a shorter T2 relaxation time. In T2-weighted MRI sequences, tissues with shorter T2 values appear darker, thus generating contrast. The efficiency of a T2 contrast agent is quantified by its transverse relaxivity (r2), which is the change in the relaxation rate (1/T2) per unit concentration of the contrast agent.[4][5] A higher r2 value indicates a more effective T2 contrast agent.
Quantitative Data Summary
The performance of holmium-based nanoparticles as T2 contrast agents varies with their composition, size, and surface coating, as well as the magnetic field strength of the MRI scanner. The following table summarizes the transverse relaxivity (r2) values reported for various holmium-based nanoparticles.
| Nanoparticle Composition | Average Size (nm) | Surface Coating | Magnetic Field (T) | r2 (mM⁻¹s⁻¹) | r1 (mM⁻¹s⁻¹) | r2/r1 Ratio | Reference |
| HoPO₄ | 27 | Poly(acrylic) acid | 9.4 | 270.89 | - | - | [1][6] |
| HoPO₄ | 48 | Poly(acrylic) acid | 9.4 | 489.91 | - | - | [1][6] |
| HoPO₄ | 80 | Poly(acrylic) acid | 9.4 | 337.89 | - | - | [1][6] |
| PEG-HoF₃ | 30-40 | PEG 4000 | Clinical Scanner | 117.51 | - | - | [7] |
| PEG-Ho₂O₃ | - | PEG | - | 23.47 | - | - | [8][9] |
| PEI-Ho₂O₃ | 2.05 | PEI1200 | 3.0 | 13.1 | 0.1 | 131 | [10][11] |
| PEI-Ho₂O₃ | 1.90 | PEI60000 | 3.0 | 9.9 | 0.1 | 99 | [10][11] |
Experimental Protocols
The following section provides detailed protocols for the synthesis, characterization, and evaluation of holmium-based nanoparticles as T2 MRI contrast agents.
Protocol 1: Synthesis of Holmium-Based Nanoparticles
This protocol provides representative methods for synthesizing holmium oxide, phosphate (B84403), and fluoride (B91410) nanoparticles.
A. Synthesis of Holmium Oxide (Ho₂O₃) Nanoparticles (Hydrothermal Method) [8][9]
-
Precursor Preparation: Dissolve holmium oxide (Ho₂O₃) powder in nitric acid (HNO₃) to form holmium nitrate (B79036) (Ho(NO₃)₃).
-
Reaction Mixture: Prepare an aqueous solution of holmium nitrate (e.g., 0.5 mmol in 40 mL of H₂O).
-
Hydrothermal Synthesis: Place the solution in a sealed beaker and heat in a convection oven at 90°C for 1.5 hours.
-
Purification: Collect the precipitate by centrifugation.
-
Calcination: Calcine the precipitate in air at 600°C for 1 hour to obtain Ho₂O₃ nanoparticles.
-
Surface Functionalization (Optional but Recommended): To improve biocompatibility and colloidal stability, disperse the nanoparticles in a solution containing a coating agent like polyethylene (B3416737) glycol (PEG) and stir.[8] Purify the coated nanoparticles by dialysis.
B. Synthesis of Holmium Phosphate (HoPO₄) Nanoparticles (Homogeneous Precipitation) [1][6]
-
Precursor Solution: Dissolve holmium acetate (B1210297) in butylene glycol with magnetic stirring at 70°C to create a 0.010 M solution.
-
Cooling: Cool the solution to room temperature.
-
Precipitation: Add phosphoric acid (H₃PO₄) (e.g., 0.15 M) to the holmium acetate solution to initiate precipitation. The size of the nanoparticles can be tuned by varying the phosphoric acid concentration.[6]
-
Purification: Collect the nanoparticles by centrifugation and wash them multiple times.
-
Surface Functionalization: Resuspend the nanoparticles in an aqueous solution of poly(acrylic) acid (PAA) and stir to coat the surface.
C. Synthesis of Holmium Fluoride (HoF₃) Nanoparticles (Solvothermal Method) [7][12]
-
Precursor Solutions:
-
Dissolve 0.8 mmol of HoCl₃•6H₂O in 5 mL of ethylene (B1197577) glycol (EG).
-
Dissolve 0.6 g of PEG 4000 in 15 mL of EG.
-
Prepare a solution of 2.4 mmol NH₄F in EG.
-
-
Reaction Mixture: Mix the three solutions and stir vigorously for approximately 40 minutes.
-
Solvothermal Reaction: Transfer the mixture to a Teflon-lined autoclave and heat at 200°C for 10 hours.
-
Purification: After cooling, collect the nanoparticles by centrifugation and wash them several times.
Protocol 2: In Vitro Relaxivity Measurement
This protocol describes how to measure the r2 relaxivity of the synthesized holmium nanoparticles.
-
Sample Preparation: Prepare a series of aqueous suspensions of the holmium nanoparticles at various concentrations (e.g., 0, 0.0625, 0.125, 0.25, 0.5, 1.0 mM of Ho). Use a suitable buffer like phosphate-buffered saline (PBS) for physiological relevance.
-
MRI Acquisition:
-
Place the samples in phantoms (e.g., NMR tubes or microcentrifuge tubes) and position them within the MRI scanner.
-
Acquire T2-weighted images using a multi-echo spin-echo (MESE) sequence. Typical parameters might include:
-
Repetition Time (TR): > 2000 ms (B15284909) (to minimize T1 effects)
-
A series of increasing Echo Times (TE) (e.g., 10, 20, 30, ... 160 ms)
-
-
-
Data Analysis:
-
For each sample, measure the signal intensity at each echo time in a region of interest (ROI).
-
Fit the signal decay curve to a mono-exponential function: SI(TE) = SI₀ * exp(-TE/T2), where SI is the signal intensity.
-
Calculate the relaxation rate, R2 = 1/T2, for each concentration.
-
Plot R2 as a function of the holmium concentration.
-
The slope of the linear fit of this plot represents the transverse relaxivity, r2, in units of mM⁻¹s⁻¹.[13][14]
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol outlines a method to assess the biocompatibility of the holmium nanoparticles using a standard MTT assay.
-
Cell Culture: Seed a suitable cell line (e.g., human fibroblasts or a cancer cell line) in a 96-well plate and incubate until the cells adhere and are in the logarithmic growth phase.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the holmium nanoparticles (e.g., 0, 10, 50, 100, 200 µg/mL).
-
Incubation: Incubate the cells with the nanoparticles for a specified period (e.g., 24 or 48 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.
Protocol 4: In Vivo MRI in an Animal Model
This protocol provides a general framework for evaluating the contrast enhancement of holmium nanoparticles in a preclinical animal model (e.g., a mouse with a tumor xenograft).
-
Animal Model: Use an appropriate animal model, such as a tumor-bearing mouse.
-
Pre-contrast Imaging: Anesthetize the animal and acquire baseline T2-weighted MR images of the region of interest (e.g., the tumor).
-
Contrast Agent Administration: Administer the holmium nanoparticle suspension intravenously (e.g., via the tail vein) at a specific dose (e.g., 5 mg Ho/kg body weight).[6]
-
Post-contrast Imaging: Acquire T2-weighted MR images at various time points post-injection (e.g., 1, 2, 4, 12, and 24 hours).[7] Use a T2-weighted sequence such as a turbo spin-echo (TSE) or a fast spin-echo (FSE) sequence with appropriate TR and TE values (e.g., TR = 3000-7000 ms, TE = 80-120 ms).[7][12]
-
Image Analysis:
-
Draw regions of interest (ROIs) in the tissue of interest (e.g., tumor) and a reference tissue (e.g., muscle) on both pre- and post-contrast images.
-
Measure the signal intensity in these ROIs.
-
Quantify the change in signal intensity over time to assess the contrast enhancement and biodistribution of the nanoparticles.
-
Conclusion
Holmium-based nanoparticles, particularly oxides, phosphates, and fluorides, have demonstrated significant potential as T2 contrast agents for MRI, especially at high magnetic fields. Their high transverse relaxivity allows for effective negative contrast enhancement. The protocols provided herein offer a comprehensive guide for the synthesis, characterization, and evaluation of these novel contrast agents. Further research and development in this area, focusing on optimizing nanoparticle size, shape, and surface chemistry, will be crucial for their translation into clinical applications.
References
- 1. Holmium phosphate nanoparticles as negative contrast agents for high-field magnetic resonance imaging: Synthesis, magnetic relaxivity study and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. "Basic MR Relaxation Mechanisms & Contrast Agent Design" - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digital.csic.es [digital.csic.es]
- 7. Facile Synthesis of Holmium-Based Nanoparticles as a CT and MRI Dual-Modal Imaging for Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicity and T2-Weighted Magnetic Resonance Imaging Potentials of Holmium Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Polyethylenimine-Coated Ultrasmall Holmium Oxide Nanoparticles: Synthesis, Characterization, Cytotoxicities, and Water Proton Spin Relaxivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Facile Synthesis of Holmium-Based Nanoparticles as a CT and MRI Dual-Modal Imaging for Cancer Diagnosis [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. mriquestions.com [mriquestions.com]
Application Notes and Protocols: Synthesis of Holmium-Based Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of biomedical applications, including drug delivery.[1][2][3][4][5][6][7][8] Holmium-based MOFs are of particular interest due to the unique magnetic and radioactive properties of holmium, which can be exploited for therapeutic and diagnostic (theranostic) applications.[9][10][11]
These application notes provide detailed protocols for the synthesis of holmium-based metal-organic frameworks. The primary focus is on solvothermal methods using carboxylate-based linkers, which are well-documented in the literature. Additionally, a protocol for a mixed-ligand system incorporating sulfate (B86663) ions is presented, offering a pathway to novel framework topologies and functionalities.[12]
Quantitative Data Summary
The following tables summarize key quantitative data for representative holmium-based MOFs synthesized via solvothermal methods. This data is essential for comparing the properties of different frameworks and for quality control during synthesis.
Table 1: Synthesis Parameters for Holmium-Based MOFs
| MOF Designation | Holmium Salt | Organic Linker | Solvent | Temperature (°C) | Time (h) | Ref. |
| Ho-1,3,5-H₃btc | Ho(NO₃)₃·5H₂O | 1,3,5-Benzenetricarboxylic acid (H₃btc) | Ethanol (B145695) | 150 | 130 | [13][14] |
| Ho-1,3-H₂bdc | Ho(NO₃)₃·5H₂O | 1,3-Benzenedicarboxylic acid (H₂bdc) | Ethanol | 150 | 130 | [13][14] |
| Ho-1,4-H₂bdc | Ho(NO₃)₃·5H₂O | 1,4-Benzenedicarboxylic acid (H₂bdc) | Ethanol | 150 | 130 | [13][14] |
| Ho₂(abtc)₁.₅(DMF)₄ | Holmium(III) source | 3,3′,5,5′-Azobenzenetetracarboxylate (H₄abtc) | DMF | Not Specified | Not Specified | [9][11] |
| Ho(BTC)(DMF)₂(H₂O) | Ho(NO₃)₃·6H₂O | 1,3,5-Benzenetricarboxylic acid (BTC) | DMF/Water (3:1 v/v) | 65 | 24 | [15] |
Table 2: Physicochemical Properties of Selected Holmium-Based MOFs
| Property | Ho-1,3,5-H₃btc | Ho-1,3-H₂bdc | Ho-1,4-H₂bdc | Ho₂(abtc)₁.₅(DMF)₄ |
| Structure Type | Crystalline | Crystalline | Crystalline | 3D Framework |
| BET Surface Area (m²/g) | Low | Low | Low | Microporous (Value not specified) |
| Thermal Stability | Stable up to ~350-400°C (TGA) | Stable up to ~350-400°C (TGA) | Stable up to ~350-400°C (TGA) | Decomposes in stages (TGA) |
| Characterization Methods | XRD, SEM, BET, IR | XRD, SEM, BET, IR | XRD, SEM, BET, IR | SC-XRD, PXRD, SEM, TGA, Gas Adsorption |
| Reference | [13][14] | [13][14] | [13][14] | [2][9][11] |
Experimental Protocols
The following are detailed protocols for the synthesis of holmium-based MOFs. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Solvothermal Synthesis of a Holmium-Benzenedicarboxylate MOF (e.g., Ho-1,4-H₂bdc)
This protocol is adapted from the synthesis of a series of Ho-MOFs using benzenecarboxylic acids in ethanol.[13][14]
Materials:
-
Holmium(III) nitrate (B79036) pentahydrate (Ho(NO₃)₃·5H₂O)
-
1,4-Benzenedicarboxylic acid (H₂bdc, terephthalic acid)
-
Ethanol (absolute)
-
25 mL Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve 0.5000 g (1.134 mmol) of Ho(NO₃)₃·5H₂O in 10 mL of ethanol.
-
In a separate vial, dissolve 0.2825 g (1.700 mmol) of 1,4-benzenedicarboxylic acid in 10 mL of ethanol.
-
Combine the two solutions in the 25 mL Teflon liner.
-
Seal the Teflon liner inside the stainless steel autoclave.
-
Place the autoclave in a preheated oven at 150°C for 130 hours.
-
After the reaction is complete, allow the autoclave to cool to room temperature naturally.
-
Collect the crystalline product by filtration.
-
Wash the product thoroughly with fresh ethanol (3 x 10 mL) to remove any unreacted precursors.
-
Dry the product in a vacuum oven at 60°C overnight.
Protocol 2: Hydrothermal Synthesis of a Mixed Succinate-Sulfate Lanthanide MOF
This protocol is based on the synthesis of [Ln₂(C₂H₄C₂O₄)₂(SO₄)(H₂O)₂] and can be adapted for holmium.[12] The use of holmium nitrate in place of lanthanum nitrate is the suggested modification.
Materials:
-
Holmium(III) nitrate hexahydrate (Ho(NO₃)₃·6H₂O)
-
Succinic acid
-
Disodium (B8443419) sulfate (Na₂SO₄)
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) solution (1 mol L⁻¹)
-
Acetone
-
Teflon-lined stainless steel autoclave
Procedure:
-
Prepare a solution of 0.1 g (approx. 0.22 mmol) of holmium(III) nitrate hexahydrate in 6 mL of deionized water.
-
To this solution, add 0.026 g (0.22 mmol) of succinic acid and 0.015 g (0.11 mmol) of disodium sulfate.
-
Stir the mixture for 15 minutes.
-
Adjust the pH of the mixture to 5.0 using a 1 mol L⁻¹ NaOH solution.
-
Transfer the resulting reaction mixture to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave at 160°C for 18 hours.
-
After cooling to room temperature, filter the colorless crystals.
-
Wash the collected product with deionized water and acetone.
-
Allow the product to air dry.
Visualized Workflows and Relationships
The following diagrams illustrate the general synthesis workflow and a conceptual model for the application of these MOFs in drug delivery.
Caption: General workflow for the solvothermal/hydrothermal synthesis of Holmium-based MOFs.
Caption: Conceptual pathway for drug delivery using Holmium-based MOFs.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Lanthanide-based MOFs: synthesis approaches and applications in cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications | MDPI [mdpi.com]
- 6. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and characterization of holmium based metal–organic frameworks - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Holmium-Containing Metal-Organic Frameworks as Modifiers for PEBA-Based Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for NIST-Traceable Holmium Standards in Analytical Labs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate and reliable data is paramount in analytical laboratories, particularly within the regulated environments of pharmaceutical research and development. The wavelength accuracy of a UV-Visible spectrophotometer is a critical parameter that directly impacts the integrity of analytical results. Regular calibration and verification of the spectrophotometer's wavelength scale are therefore essential components of instrument qualification and quality control.
This document provides detailed application notes and protocols for the use of NIST-traceable holmium standards for the verification of the wavelength scale of UV-Visible spectrophotometers. While the query specified a "holmium sulfate (B86663) standard," the universally recognized and NIST-certified standard for this application is a solution of holmium oxide in perchloric acid (NIST SRM 2034) or a holmium oxide glass filter .[1][2][3][4] This document will focus on the use of the holmium oxide solution, as it provides sharper and more numerous spectral lines compared to the glass matrix, including a key peak at 241 nm.[5]
There is no evidence in the scientific literature or NIST documentation of a "NIST-traceable holmium sulfate standard" specifically for spectrophotometer wavelength calibration. This compound is a commercially available chemical, but it is not offered as a Standard Reference Material (SRM) by NIST for this purpose. The established and recommended standard is holmium oxide in perchloric acid.
Principle of Wavelength Calibration
Holmium oxide, when dissolved in perchloric acid, exhibits a series of characteristic, narrow, and well-defined absorbance peaks across the ultraviolet (UV) and visible (Vis) regions of the electromagnetic spectrum.[4][6] These peak locations have been precisely measured and certified by the National Institute of Standards and Technology (NIST). By measuring the spectrum of a NIST-traceable holmium oxide standard on a spectrophotometer, the operator can compare the observed peak wavelengths with the certified values to verify the instrument's wavelength accuracy.
Quantitative Data: Certified Wavelengths of Minimum Transmittance for Holmium Oxide Solution (NIST SRM 2034)
The following table summarizes the certified wavelengths of minimum transmittance (which correspond to absorbance maxima) for a 4% solution of holmium oxide in 10% perchloric acid, as provided by NIST for various spectral bandwidths. It is crucial to use the certified values that correspond to the spectral bandwidth of the instrument being calibrated.
| Spectral Bandwidth (nm) | Certified Wavelength (nm) | Expanded Uncertainty (nm) |
| 0.1 | 241.00 | ± 0.10 |
| 249.75 | ± 0.10 | |
| 287.15 | ± 0.10 | |
| 333.45 | ± 0.10 | |
| 360.85 | ± 0.10 | |
| 418.55 | ± 0.10 | |
| 453.35 | ± 0.10 | |
| 536.50 | ± 0.10 | |
| 637.50 | ± 0.10 | |
| 1.0 | 241.10 | ± 0.10 |
| 249.85 | ± 0.10 | |
| 287.30 | ± 0.10 | |
| 333.60 | ± 0.10 | |
| 360.95 | ± 0.10 | |
| 418.70 | ± 0.10 | |
| 453.50 | ± 0.10 | |
| 536.65 | ± 0.10 | |
| 637.50 | ± 0.10 | |
| 3.0 | 241.50 | ± 0.20 |
| 250.15 | ± 0.20 | |
| 287.90 | ± 0.20 | |
| 334.05 | ± 0.20 | |
| 361.35 | ± 0.20 | |
| 419.25 | ± 0.20 | |
| 454.00 | ± 0.20 | |
| 537.25 | ± 0.20 | |
| 637.50 | ± 0.20 |
Note: This table is a representation of the data available from NIST. Always refer to the certificate of analysis provided with the specific NIST SRM for the most accurate and complete information.
Experimental Protocols
Protocol 1: Preparation of a 4% Holmium Oxide in 10% Perchloric Acid Solution (for laboratories preparing their own standard)
This protocol is for laboratories that wish to prepare their own holmium oxide solution for routine checks. For definitive instrument qualification, the use of a commercially available, sealed, and certified NIST-traceable holmium oxide standard is highly recommended.
Materials:
-
Holmium Oxide (Ho₂O₃), high purity (99.9% or better)
-
Perchloric Acid (HClO₄), analytical reagent grade (approx. 70%)
-
Deionized or distilled water
-
Volumetric flasks (Class A)
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Fume hood
Procedure:
-
Prepare 10% (v/v) Perchloric Acid Solution: In a fume hood, carefully add the required volume of concentrated perchloric acid to a volumetric flask containing deionized water. Allow the solution to cool to room temperature and dilute to the mark with deionized water. Caution: Always add acid to water, never the other way around. Perchloric acid is a strong oxidizing agent and requires careful handling.
-
Weigh Holmium Oxide: Accurately weigh the amount of holmium oxide required to prepare a 4% (w/v) solution. For example, to prepare 10 mL of solution, weigh 0.4 g of holmium oxide.
-
Dissolve Holmium Oxide: Transfer the weighed holmium oxide to a volumetric flask. Add a small amount of the 10% perchloric acid solution and swirl to wet the powder. Add a magnetic stir bar and place the flask on a magnetic stirrer in the fume hood. Stir the solution until the holmium oxide is completely dissolved. This may take several hours. Gentle warming can aid dissolution, but it is preferable to stir at room temperature overnight.[5]
-
Final Dilution: Once the holmium oxide is fully dissolved, remove the stir bar and dilute the solution to the final volume with the 10% perchloric acid solution. Mix the solution thoroughly.
-
Storage: Store the prepared solution in a tightly sealed, clearly labeled container at room temperature, protected from light.
Protocol 2: Wavelength Accuracy Verification of a UV-Visible Spectrophotometer
Materials:
-
NIST-traceable Holmium Oxide in 10% Perchloric Acid solution (e.g., NIST SRM 2034) or a freshly prepared and verified in-house standard.
-
1 cm pathlength quartz cuvettes (a matched pair is recommended).
-
Lint-free tissues.
-
Blank solution: 10% Perchloric Acid.
Procedure:
-
Instrument Warm-up: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure thermal stability of the light source and detector.
-
Set Instrument Parameters: Set the spectrophotometer to scan across the desired wavelength range (e.g., 200 nm to 700 nm). Set the spectral bandwidth to a value for which you have certified data for the holmium oxide standard. A common setting is 1 nm.
-
Baseline Correction: Fill a clean quartz cuvette with the blank solution (10% perchloric acid). Place it in the sample holder and run a baseline correction according to the instrument's operating procedure.
-
Measure the Holmium Oxide Spectrum: Empty the cuvette, rinse it with a small amount of the holmium oxide standard solution, and then fill it with the standard. Carefully wipe the optical surfaces of the cuvette with a lint-free tissue. Place the cuvette in the sample holder and acquire the absorbance spectrum of the holmium oxide solution.
-
Peak Identification and Recording: Identify the wavelengths of the major absorbance peaks in the recorded spectrum. Most modern spectrophotometers have a function to automatically identify and label peak maxima.
-
Data Comparison and Analysis: Compare the observed peak wavelengths with the certified values from the NIST certificate for the corresponding spectral bandwidth.
-
Acceptance Criteria: The deviation of the observed peak wavelengths from the certified values should be within the tolerance limits specified by the relevant pharmacopeia or internal quality control procedures. For example, a common acceptance criterion is ±1 nm in the UV range (200-400 nm) and ±2 nm in the visible range (400-700 nm).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for performing a wavelength accuracy verification using a NIST-traceable holmium oxide standard.
Caption: Workflow for Spectrophotometer Wavelength Accuracy Verification.
References
Preparation of Holmium Sulfate Solution from Holmium Oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of holmium sulfate (B86663) (Ho₂(SO₄)₃) solution from holmium (III) oxide (Ho₂O₃). Holmium compounds, part of the lanthanide series, are gaining increasing attention in various research and development fields, including catalysis, advanced materials science, and biomedicine. A reliably prepared holmium sulfate solution is a crucial starting material for many of these applications.
Overview and Applications
This compound is a water-soluble salt of the rare earth metal holmium. Its solutions are utilized in a variety of applications due to the unique electronic and magnetic properties of the holmium (III) ion.
Key Application Areas:
-
Catalysis: Holmium compounds, including the sulfate, can act as Lewis acid catalysts in various organic reactions.[1]
-
Nanomaterial Synthesis: this compound solution is a common precursor for the synthesis of holmium-containing nanoparticles, such as holmium oxide or holmium fluoride (B91410) nanoparticles, which have applications in bio-imaging and photocatalysis.[2][3]
-
Drug Development and Biomedical Research: Lanthanide complexes are being explored for their therapeutic and diagnostic potential in cancer treatment and medical imaging.[4][5][6][7] Holmium-166, a radioisotope, is of particular interest for radiotherapy, and stable holmium compounds serve as important non-radioactive controls and precursors in this research.
-
Specialty Glass and Ceramics: Holmium is used as a colorant in specialty glasses and cubic zirconia, and holmium oxide solutions are used to calibrate optical spectrophotometers due to their sharp absorption peaks.[8][9]
Chemical and Physical Properties
A summary of the key properties of the reactant and product is provided below for easy reference.
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Solubility in Water |
| Holmium (III) Oxide | Ho₂O₃ | 377.86 | Pale yellow powder | Insoluble |
| Holmium (III) Sulfate | Ho₂(SO₄)₃ | 618.06 (anhydrous) | Yellowish crystals | Soluble[10] |
Experimental Protocol: Preparation of this compound Solution
This protocol details the dissolution of holmium (III) oxide in sulfuric acid to yield a this compound solution.
3.1. Materials and Reagents
| Material/Reagent | Grade | Supplier Example |
| Holmium (III) Oxide (Ho₂O₃), 99.9%+ | Reagent Grade | Major chemical suppliers |
| Sulfuric Acid (H₂SO₄), 95-98% | ACS Reagent Grade | Major chemical suppliers |
| Deionized Water (H₂O) | High Purity (18.2 MΩ·cm) | Laboratory water purification system |
3.2. Equipment
-
Fume hood
-
Magnetic stirrer with heating capabilities
-
Glass beakers and volumetric flasks
-
Graduated cylinders and pipettes
-
Analytical balance
-
Personal Protective Equipment (PPE): safety goggles, acid-resistant gloves (e.g., butyl rubber or Viton®), lab coat.
3.3. Stoichiometric Calculations
The balanced chemical equation for the reaction is:
Ho₂O₃(s) + 3H₂SO₄(aq) → Ho₂(SO₄)₃(aq) + 3H₂O(l)
To prepare a solution of a desired molarity, the required mass of holmium oxide and volume of sulfuric acid can be calculated.
Example Calculation for 100 mL of 0.1 M this compound Solution:
-
Moles of Ho₂(SO₄)₃ needed: 0.1 mol/L * 0.1 L = 0.01 mol
-
Moles of Ho₂O₃ required: 0.01 mol Ho₂(SO₄)₃ * (1 mol Ho₂O₃ / 1 mol Ho₂(SO₄)₃) = 0.01 mol
-
Mass of Ho₂O₃ required: 0.01 mol * 377.86 g/mol = 3.78 g
-
Moles of H₂SO₄ required: 0.01 mol Ho₂(SO₄)₃ * (3 mol H₂SO₄ / 1 mol Ho₂(SO₄)₃) = 0.03 mol
-
Volume of concentrated H₂SO₄ (98%, density ≈ 1.84 g/mL):
-
Mass of H₂SO₄ needed: 0.03 mol * 98.08 g/mol = 2.94 g
-
Volume of 98% H₂SO₄: (2.94 g / 0.98) / 1.84 g/mL ≈ 1.63 mL
-
3.4. Step-by-Step Procedure
-
Safety First: All steps must be performed in a certified fume hood while wearing appropriate PPE.
-
Weighing Holmium Oxide: Accurately weigh the calculated amount of holmium (III) oxide powder and transfer it to a glass beaker of appropriate size.
-
Diluting Sulfuric Acid: In a separate beaker, carefully add the calculated volume of concentrated sulfuric acid to a portion of the deionized water. Always add acid to water, never the other way around, to avoid violent exothermic reactions. Allow the diluted acid solution to cool to room temperature.
-
Dissolution: Place the beaker containing the holmium oxide on a magnetic stirrer. Slowly add the diluted sulfuric acid to the holmium oxide powder while stirring.
-
Heating (Optional but Recommended): To increase the rate of dissolution, gently heat the mixture to 60-80°C. Do not boil the solution. The dissolution of rare earth oxides in acid is enhanced at elevated temperatures.[11][12]
-
Completion of Reaction: Continue stirring until all the pale yellow holmium oxide powder has dissolved, and the solution becomes clear. The resulting this compound solution will have a pale yellow or pinkish hue.[2]
-
Cooling and Dilution: Allow the solution to cool to room temperature. Carefully transfer the solution to a volumetric flask of the desired final volume. Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask. Finally, add deionized water to the calibration mark.
-
Storage: Store the prepared this compound solution in a well-sealed, properly labeled container.
Characterization of the this compound Solution
It is crucial to verify the concentration and purity of the prepared solution.
4.1. Concentration Determination
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive technique for determining the precise concentration of holmium in the solution.[13][14][15] The prepared solution will need to be accurately diluted to fall within the linear range of the instrument.
-
UV-Vis Spectroscopy: Holmium ions exhibit characteristic sharp absorption peaks in the UV-Visible spectrum.[16][17] A calibration curve can be constructed using standards of known concentrations to determine the concentration of the prepared solution.
4.2. Purity Assessment
-
ICP-MS: Can also be used to identify and quantify any elemental impurities that may be present.
Safety Precautions
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns. Always handle it in a fume hood with appropriate PPE. The dilution of sulfuric acid is a highly exothermic process.
-
Holmium Compounds: While not considered highly toxic, fine powders of holmium oxide can be irritating to the respiratory system and skin.[7] Standard laboratory safety practices should be followed.
Visualizations
Caption: Experimental workflow for the preparation of this compound solution.
Caption: Logical relationship from starting materials to applications.
References
- 1. Holmium - Sciencemadness Wiki [sciencemadness.org]
- 2. Synthesis of Holmium-Oxide Nanoparticles for Near-Infrared Imaging and Dye-Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Facile Synthesis of Holmium-Based Nanoparticles as a CT and MRI Dual-Modal Imaging for Cancer Diagnosis [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lanthanides: Applications in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lanthanides: Applications in Cancer Diagnosis and Therapy [authors.library.caltech.edu]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. Holmium - Wikipedia [en.wikipedia.org]
- 9. starna.com [starna.com]
- 10. americanelements.com [americanelements.com]
- 11. Dissolution of cerium(IV)-lanthanide(III) oxides: comparative effect of chemical composition, temperature, and acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. s27415.pcdn.co [s27415.pcdn.co]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Procedures to make ICP-MS Standard Solution | Environmental Measurements Facility [sdssemf.stanford.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting unexpected peaks in Holmium sulfate absorbance spectrum.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected peaks in the absorbance spectrum of Holmium sulfate (B86663) solutions.
Frequently Asked Questions (FAQs)
Q1: I am seeing unexpected peaks in my Holmium sulfate absorbance spectrum. What are the most common causes?
Unexpected peaks in a UV-Vis spectrum can originate from several sources, broadly categorized as instrument errors, sample preparation issues, or methodological flaws.[1][2] Common culprits include contamination of the sample or cuvette, use of an incorrect cuvette type (e.g., plastic for UV measurements), improper blanking, or instrument calibration errors.[3][4]
Q2: My this compound spectrum shows a high background or noisy baseline. What should I do?
A high background or noisy baseline can be due to an aging lamp in the spectrophotometer, incorrect blanking procedures, or particulates in the sample causing light scattering.[4][5] Ensure the instrument has had adequate warm-up time (at least 15-30 minutes) and that your blank solution is the same solvent used for your this compound sample.[6] If the problem persists, check the lamp's usage hours and consider a replacement if it's near the end of its lifespan.
Q3: The absorbance values for the characteristic this compound peaks seem too high or too low. Why is this happening?
Absorbance values outside the expected range are often related to the concentration of the this compound solution.[3] If the absorbance is too high (generally above 2 AU), it can lead to inaccuracies and spiked peaks due to multiple scattering.[4] In this case, diluting the sample is recommended.[6] Conversely, if the absorbance is too low, the signal may be within the instrument's noise level.[6] Using a more concentrated sample or a cuvette with a longer pathlength can help. Additionally, ensure your spectrophotometer is properly calibrated for photometric accuracy.
Q4: Can the solvent I use affect the this compound spectrum?
Yes, the solvent can significantly impact the spectrum. Using a solvent that absorbs in the same wavelength range as your analyte will interfere with the measurement. Holmium oxide, a common wavelength standard, is typically dissolved in perchloric acid.[7] Ensure your blank measurement is performed with the exact same solvent and cuvette to correct for any solvent absorbance.[6]
Troubleshooting Guides
Guide 1: Identifying the Source of Unexpected Peaks
This guide provides a systematic approach to diagnosing the cause of unexpected peaks in your this compound absorbance spectrum.
Step 1: Instrument Check
-
Wavelength Calibration: Holmium solutions are themselves used as wavelength calibration standards due to their sharp, well-defined peaks.[8][9][10] If you suspect an issue with the instrument's wavelength accuracy, run a standard Holmium oxide solution and compare the measured peak wavelengths to the certified values.
-
Lamp Status: Check the instrument's lamp status (e.g., Deuterium and Tungsten lamps). An aging or failing lamp can cause inconsistent readings and noise.
-
Warm-up: Ensure the spectrophotometer has been on for at least 15-30 minutes to allow the lamps and electronics to stabilize.[6]
Step 2: Sample and Cuvette Inspection
-
Cuvette Condition: Inspect the cuvette for scratches, fingerprints, or residue.[11] Clean the cuvette thoroughly with an appropriate solvent and a lint-free cloth.
-
Cuvette Type: For measurements in the UV range (below 340 nm), it is essential to use quartz cuvettes, as plastic and glass cuvettes absorb UV light.[2][6]
-
Sample Contamination: Unexpected peaks can be due to contaminants in the this compound sample or the solvent.[3][4] Prepare a fresh sample using high-purity reagents and solvent.
Step 3: Methodological Review
-
Blanking Procedure: Re-run the blank measurement using the same cuvette and solvent as your sample. The blank should be run immediately before the sample measurement.
-
Concentration: If absorbance is too high, dilute the sample. If it's too low, prepare a more concentrated solution. The optimal absorbance range is typically 0.1–1.0 AU.[6]
The following diagram illustrates the troubleshooting workflow:
Caption: Troubleshooting workflow for unexpected spectral peaks.
Data Presentation
Table 1: Certified Absorbance Peaks of Holmium Oxide Solution
Holmium oxide in perchloric acid is a widely used standard for wavelength calibration. The following table lists its characteristic absorbance peaks. Note that the exact wavelength can vary slightly depending on the spectral bandwidth of the instrument.[9]
| Wavelength (nm) |
| 241.5 |
| 279.3 |
| 287.6 |
| 333.8 |
| 360.8 |
| 418.5 |
| 453.4 |
| 536.4 |
| 637.5 |
Data sourced from multiple commercial standards and NIST recommendations.[12][13]
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Spiked, noisy peaks | - Aging instrument lamp- High sample concentration (>2 AU)- Air bubbles in the sample | - Check lamp usage hours and replace if necessary.- Dilute the sample to an appropriate concentration.- Gently tap the cuvette to dislodge bubbles.[6] |
| Unexpected peaks | - Contaminated sample or solvent- Dirty or scratched cuvette- Incorrect blanking | - Prepare a fresh sample with high-purity reagents.- Thoroughly clean the cuvette; replace if scratched.- Re-blank the instrument with the correct solvent. |
| Peak shifting | - Instrument out of calibration- Solvent effects or pH changes- High sample concentration | - Calibrate the spectrophotometer using a certified Holmium standard.- Ensure consistent solvent and pH for all measurements.- Dilute the sample. |
| No peaks observed | - Sample concentration too low- Incorrect wavelength range scanned- Instrument malfunction | - Prepare a more concentrated sample.- Ensure the scan range covers the expected peak wavelengths.- Run a known standard to verify instrument performance. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for UV-Vis Analysis
-
Reagents and Materials:
-
Holmium (III) sulfate octahydrate (Ho₂(SO₄)₃·8H₂O)
-
Deionized water or appropriate solvent
-
Volumetric flasks
-
Quartz cuvettes
-
-
Procedure:
-
Accurately weigh a desired amount of Holmium (III) sulfate.
-
Dissolve the this compound in a small amount of deionized water in a beaker.
-
Quantitatively transfer the solution to a volumetric flask of the desired final volume.
-
Add deionized water to the flask until the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Before measurement, rinse the quartz cuvette with the prepared solution.
-
Fill the cuvette with the solution, ensuring there are no air bubbles.
-
Protocol 2: Acquiring the Absorbance Spectrum
-
Instrument Setup:
-
Turn on the spectrophotometer and its lamps (Deuterium and Tungsten).
-
Allow the instrument to warm up for at least 15-30 minutes.
-
-
Measurement:
-
Set the desired wavelength range for the scan (e.g., 200-700 nm for Holmium).
-
Fill a clean quartz cuvette with the blank solution (the same solvent used to prepare the this compound solution).
-
Place the cuvette in the reference holder and perform a baseline correction (zeroing the instrument).
-
Replace the blank cuvette with the cuvette containing the this compound sample.
-
Initiate the scan to acquire the absorbance spectrum.
-
The following diagram illustrates the experimental workflow:
Caption: Standard workflow for sample preparation and analysis.
References
- 1. biocompare.com [biocompare.com]
- 2. biocompare.com [biocompare.com]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. sperdirect.com [sperdirect.com]
- 6. hinotek.com [hinotek.com]
- 7. starna.com [starna.com]
- 8. Holmium Oxide Glass Wavelength Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccat.co.nz [ccat.co.nz]
- 10. Client Challenge [exodus3000.fandom.com]
- 11. labindia-analytical.com [labindia-analytical.com]
- 12. lab-club.com [lab-club.com]
- 13. starna.com [starna.com]
Technical Support Center: Holmium-Based Wavelength Calibration Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Holmium-based calibration standards for spectrophotometry.
Frequently Asked Questions (FAQs)
Q1: What are Holmium-based calibration standards used for?
Holmium-based calibration standards are used to verify the wavelength accuracy of spectrophotometers.[1][2][3] Holmium provides sharp, stable absorption peaks at well-characterized wavelengths across the ultraviolet (UV) and visible range (typically 240 nm to 650 nm).[2][3][4] This allows for the routine calibration and performance verification of these instruments, which is a critical requirement for quality assurance under guidelines such as Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP).[1]
Q2: What forms of Holmium calibration standards are available?
Holmium wavelength calibration standards are primarily available in two forms:
-
Holmium Oxide in a solid glass matrix: These are glass filters doped with holmium oxide.[1][5][6]
-
Holmium solution in a sealed quartz cuvette: These are typically solutions of a holmium salt, most commonly holmium oxide dissolved in perchloric acid.[1][7][8]
Q3: Which form of Holmium standard is more stable?
Holmium oxide glass filters are generally considered to be more robust and have better long-term stability.[6][7] The National Institute of Standards and Technology (NIST) has noted that these glass standards have shown insignificant spectral variation over decades and considers them to be intrinsically stable.[5][6] Liquid standards, while also very stable, can be more susceptible to environmental factors if not handled and stored correctly.
Q4: I am using a Holmium sulfate (B86663) solution. Is this a common type of standard?
While Holmium sulfate is a water-soluble Holmium compound, the most widely used and documented liquid calibration standards are made from Holmium oxide dissolved in perchloric acid.[1][3][4][8][9] Holmium perchlorate (B79767) solutions are offered by major suppliers as certified reference materials for spectrophotometer calibration. The extensive documentation and validation of Holmium perchlorate standards make them a preferred choice for ensuring traceability and reliability.
Q5: What are the primary factors that can affect the stability of a liquid Holmium calibration standard?
The stability of a liquid Holmium calibration standard can be influenced by several factors, including:
-
Solvent Evaporation: If the cuvette is not properly sealed, solvent can evaporate over time, leading to a change in the concentration of the Holmium salt.
-
Precipitation: Changes in temperature or solvent composition can lead to the precipitation of the Holmium salt, affecting the clarity and absorbance of the standard.
-
Chemical Reactions: Although Holmium itself is stable, interactions with contaminants or leaching from the container material could potentially alter the spectral characteristics of the solution over a long period.
-
Storage Conditions: Exposure to extreme temperatures and light can potentially affect the integrity of the standard over time.
Q6: How should I store my this compound calibration standard?
To maximize the stability of your this compound calibration standard, it is recommended to:
-
Store the standard in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent evaporation and contamination.
-
Protect the standard from exposure to moisture.[10]
-
Avoid storing it with strong oxidizing agents.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter with your this compound calibration standards.
| Problem | Possible Causes | Recommended Actions |
| Shift in wavelength peaks | 1. Instrument malfunction. 2. Degradation of the calibration standard. 3. Incorrect baseline correction. | 1. First, verify the instrument's performance with a different, reliable standard if available. 2. Ensure the cuvette is clean and properly seated in the sample holder. 3. Re-run the baseline correction. 4. If the issue persists, the standard may have degraded and should be replaced. |
| Changes in absorbance values | 1. Solvent evaporation leading to increased concentration. 2. Precipitation or turbidity in the solution. 3. Contamination of the standard. 4. Deterioration of the cuvette. | 1. Visually inspect the solution for any signs of precipitation or cloudiness. 2. Ensure the cuvette is clean and free of scratches. 3. If the absorbance has significantly increased and evaporation is suspected, the standard is no longer reliable. 4. Consider replacing the standard with a new, certified one. |
| Precipitate or cloudiness in the solution | 1. Poor solubility of this compound in the solvent. 2. Changes in storage temperature. 3. Contamination. | 1. Gently warm the solution to see if the precipitate redissolves. Do not overheat. 2. If the precipitate does not redissolve, the standard is compromised and should not be used. 3. Using an acidic solvent, such as dilute perchloric acid, can improve the solubility and stability of Holmium salts in solution. |
Experimental Protocols
Protocol 1: Preparation of a Holmium Oxide-Based Wavelength Calibration Standard
This protocol is based on the widely accepted method for preparing stable liquid holmium calibration standards.
Objective: To prepare a 4% Holmium oxide solution in 10% perchloric acid.
Materials:
-
High-purity Holmium oxide (Ho₂O₃)
-
Perchloric acid (HClO₄), analytical grade
-
Deionized water
-
Calibrated volumetric flasks and pipettes
-
Heating plate
Procedure:
-
Preparation of 1.4 M Perchloric Acid: Dilute 11.5 ml of 70% perchloric acid to 100 ml with deionized water in a volumetric flask.
-
Dissolution of Holmium Oxide: Accurately weigh approximately 1.0 g of Holmium oxide and transfer it to a beaker. Add a sufficient amount of the 1.4 M perchloric acid.
-
Heating: Gently heat the mixture on a water bath to aid the dissolution of the Holmium oxide.
-
Final Dilution: Once cooled, quantitatively transfer the solution to a 25 ml volumetric flask and dilute to the mark with the 1.4 M perchloric acid.[11]
-
Transfer to Cuvette: Transfer the final solution to a high-quality, fused-silica cuvette and seal it to prevent evaporation.
Visualizations
References
- 1. microlabtech.co.uk [microlabtech.co.uk]
- 2. Holmium Oxide Reference for Wavelength in the Visible and UV [starnacells.com]
- 3. cenmed.com [cenmed.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Holmium Oxide Glass Wavelength Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. quora.com [quora.com]
Technical Support Center: The Effect of Temperature on Holmium Sulfate Absorbance Peaks
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effect of temperature on the absorbance peaks of Holmium Sulfate.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the UV-Vis absorbance spectrum of a this compound solution?
Temperature primarily influences both the wavelength and the absorbance intensity of the peaks in a this compound spectrum. While Holmium salts, particularly Holmium oxide in perchloric acid, are utilized as wavelength standards due to the stability of their peak positions, the absorbance values (photometric scale) are known to be susceptible to temperature changes.[1][2] Generally, for many substances, an increase in temperature can lead to a linear reduction in the maximum absorbance.[3] For some Holmium complexes, a "hyperchromic effect" has been observed, where the absorbance at a specific peak increases with elevated temperatures.[4]
Q2: Are the absorbance peak positions of this compound expected to shift with temperature?
The peak positions of Holmium ions in solution are generally stable, which is why they are used for wavelength calibration.[5] Studies on Holmium oxide in perchloric acid over a temperature range of 25°C to 45°C have shown that while shifts can occur, they are typically very small.[1] Any observed shifts are often minimal and may be within the uncertainty of the instrument itself.
Q3: How significantly does the absorbance intensity of this compound peaks change with temperature?
Troubleshooting Guide
Issue 1: Inconsistent or drifting absorbance readings at a constant temperature.
-
Possible Cause 1: Insufficient instrument warm-up time. Spectrophotometer lamps and detectors require a stable operating temperature for consistent output.
-
Solution: Allow the spectrophotometer to warm up for the manufacturer-recommended time (typically 30-60 minutes) before taking any measurements.[6]
-
-
Possible Cause 2: Temperature fluctuations in the laboratory environment. Drafts or changes in room temperature can affect the instrument's electronics and the sample holder.
-
Solution: Ensure the spectrophotometer is located in a temperature-controlled room, away from doors, windows, and air conditioning vents.[6]
-
-
Possible Cause 3: Sample evaporation. If the cuvette is not properly sealed, the solvent may evaporate, leading to an increase in the concentration of this compound and consequently higher absorbance readings over time.
-
Solution: Use a cuvette with a lid or a stopper, especially when conducting measurements over an extended period or at elevated temperatures.
-
Issue 2: Absorbance readings are lower than expected at elevated temperatures.
-
Possible Cause 1: Temperature-dependent decrease in molar absorptivity. For many compounds, increasing the temperature can lead to a decrease in the probability of a given electronic transition, resulting in lower absorbance.[3]
-
Solution: This may be the expected behavior. It is important to record the temperature for each measurement and to perform a temperature-dependent calibration if accurate concentration determination is required.
-
-
Possible Cause 2: Condensation on the cuvette at low temperatures. When operating below the dew point, moisture can condense on the outer surfaces of the cuvette, scattering the light beam and causing erroneous readings.
-
Solution: Use a temperature-controlled cuvette holder with a nitrogen purge to keep the optical surfaces dry.
-
Issue 3: Unexpected shifts in wavelength peaks.
-
Possible Cause 1: Instrument is not properly calibrated. The wavelength accuracy of the spectrophotometer may have drifted.
-
Solution: Calibrate the wavelength scale of your instrument using a certified reference material, such as a Holmium oxide glass filter or a sealed Holmium perchlorate (B79767) solution.[5]
-
-
Possible Cause 2: Large temperature changes affecting the instrument's optics. Extreme temperature fluctuations can cause thermal expansion or contraction of the monochromator components, leading to slight shifts in the wavelength.[7]
-
Solution: Maintain a stable operating temperature for the instrument and allow it to equilibrate fully before calibration and measurement.
-
Data Presentation
| Temperature (°C) | Wavelength (nm) at Peak A | Absorbance at Peak A | Wavelength (nm) at Peak B | Absorbance at Peak B |
| 20 | 452.0 | 0.542 | 536.5 | 0.488 |
| 25 | 452.1 | 0.539 | 536.5 | 0.485 |
| 30 | 452.1 | 0.536 | 536.6 | 0.482 |
| 35 | 452.2 | 0.533 | 536.6 | 0.479 |
| 40 | 452.2 | 0.530 | 536.7 | 0.476 |
Note: This data is illustrative. The actual direction and magnitude of absorbance change may vary.
Experimental Protocols
Protocol for Measuring the Effect of Temperature on this compound Absorbance
-
Solution Preparation:
-
Prepare a stock solution of this compound in deionized water or a suitable buffer. The concentration should be chosen to give a maximum absorbance in the range of 0.5 - 1.0 AU at room temperature.
-
Filter the solution to remove any particulate matter.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and its light source, allowing for a minimum warm-up period of 60 minutes to ensure thermal stability.
-
Set the desired wavelength range for scanning (e.g., 300 - 700 nm) and select an appropriate scan speed and slit width (e.g., 1 nm).
-
Install a temperature-controlled cuvette holder and connect it to a circulating water bath.
-
-
Measurement Procedure:
-
Set the water bath to the starting temperature (e.g., 20°C) and allow the cuvette holder to equilibrate for at least 15 minutes.
-
Fill a quartz cuvette with the blank solution (deionized water or buffer) and place it in the holder. Allow it to thermally equilibrate for 5-10 minutes.
-
Record a baseline spectrum with the blank solution.
-
Replace the blank cuvette with a cuvette containing the this compound solution. Allow it to thermally equilibrate for 5-10 minutes.
-
Record the absorbance spectrum of the this compound solution.
-
Increase the temperature of the water bath by a set increment (e.g., 5°C).
-
Repeat steps 3.2 to 3.6 for each temperature point, ensuring the system has equilibrated at each new temperature before measurement.
-
-
Data Analysis:
-
For each temperature, identify the wavelength and absorbance value of the characteristic this compound peaks.
-
Tabulate the data and plot the absorbance of each peak as a function of temperature.
-
Visualizations
Caption: Workflow for temperature-dependent absorbance measurements.
References
Optimizing concentration of Holmium sulfate for UV-Vis calibration.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Holmium-based solutions for UV-Vis spectrophotometer wavelength calibration.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Holmium solution for UV-Vis calibration?
A1: The most widely recommended and used concentration for Holmium oxide in perchloric acid is 4% m/v (mass/volume) or 40 g/L.[1][2] This concentration provides sharp, well-defined absorbance peaks suitable for accurate wavelength calibration across the UV and visible range (approximately 240 nm to 650 nm).[1]
Q2: Why is perchloric acid used as the solvent for Holmium oxide?
A2: Holmium oxide is dissolved in perchloric acid to form holmium perchlorate (B79767). This solution is preferred because the resulting aqueous Holmium ion (Ho³⁺) is relatively stable to changes in temperature and concentration, ensuring reproducible and reliable calibration results.[1] A 10% v/v (volume/volume) or 1.4 M solution of perchloric acid is typically used.[1][3]
Q3: What are the certified absorption peaks for a Holmium perchlorate solution?
A3: A 4% Holmium oxide solution in 10% perchloric acid exhibits a series of characteristic absorption peaks. The certified wavelength of these peaks can be slightly dependent on the spectral bandwidth (SBW) of the spectrophotometer. It is crucial to use the certified values that correspond to the SBW of your instrument for accurate calibration.[1]
Data Presentation: Certified Wavelengths of Minimum Transmittance (in nm) for 4% Holmium Oxide in 10% Perchloric Acid
| Spectral Bandwidth (nm) | Peak 1 (nm) | Peak 2 (nm) | Peak 3 (nm) | Peak 4 (nm) | Peak 5 (nm) | Peak 6 (nm) | Peak 7 (nm) | Peak 8 (nm) | Peak 9 (nm) | Peak 10 (nm) | Peak 11 (nm) |
| 0.10 | 241.66 | 279.40 | 287.62 | 333.87 | 360.98 | 418.90 | 445.71 | 453.69 | 460.33 | 536.43 | 637.53 |
| 0.50 | 241.70 | 279.40 | 287.60 | 333.90 | 360.97 | 418.73 | 445.71 | 453.70 | 460.28 | 536.37 | 637.68 |
| 1.00 | 241.65 | 279.45 | 287.65 | 333.90 | 360.90 | 418.73 | 445.73 | 453.69 | 460.23 | 536.64 | 637.54 |
| 2.00 | xxx.xx | 279.28 | 287.74 | 333.92 | 360.92 | 418.71 | 445.97 | 453.69 | 460.22 | 536.63 | 637.55 |
| 3.00 | xxx.xx | 278.82 | 287.82 | 333.95 | 360.94 | 418.86 | 446.21 | 453.58 | 460.42 | 536.87 | 637.51 |
Note: "xxx.xx" indicates that the peak may not be resolved at this spectral bandwidth.[4] The values presented are for guidance; always refer to the certificate of analysis provided with your specific standard.[1]
Q4: My Holmium oxide solution has changed color. Is it still valid for calibration?
A4: Yes, the solution is likely still valid. Holmium oxide solution is a wavelength calibration standard, not a colorimetric one. Its apparent color can change depending on the ambient lighting conditions.[5] Under fluorescent light, it may appear pink or magenta, while in natural or incandescent light, it can look yellow or amber.[5] This color shift is due to the solution's unique light absorption properties and does not indicate a change in its chemical composition or its suitability for wavelength calibration.[5]
Troubleshooting Guide
Issue 1: One or more of the expected absorption peaks are missing from my scan.
-
Possible Cause 1: Incorrect Spectral Bandwidth. The resolution of some peaks, particularly in the UV region, is highly dependent on the spectral bandwidth of your spectrophotometer.[4][6] At larger bandwidths, some weaker or closely spaced peaks may not be resolved.[4]
-
Possible Cause 2: Instrument Manufacturer Specifications. Some spectrophotometers may not be able to resolve all the peaks of a Holmium oxide standard.
-
Solution: Check the manufacturer's specifications for your instrument to see the expected performance with a Holmium oxide standard.[7]
-
-
Possible Cause 3: Baseline Correction Issue. An improper baseline correction can obscure peaks, especially those with lower absorbance.
-
Solution: Perform a baseline correction using a cuvette filled with the same 10% perchloric acid solution used to prepare your standard.[8]
-
Issue 2: The measured peak wavelengths do not match the certified values.
-
Possible Cause 1: Instrument Out of Calibration. The primary purpose of the Holmium oxide standard is to detect such deviations.
-
Solution: If the measured peaks are consistently shifted from the certified values beyond the accepted tolerance (e.g., ±1 nm in the UV and ±3 nm in the visible range as per the European Pharmacopeia), your instrument's wavelength scale is likely out of calibration.[6][9] Contact a qualified service technician to have the instrument recalibrated.
-
-
Possible Cause 2: Incorrect Scan Parameters. The scan speed and data interval can affect the determined peak maximum.
-
Solution: Use a slow scan speed and a small data interval to accurately capture the peak maxima.
-
-
Possible Cause 3: Temperature Effects. While the holmium perchlorate solution is relatively stable, significant temperature deviations from the standard 25°C can cause minor shifts in peak positions.[10]
-
Solution: Ensure the spectrophotometer and the standard have equilibrated to the ambient laboratory temperature before performing the calibration.
-
Experimental Protocols
Preparation of 4% (m/v) Holmium Oxide in 10% (v/v) Perchloric Acid
This protocol describes the preparation of a Holmium oxide solution suitable for UV-Vis spectrophotometer wavelength calibration.
Materials:
-
Holmium (III) oxide (Ho₂O₃), 99.9%+ purity
-
Perchloric acid (HClO₄), ~70%, analytical grade
-
Distilled or deionized water
-
Calibrated volumetric flasks (10 mL and 100 mL)
-
Glass beaker
-
Hot plate or water bath
-
Magnetic stirrer and stir bar (optional)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare 1.4 M (≈10% v/v) Perchloric Acid:
-
Carefully add 11.5 mL of ~70% perchloric acid to a 100 mL volumetric flask containing approximately 50 mL of distilled water.
-
Safety Note: Always add acid to water, never the other way around. Perchloric acid is a strong oxidizer and corrosive; handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a fume hood.
-
Allow the solution to cool to room temperature.
-
Dilute to the 100 mL mark with distilled water and mix thoroughly.
-
-
Dissolve Holmium Oxide:
-
Accurately weigh 0.4 g of Holmium (III) oxide and transfer it to a 10 mL volumetric flask.[11]
-
Add approximately 8 mL of the prepared 1.4 M perchloric acid solution to the flask.[12]
-
Gently heat the solution on a hot plate or in a water bath, and stir until the Holmium oxide is completely dissolved.[3][11] This may take some time.
-
Allow the solution to cool to room temperature.
-
-
Final Preparation:
-
Once cooled, carefully dilute the solution to the 10 mL mark with the 1.4 M perchloric acid solution.[11]
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Visualizations
References
- 1. starna.com [starna.com]
- 2. mz-at.de [mz-at.de]
- 3. quora.com [quora.com]
- 4. Holmium Oxide Reference for Wavelength in the Visible and UV [starnacells.com]
- 5. Why does the color of the Holmium Oxide solution for HPLC performance Qualification look different than before - FAQ [mtc-usa.com]
- 6. vietanh.vn [vietanh.vn]
- 7. m.youtube.com [m.youtube.com]
- 8. ichapps.com [ichapps.com]
- 9. microlabtech.co.uk [microlabtech.co.uk]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. ijrpr.com [ijrpr.com]
- 12. pharmabeginers.com [pharmabeginers.com]
Preventing degradation of Holmium sulfate solutions over time.
Technical Support Center: Holmium Sulfate (B86663) Solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of Holmium sulfate solutions. It is intended for researchers, scientists, and professionals in drug development who utilize these solutions in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned cloudy and a precipitate has formed. What is happening?
A1: The cloudiness and precipitation in your this compound solution are most likely due to the formation of insoluble Holmium(III) hydroxide (B78521) (Ho(OH)₃). This occurs through a process called hydrolysis, where the Holmium ions (Ho³⁺) in the solution react with water.[1][2][3] This is the primary degradation pathway for this compound solutions. The resulting Holmium hydroxide is a light yellow crystalline solid that is insoluble in water.[4]
Q2: What factors trigger the degradation of this compound solutions?
A2: The main factor that triggers the degradation of this compound solutions is an increase in pH. Holmium(III) ions are stable in acidic environments.[5][6] As the pH of the solution rises towards neutral or alkaline levels, the hydrolysis reaction is favored, leading to the formation and precipitation of Holmium hydroxide.[7][8][9] Other contributing factors can include exposure to moisture, as this compound is deliquescent (absorbs water from the air), and elevated temperatures.[4][10]
Q3: What is the ideal pH range for maintaining the stability of a this compound solution?
A3: To prevent hydrolysis and precipitation, this compound solutions should be maintained in an acidic pH range. A pH of 3 has been shown to prevent the hydrolysis of holmium.[5] While a definitive upper limit is not well-documented in the literature, it is recommended to keep the pH below 5 to ensure long-term stability. The speciation of Holmium(III) in aqueous solutions is highly dependent on pH.[11][12]
Q4: How should I properly store my this compound solutions to prevent degradation?
A4: Proper storage is critical for maintaining the integrity of your this compound solutions. Here are the recommended storage conditions:
| Parameter | Recommendation | Rationale |
| Container | Tightly sealed, airtight container. | To prevent the absorption of atmospheric moisture, as this compound is deliquescent.[4] |
| Temperature | Cool and dry place. | To minimize the rate of any potential degradation reactions. |
| pH | Maintain an acidic pH (ideally ≤ 3). | To inhibit the hydrolysis of Holmium(III) ions and prevent the precipitation of Holmium hydroxide.[5] |
| Light | Store protected from light. | While not the primary degradation pathway, photostability studies are a standard part of forced degradation testing to rule out light-induced degradation.[13] |
Q5: Are there any visual cues that indicate my this compound solution is beginning to degrade?
A5: Yes, the initial sign of degradation is typically a slight haziness or turbidity in the solution. As the degradation progresses, you will observe the formation of a fine, light yellow precipitate, which is Holmium hydroxide.[4] A stable this compound solution should be a clear, yellow liquid.[3]
Troubleshooting Guide
This guide will help you diagnose and resolve common issues encountered with this compound solutions.
Issue: Precipitation in the this compound Solution
This troubleshooting workflow will guide you through identifying the cause of precipitation and the corrective actions to take.
Experimental Protocols
Protocol for Preparing a Stable this compound Stock Solution
This protocol outlines the steps to prepare a stable stock solution of this compound.
-
Materials:
-
Holmium(III) sulfate octahydrate (Ho₂(SO₄)₃·8H₂O)
-
Deionized water
-
Dilute sulfuric acid (e.g., 0.1 M)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
pH meter
-
-
Procedure:
-
Calculate the required mass of Holmium(III) sulfate octahydrate for your desired concentration and volume.
-
Add approximately 80% of the final volume of deionized water to the volumetric flask.
-
While stirring, slowly add the calculated mass of Holmium(III) sulfate octahydrate to the water.
-
Add a small amount of dilute sulfuric acid to adjust the pH of the solution to approximately 3.
-
Continue stirring until all the solid has dissolved completely.
-
Once dissolved, add deionized water to reach the final volume mark on the volumetric flask.
-
Verify the final pH with a calibrated pH meter and adjust if necessary.
-
Transfer the solution to a clean, dry, and tightly sealed storage bottle.
-
Forced Degradation Study Protocol for this compound Solutions
This protocol provides a framework for conducting forced degradation studies to understand the stability of this compound solutions under various stress conditions.[13][14][15]
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability of this compound solutions.
Table 1: Solubility of Holmium(III) Hydroxide
| Property | Value | Reference |
| Solubility in water | Insoluble | [4] |
| Solubility in acids | Moderately soluble in strong mineral acids | [4] |
Table 2: Hydrolysis Constants of Holmium(III) at 298 K
| Equilibrium Reaction | log K | Reference |
| Ho³⁺ + H₂O ⇌ HoOH²⁺ + H⁺ | -7.43 ± 0.05 to -8.0 | [16] |
| 2Ho³⁺ + 2H₂O ⇌ Ho₂(OH)₂⁴⁺ + 2H⁺ | -13.5 ± 0.2 | [16] |
| Ho(OH)₃(s) + 3H⁺ ⇌ Ho³⁺ + 3H₂O | 15.4 to 15.60 ± 0.30 | [16] |
Degradation Pathway
The primary degradation pathway for this compound in aqueous solution is hydrolysis, leading to the formation of Holmium hydroxide.
References
- 1. americanelements.com [americanelements.com]
- 2. carbodiimide.com [carbodiimide.com]
- 3. Holmium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. scirp.org [scirp.org]
- 6. Holmium(III) hydroxide [wikipedia.nucleos.com]
- 7. Holmium Hydroxide (Ho(OH)3) | High-Purity RUO [benchchem.com]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. Precipitation By pH - Water Specialists Environmental Technologies [waterspecialists.biz]
- 10. americanelements.com [americanelements.com]
- 11. Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of pH on metal speciation and resulting metal uptake and toxicity for earthworms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ajpsonline.com [ajpsonline.com]
- 14. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomedres.us [biomedres.us]
- 16. cost-nectar.eu [cost-nectar.eu]
Best practices for storing Holmium sulfate hydrate and solutions.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the proper storage and handling of Holmium sulfate (B86663) hydrate (B1144303) and its solutions. This information is intended for researchers, scientists, and drug development professionals to ensure the integrity and stability of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store solid Holmium sulfate hydrate?
A1: Solid this compound hydrate is hygroscopic, meaning it readily absorbs moisture from the atmosphere. To maintain its integrity, it must be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly sealed to prevent moisture absorption.[2][3] For long-term storage, consider using a desiccator or storing under an inert gas atmosphere. The compound should also be stored away from oxidizing agents.[1][2]
Q2: What are the initial signs that my solid this compound hydrate may have been improperly stored?
A2: The primary sign of improper storage is the absorption of moisture, which can lead to the material clumping or appearing damp. This compound hydrate is typically a white to yellow crystalline solid.[3][4] Any significant change in color or texture could indicate contamination or degradation.
Q3: Is this compound hydrate sensitive to air?
A3: Yes, due to its hygroscopic nature, it is sensitive to moisture in the air.[3] While it is stable in dry air at room temperature, it is best handled in a controlled environment, such as a glovebox or under a stream of inert gas, to minimize exposure to humidity.[5]
Q4: How should I prepare an aqueous solution of this compound hydrate?
A4: To prepare an aqueous solution, use deionized or distilled water. This compound is moderately soluble in water.[2] It is recommended to prepare solutions fresh for each experiment to minimize potential degradation. If you need to prepare a stock solution, consider using slightly acidified water (e.g., with a trace amount of sulfuric acid) to help prevent hydrolysis of the Holmium(III) ion.
Q5: What is the best way to store aqueous solutions of this compound?
A5: Aqueous solutions of lanthanide salts can be susceptible to hydrolysis over time, which may lead to the formation of insoluble hydroxides or basic salts. To ensure the stability of your this compound solution, it is recommended to:
-
Store in a tightly sealed, clean container, preferably made of glass or chemically resistant plastic.
-
Store at a cool, stable temperature, such as in a refrigerator (2-8 °C), to slow down potential degradation processes. Avoid freezing the solution.
-
For long-term stability, consider acidifying the solution to a slightly acidic pH. The Ho³⁺ aquo ion is more stable in acidic conditions.
-
Protect the solution from light, especially if it will be stored for an extended period.
Q6: I see a precipitate forming in my this compound solution. What could be the cause and how can I resolve it?
A6: Precipitate formation in a this compound solution is likely due to hydrolysis, where the Holmium(III) ions react with water to form insoluble holmium hydroxide (B78521) or basic this compound. This is more likely to occur in neutral or alkaline solutions.
-
Cause: The pH of the solution may have increased, or the solution may have been stored for an extended period, allowing for slow hydrolysis.
-
Solution: Try to re-dissolve the precipitate by adding a few drops of dilute sulfuric acid and gently agitating the solution. To prevent this from recurring, ensure the solution is stored at a slightly acidic pH. Before use, it is advisable to filter the solution to remove any particulate matter.
Troubleshooting Guides
Solid this compound Hydrate
| Issue | Possible Cause(s) | Recommended Action(s) |
| Caking or Clumping of Powder | Absorption of atmospheric moisture due to improper sealing or storage in a humid environment. | Break up clumps gently with a clean, dry spatula. For future storage, use a desiccator or store in a glovebox with a dry atmosphere. Ensure the container is tightly sealed immediately after use. |
| Discoloration of Solid | Contamination or reaction with impurities. | If the discoloration is significant, it is recommended to use a fresh, unopened container of the compound to ensure the purity of your experimental results. Review handling procedures to prevent cross-contamination. |
This compound Solutions
| Issue | Possible Cause(s) | Recommended Action(s) |
| Cloudiness or Precipitation | Hydrolysis of the Ho(III) ion, especially in neutral or near-neutral pH solutions. | Add a small amount of dilute sulfuric acid to lower the pH and re-dissolve the precipitate. Filter the solution through a 0.22 µm filter before use. For future preparations, use slightly acidified water. |
| Inconsistent Experimental Results | Degradation or change in concentration of the solution over time. | Always prepare fresh solutions for critical experiments. If using a stock solution, visually inspect for any changes before use. It is good practice to periodically re-validate the concentration of stored stock solutions. |
| Color Change in Solution | Contamination with other metal ions or organic materials. | Discard the solution and prepare a fresh one using clean glassware and high-purity water. Ensure all equipment is thoroughly cleaned before use. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Materials:
-
Holmium (III) sulfate hydrate (Ho₂(SO₄)₃·xH₂O)
-
High-purity deionized water
-
Dilute sulfuric acid (e.g., 0.1 M)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
-
Procedure: a. Accurately weigh the desired amount of this compound hydrate. b. Add the solid to the volumetric flask. c. Add a small amount of deionized water to dissolve the solid. d. Add a few drops of dilute sulfuric acid to the solution to achieve a slightly acidic pH (e.g., pH 3-4). This will help to stabilize the solution against hydrolysis. e. Continue to add deionized water to the flask until it is about three-quarters full, mixing continuously. f. Allow the solution to reach thermal equilibrium with the ambient temperature. g. Carefully add deionized water to the calibration mark on the volumetric flask. h. Stopper the flask and invert it several times to ensure the solution is homogeneous. i. Transfer the solution to a clean, tightly sealed storage bottle. Label the bottle with the compound name, concentration, date of preparation, and a note about the acidic pH.
Visualizations
References
- 1. Solutions of anhydrous lanthanide salts and its preparation - Patent 1759765 [data.epo.org]
- 2. americanelements.com [americanelements.com]
- 3. US20090326235A1 - Solutions of anhydrous lanthanide salts and its preparation - Google Patents [patents.google.com]
- 4. Holmium (III) Sulfate Hydrate - ProChem, Inc. [prochemonline.com]
- 5. Several Methods for Preserving Easily Oxidizable Rare Earth Metals: Pros and Cons [stanfordmaterials.com]
Why are my Holmium sulfate calibration results inconsistent?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in Holmium sulfate (B86663) calibration results for researchers, scientists, and drug development professionals.
Troubleshooting Inconsistent Holmium Sulfate Calibration Results
Inconsistent calibration results can arise from various factors, including the preparation of the standard, instrument parameters, and environmental conditions. This guide will help you identify and resolve common issues.
FAQ 1: Why are the measured peak wavelengths of my this compound standard different from the certified values?
Several factors can cause shifts in the measured peak wavelengths. Consider the following possibilities:
-
Incorrect Blank: Always use the same solvent or buffer for your blank as your sample is dissolved in.[1] Using water to blank a sample in a buffer is a frequent source of error.[1]
-
Instrument Drift: Spectrophotometers can experience drift over time, causing the baseline to shift during extended analysis.[2] It is important to monitor the baseline stability and perform a baseline correction if drift is detected.[2]
-
Temperature Fluctuations: While Holmium oxide standards are relatively insensitive to minor temperature changes, significant variations in the laboratory environment can affect measurements.[3][4] It is recommended to perform measurements within a stable temperature range, ideally between 20°C and 24°C.[5]
-
Spectral Bandwidth (SBW): The observed wavelengths of Holmium oxide's sharp absorption peaks are dependent on the spectral bandwidth of the spectrophotometer.[6][7] Using a spectral bandwidth greater than 2 nm can lead to errors in determining the peak minimum due to the asymmetry of the bands.[3][7]
FAQ 2: My calibration results are not repeatable. What could be the cause?
Lack of repeatability in your measurements often points to issues with either the instrument's stability or the handling of the calibration standard.
-
Instrument Warm-up: Ensure the spectrophotometer's lamps have had adequate time to warm up and stabilize, which is typically at least 15-30 minutes.[1] Insufficient warm-up can cause an unstable baseline and inconsistent readings.[8]
-
Cuvette Handling: Improper cuvette handling is a common source of error.[9]
-
Lamp Degradation: The light source in the spectrophotometer degrades over time, which can lead to increased noise and inconsistent readings.[12] If the lamp is approaching the end of its rated lifespan, replacement may be necessary.[12]
FAQ 3: Should I use a this compound solution or a Holmium Oxide glass filter for calibration?
Both this compound (Holmium Oxide in perchloric acid solution) and Holmium Oxide glass filters are widely used for wavelength calibration.[13] The choice depends on your specific needs and laboratory environment.
-
This compound Solution:
-
Advantages: Provides sharper and less matrix-dependent peaks compared to glass filters.[14] It also offers a distinct peak at 241 nm, which is not always present in glass filters.[3]
-
Disadvantages: Requires careful preparation and handling of perchloric acid. The solution's stability can be a concern if not prepared and stored correctly.
-
-
Holmium Oxide Glass Filter:
-
Advantages: More robust, stable over long periods, and easy to use.[3][15][16] NIST has stated that due to their long-term stability, recertification is no longer recommended.[3][4][17]
-
Disadvantages: The absorption spectrum can be influenced by the glass matrix, and some filters may lack a distinct peak at 241 nm.[3][7][15]
-
Data Presentation
The accepted peak wavelengths for Holmium Oxide standards can vary slightly depending on the type of standard (solution or glass filter) and the spectral bandwidth of the instrument.
Table 1: Certified Wavelengths of Minimum Transmittance for Holmium Oxide Glass Filter (Spectral Bandwidth ≤ 2 nm)
| Band Number | Wavelength (nm) | Expanded Uncertainty (k=2) (nm) |
| 1 | 241.5 | ± 0.2 |
| 2 | 279.3 | ± 0.2 |
| 3 | 287.6 | ± 0.2 |
| 4 | 333.8 | ± 0.2 |
| 5 | 360.8 | ± 0.2 |
| 6 | 385.8 | ± 0.2 |
| 7 | 418.5 | ± 0.2 |
| 8 | 453.4 | ± 0.2 |
| 9 | 459.9 | ± 0.2 |
| 10 | 536.4 | ± 0.2 |
| 11 | 637.5 | ± 0.2 |
Note: The peak at 241.5 nm may be absent in some glass filters due to the UV absorbance of the glass matrix.[3][7]
Table 2: Approximate Peak Wavelengths for 4% Holmium Oxide in 10% Perchloric Acid Solution
| Wavelength (nm) |
| 241.0 |
| 249.9 |
| 278.2 |
| 287.1 |
| 333.5 |
| 345.6 |
| 361.4 |
| 385.4 |
| 416.1 |
| 451.1 |
| 467.8 |
| 485.2 |
| 536.5 |
| 640.6 |
Source: Starna Cells[18]
Experimental Protocols
Preparation of 4% w/v Holmium Oxide in 1.4 M Perchloric Acid
This protocol describes the preparation of a 4% w/v Holmium Oxide solution for spectrophotometer wavelength calibration.
Materials:
-
Holmium Oxide (Ho₂O₃), analytical reagent grade
-
Perchloric Acid (HClO₄), ~60-70% w/w
-
Distilled or deionized water
-
10 mL Volumetric flask, Class A
-
Beaker
-
Magnetic stirrer and stir bar (optional)
-
Heating mantle or water bath (optional)
-
Filter paper (e.g., Whatman No. 41) and funnel
Procedure:
-
Prepare 1.4 M Perchloric Acid:
-
Caution: Perchloric acid is a strong oxidizing agent and can be corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a fume hood.
-
If using ~60% w/w perchloric acid, carefully add 11.5 mL of perchloric acid to a 100 mL volumetric flask containing approximately 50 mL of distilled water.[19]
-
If using 70% perchloric acid, dilute 8.5 mL to 100 mL with water.[19][20]
-
Dilute to the mark with distilled water, cap, and mix well.
-
-
Dissolve Holmium Oxide:
-
Accurately weigh 0.4 g of Holmium Oxide.[21]
-
Transfer the Holmium Oxide into a clean and dry 10 mL volumetric flask.[21]
-
Add approximately 8 mL of the 1.4 M perchloric acid solution to the volumetric flask.[21]
-
Gently swirl the flask to wet the powder.
-
To aid dissolution, you can either stir the solution overnight at room temperature or gently heat and sonicate the flask until the Holmium Oxide is completely dissolved.[14][21]
-
-
Final Preparation:
-
Once the Holmium Oxide is fully dissolved, allow the solution to cool to room temperature if it was heated.
-
Carefully add 1.4 M perchloric acid to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
If any particulates are visible, filter the solution through a suitable filter paper into a clean, dry container.[21]
-
-
Storage:
-
Store the prepared this compound solution in a well-sealed container, protected from light.
-
Visualizations
References
- 1. hinotek.com [hinotek.com]
- 2. labindia-analytical.com [labindia-analytical.com]
- 3. Holmium Oxide Glass Wavelength Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccat.co.nz [ccat.co.nz]
- 5. emc-lab.de [emc-lab.de]
- 6. Spectral Transmittance Characteristics of Holmium Oxide in Perchloric Acid Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccat.co.nz [ccat.co.nz]
- 8. biocompare.com [biocompare.com]
- 9. quora.com [quora.com]
- 10. biocompare.com [biocompare.com]
- 11. mxrady.com [mxrady.com]
- 12. vernier.com [vernier.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Holmium glass filter [hellma.com]
- 16. Comparing Holmium oxide filter vs Mercury-Argon lamp for wavelength calibration [eureka.patsnap.com]
- 17. Holmium Oxide Glass Wavelengths Standards | NIST [nist.gov]
- 18. Holmium Oxide Reference for Wavelength in the Visible and UV [starnacells.com]
- 19. Calibration of Ultraviolet Visible Spectrophotometer SOP - PharmaBlog [pharmablog.in]
- 20. ichapps.com [ichapps.com]
- 21. pharmabeginers.com [pharmabeginers.com]
Minimizing stray light effects when using Holmium sulfate standards.
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the effects of stray light when using Holmium sulfate (B86663) and other Holmium-based wavelength standards.
Frequently Asked Questions (FAQs)
Q1: What is spectrophotometric stray light and why is it a concern?
A1: Stray light is any light that reaches the spectrophotometer's detector without passing through the sample at the selected wavelength.[1] It can originate from optical imperfections, scattering, or diffraction within the instrument.[1] This unwanted light leads to significant measurement errors, particularly at high absorbance values, causing a deviation from Beer's Law and reducing the instrument's effective linear range.[2]
Q2: How does stray light specifically affect my measurements when using a Holmium sulfate standard?
A2: A this compound (or more commonly, Holmium oxide/perchlorate) standard is used to verify the wavelength accuracy of a spectrophotometer by checking its characteristic absorbance peaks.[3][4] If significant stray light is present, it can cause the measured absorbance peaks of the Holmium standard to appear lower and broader than their certified values. In severe cases, it can obscure smaller peaks entirely, leading to an incorrect assessment of your instrument's performance.
Q3: The absorbance values for my Holmium standard are consistently lower than the certified values. Is stray light the only cause?
A3: While stray light is a primary suspect for artificially low absorbance readings, especially across the entire spectrum, other factors could be involved:
-
Instrument Warm-up: The spectrophotometer's lamp may not have stabilized. It's recommended to let the instrument warm up for at least 15-30 minutes before use.[5]
-
Cuvette Issues: The cuvette may be dirty, scratched, or improperly positioned. Always use clean, high-quality quartz cuvettes for UV measurements and place them in the holder in a consistent orientation.[5]
-
Incorrect Blank: Ensure you are measuring the Holmium standard against an appropriate air or solvent blank.[6]
-
Sample Concentration: While certified standards should not have this issue, if you are using a self-prepared solution, its concentration may have changed due to evaporation.[7]
Q4: The wavelength peaks of my Holmium standard appear to have shifted. Is this a stray light issue?
A4: A shift in the observed wavelength of the absorbance peaks points directly to a problem with the instrument's wavelength accuracy, which is the very parameter the Holmium standard is designed to check.[6] This is typically not a stray light issue. If the measured peaks do not align with the certified values within the combined tolerance of your instrument and the standard, the spectrophotometer requires recalibration by a qualified service technician.[3][6]
Q5: How can I definitively test my spectrophotometer for stray light?
A5: You can quantify stray light using specific cutoff filters or solutions that are opaque at certain wavelengths.[2][8] The general procedure involves measuring the transmittance or absorbance of the filter at a wavelength where it should block all light. Any detected light is considered stray light.[1][2] Common methods include the Specified Wavelength Method (SWM) and the Solution Filter Ratio Method (SFRM).[9]
Quantitative Data: Certified Wavelengths for Holmium Standards
Holmium standards provide sharp, reliable absorbance peaks for wavelength calibration. The certified values are traceable to national standards like those from NIST.[10][11]
| Wavelength (nm) for Holmium Oxide in Perchloric Acid |
| 241.5 |
| 277.5 - 279.3 |
| 286.5 - 287.6 |
| 333.8 |
| 360.5 - 360.8 |
| 416.0 - 418.5 |
| 450.5 - 453.4 |
| 484.5 |
| 536.0 - 536.4 |
| 637.5 - 640.0 |
| Note: Values can vary slightly between different standards and certifying bodies. Always refer to the certificate of analysis provided with your specific standard.[10][12] |
Experimental Protocols
Protocol 1: Verifying Wavelength Accuracy with a Holmium Standard
This protocol describes the methodology for checking the wavelength accuracy of a spectrophotometer.
-
Instrument Preparation: Power on the spectrophotometer and allow the lamp to stabilize for at least 30 minutes.
-
Set Parameters: Set the instrument to scan across the desired spectral range (e.g., 240 nm to 650 nm). Use a narrow spectral bandwidth (SBW), typically ≤ 2 nm, for accurate peak identification.[4][13]
-
Blank Measurement: Insert a blank reference (typically an empty beam path or a cuvette with deionized water/10% perchloric acid, depending on the standard's matrix) into the cell holder and perform a baseline correction.[6]
-
Standard Measurement: Remove the blank and insert the sealed Holmium standard cuvette. Ensure the cuvette is clean and oriented correctly.
-
Acquire Spectrum: Perform a wavelength scan of the Holmium standard.
-
Data Analysis: Identify the wavelengths of the major absorbance maxima from the resulting spectrum.
-
Verification: Compare the measured peak wavelengths with the values listed on the standard's certificate of analysis. The measured values should fall within the acceptable tolerance calculated by summing the instrument's specified wavelength accuracy and the uncertainty of the certified reference material.[6] If they fall outside this range, the instrument requires service.
Protocol 2: Measuring Stray Light with the Specified Wavelength Method (ASTM E387)
This protocol details how to estimate stray light using a liquid cutoff filter, such as Potassium Chloride (KCl), which is opaque below 200 nm.[1]
-
Instrument Preparation: Power on the spectrophotometer and allow it to stabilize.
-
Reagent Preparation: Prepare a 1.2% (12 g/L) aqueous solution of Potassium Chloride using high-purity KCl and reagent-grade water.
-
Set Wavelength: Set the spectrophotometer to a wavelength where the filter should be completely opaque (e.g., 198 nm for the 1.2% KCl solution).[1]
-
Blank Measurement: Fill a 10 mm pathlength quartz cuvette with reagent-grade water to serve as the reference. Place it in the instrument and set the absorbance to zero (100% Transmittance).
-
Sample Measurement: Empty the cuvette, rinse it with the KCl solution, and then fill it with the KCl solution. Place it back into the instrument.
-
Acquire Reading: Measure the absorbance.
-
Interpretation: According to pharmacopoeia guidelines, the absorbance value at the specified wavelength should be high (e.g., ≥ 2.0 A).[1] A low absorbance reading indicates the presence of significant stray light, as the detector is receiving light from other wavelengths that were not blocked by the filter.
Visual Guides
Caption: Conceptual diagram of stray light bypassing the sample.
Caption: Troubleshooting workflow for inaccurate Holmium standard readings.
References
- 1. Checking for stray light [hellma.com]
- 2. Analytic Techniques | Basicmedical Key [basicmedicalkey.com]
- 3. Holmium Oxide Reference for Wavelength in the Visible and UV [starnacells.com]
- 4. Thermo Scientific Holmium Oxide Solution Verification Standard Holmium Oxide in Perchloric Acid Solution | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 5. hinotek.com [hinotek.com]
- 6. Holmium Oxide Reference for Wavelength in the Visible and UV [starnacells.com]
- 7. ossila.com [ossila.com]
- 8. starna.com [starna.com]
- 9. mt.com [mt.com]
- 10. WAV-1 UV/VIS Advanced Holmium Oxide Wavelength Accuracy Standard (240-640nm) — FireflySci Cuvette Shop [fireflysci.com]
- 11. UV-VIS-Standard 6: Holmiumoxid-Lösung according to Ph. Eur. | Sigma-Aldrich [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ccat.co.nz [ccat.co.nz]
Technical Support Center: Spectrophotometer Wavelength Accuracy
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of spectral bandwidth on the peak positions of Holmium-based wavelength standards.
Troubleshooting Guides
Issue: Observed Holmium peak positions do not match the certified values.
This is a common issue that can often be resolved by systematically checking the experimental parameters and the instrument's calibration.
Troubleshooting Workflow
Caption: Troubleshooting workflow for mismatched Holmium peak positions.
Step-by-Step Guide:
-
Verify Spectral Bandwidth (SBW): Ensure the spectral bandwidth set on the spectrophotometer matches the bandwidth for which the certified reference values are specified. A wider bandwidth can lead to a shift in the apparent peak position.
-
Confirm Experimental Protocol: Review the experimental procedure to ensure it aligns with the recommended protocol for wavelength accuracy verification. Key parameters to check include the scan speed, data interval, and the use of a proper blank.
-
Check Holmium Standard Integrity: Inspect the Holmium standard (solution or filter) for any signs of damage, contamination, or aging. For solutions, ensure it is within its expiration date.
-
Suspect Instrument Malfunction: If the above steps do not resolve the discrepancy, there may be an issue with the instrument itself. It may require recalibration or professional service.
Frequently Asked Questions (FAQs)
Q1: Why is my measured Holmium peak wavelength different from the value on the certificate?
A1: This is often due to a mismatch in the spectral bandwidth used for the measurement and the one specified on the certificate of the reference material. The certified wavelengths of minimum transmittance are provided for various spectral bandwidths, and using a different bandwidth will result in a different measured peak position.[1][2] Always ensure your instrument's spectral bandwidth setting matches the certified value you are comparing against.
Q2: How does spectral bandwidth affect the measured peak position of Holmium sulfate?
A2: The absorption bands of Holmium are naturally asymmetrical.[1] When a wider spectral bandwidth is used, the instrument averages the absorbance over a larger wavelength range. This averaging effect on an asymmetrical peak causes the apparent peak maximum to shift. For this reason, calibration certificates for Holmium oxide standards provide certified peak positions at various spectral bandwidths.[1][2]
Q3: What is the difference between a Holmium Oxide solution and a Holmium Oxide glass filter?
A3: Both are used as wavelength standards.
-
Holmium Oxide Solution: Typically a 4% solution of holmium oxide in perchloric acid, sealed in a cuvette.[2] It is a widely accepted standard by most pharmacopoeias.[3]
-
Holmium Oxide Glass Filter: A glass filter doped with holmium oxide.[4][5] It is physically more robust than the liquid standard but may not be accepted by all pharmacopoeias for wavelength qualification.[1][3]
Q4: What are the certified peak positions for Holmium Oxide at different spectral bandwidths?
A4: The certified peak positions for Holmium Oxide standards are provided by organizations like NIST and are detailed in the certificate of analysis accompanying the standard. The following table summarizes typical certified wavelength values for a Holmium Oxide solution at various spectral bandwidths.
| Nominal Wavelength (nm) | SBW = 0.10 nm | SBW = 0.25 nm | SBW = 0.50 nm | SBW = 1.00 nm |
| 241 | 241.66 | 241.69 | 241.70 | 241.65 |
| 279 | 279.40 | 279.40 | 279.40 | 279.45 |
| 287 | 287.62 | 287.62 | 287.60 | 287.65 |
| 333 | 333.87 | 333.86 | 333.90 | 333.90 |
| 361 | 360.98 | 360.98 | 360.97 | 360.90 |
| 418 | 418.9 | 418.66 | 418.73 | 418.73 |
| 445 | 445.71 | 445.70 | 445.71 | 445.73 |
| 453 | 453.69 | 453.68 | 453.70 | 453.69 |
| 460 | 460.33 | 460.30 | 460.28 | 460.23 |
| 536 | 536.43 | 536.36 | 536.37 | 536.64 |
| 637 | 637.53 | 637.58 | 637.68 | 637.54 |
Note: These values are illustrative and may vary slightly between different standards and certifying bodies. Always refer to the certificate of analysis for your specific reference material.[6]
Experimental Protocols
Protocol for Verifying Wavelength Accuracy using a Holmium Oxide Standard
This protocol outlines the steps to verify the wavelength accuracy of a UV-Vis spectrophotometer using a certified Holmium Oxide standard (solution or glass filter).
Experimental Workflow
Caption: Workflow for wavelength accuracy verification.
Methodology:
-
Instrument Preparation:
-
Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.
-
Set the spectral bandwidth to a value for which you have certified peak data for your Holmium standard.
-
-
Blank Measurement:
-
For a Holmium Oxide solution, use a blank cuvette containing the same perchloric acid solution used for the standard.
-
For a Holmium Oxide glass filter, the blank is typically air.[6]
-
Perform a baseline correction or "autozero" across the desired wavelength range (e.g., 240 nm to 650 nm).
-
-
Sample Measurement:
-
Place the Holmium Oxide standard in the sample holder.
-
Scan the standard across the same wavelength range used for the blank.
-
-
Data Analysis:
-
Use the instrument's software to identify the wavelengths of maximum absorbance (or minimum transmittance).
-
Record the measured peak positions.
-
-
Comparison and Verification:
-
Compare the measured peak positions with the certified values for the corresponding spectral bandwidth.
-
The difference between the measured and certified values should be within the manufacturer's specified tolerance for your instrument.
-
References
- 1. starna.com [starna.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. starna.com [starna.com]
- 4. Holmium Oxide Glass Filter for UV-Visible Spectrophotometers Affordable Prices [nationalanalyticalcorp.com]
- 5. Holmium Oxide Glass Filter, PCI Analytics Pvt. Ltd [pcianalytics.in]
- 6. Holmium Oxide Reference for Wavelength in the Visible and UV [starnacells.com]
Validation & Comparative
Spectrophotometer Calibration: A Comparative Guide to Holmium and Didymium Wavelength Standards
For researchers, scientists, and drug development professionals, the accuracy of spectrophotometric measurements is paramount. Wavelength accuracy is a critical parameter that ensures the reliability and validity of experimental data. This guide provides a detailed comparison of two widely used certified reference materials for wavelength calibration: holmium- and didymium-based filters.
This comparison delves into their performance characteristics, provides detailed experimental protocols for their use, and presents quantitative data to assist in selecting the most appropriate standard for specific analytical needs. Both holmium and didymium are rare-earth elements that exhibit sharp, stable, and well-defined absorption peaks across the UV and visible regions of the electromagnetic spectrum, making them ideal for verifying the wavelength accuracy of spectrophotometers.[1][2]
Performance Characteristics: Holmium vs. Didymium
Holmium and didymium standards are available as both liquid solutions (typically in perchloric acid sealed in a cuvette) and solid glass filters.[1] Solid filters are generally more robust and suitable for routine use in demanding environments.[3][4] The choice between these standards hinges on the required wavelength range and the spectral bandwidth of the instrument.
Holmium Oxide Filters are renowned for their numerous sharp peaks in the UV and visible regions, typically covering a range of 240 nm to 650 nm.[3][5] Holmium oxide glass has a long history of use as a wavelength standard and is recognized for its long-term stability.[6] In fact, the National Institute of Standards and Technology (NIST) has affirmed the material's stability over decades.[6]
Didymium Filters , a mixture of praseodymium and neodymium, offer characteristic peaks primarily in the visible and near-infrared (NIR) regions, generally from 430 nm to 890 nm.[4][7] While useful for its NIR coverage, it has fewer peaks in the UV region compared to holmium.[8]
The measured peak positions can be slightly dependent on the spectral bandwidth of the spectrophotometer due to the asymmetry of some absorption bands.[3][4] Therefore, it is crucial to use the certified values provided with the specific filter at a bandwidth that matches the instrument's settings.
Data Presentation: Quantitative Comparison
The following tables summarize the certified absorption peak wavelengths for holmium oxide and didymium glass filters. Note that these values are approximate and the certified values for a specific filter should always be used for calibration.
Table 1: Typical Certified Peak Wavelengths for Holmium Oxide Glass Filter
| Wavelength (nm) |
| 241.1 |
| 279.4 |
| 287.6 |
| 333.8 |
| 361.5 |
| 418.7 |
| 445.7 |
| 453.7 |
| 460.2 |
| 536.6 |
| 637.5 |
| Note: The 241 nm peak may not be present in all holmium oxide glass filters.[6] The certified uncertainty for these peaks is typically around ±0.2 nm.[6][9] |
Table 2: Typical Certified Peak Wavelengths for Didymium Glass Filter
| Wavelength (nm) |
| 431 |
| 473 |
| 513 |
| 529 |
| 573 |
| 585 |
| 685 |
| 741 |
| 807 |
| 879 |
| Note: The wavelength accuracy for didymium filters is often specified as < ±1 nm.[10] |
Experimental Protocols
The following are generalized protocols for verifying the wavelength accuracy of a UV-Vis spectrophotometer using holmium oxide and didymium glass filters. Always refer to your instrument's specific user manual for detailed instructions.
Protocol 1: Wavelength Accuracy Verification with a Holmium Oxide Filter
Objective: To verify the wavelength accuracy of a spectrophotometer in the UV and visible regions using a certified holmium oxide glass filter.
Materials:
-
UV-Vis Spectrophotometer
-
Certified Holmium Oxide Glass Filter
Procedure:
-
Instrument Warm-up: Turn on the spectrophotometer and allow it to warm up for at least 30-45 minutes to ensure the stability of the light source.[11][12]
-
Set Operating Parameters: Set the instrument to wavelength scan mode.[11] Define the scan range from 200 nm to 700 nm.[11] Select a spectral bandwidth that matches one of the certified values for your filter (e.g., 1 nm or 2 nm).
-
Perform a Baseline Correction: With the cuvette holder empty, perform a baseline scan (autozero) to correct for any background absorbance.[11][12]
-
Insert the Holmium Oxide Filter: Carefully place the holmium oxide filter into the cuvette holder, ensuring the correct orientation as indicated on the filter holder.[11]
-
Acquire the Spectrum: Run the wavelength scan.
-
Identify Peak Maxima: Use the instrument's software to identify the wavelengths of maximum absorbance (peak maxima).
-
Compare and Document: Compare the measured peak wavelengths with the certified values provided in the filter's certificate of calibration.[11] The deviation should be within the combined uncertainty of the certified value and the manufacturer's specification for your instrument.
Protocol 2: Wavelength Accuracy Verification with a Didymium Filter
Objective: To verify the wavelength accuracy of a spectrophotometer in the visible and near-infrared regions using a certified didymium glass filter.
Materials:
-
UV-Vis/NIR Spectrophotometer
-
Certified Didymium Glass Filter
Procedure:
-
Instrument Warm-up: Power on the spectrophotometer and allow it to stabilize for a minimum of 30-45 minutes.[13]
-
Set Operating Parameters: Select the wavelength scan mode on the instrument's software.[13] Set the scan range from approximately 400 nm to 900 nm.[13] Choose a spectral bandwidth for which your filter is certified.
-
Perform a Baseline Correction: With nothing in the sample holder, perform a baseline correction to zero the instrument.[13]
-
Insert the Didymium Filter: Place the didymium filter in the cuvette holder, paying attention to the correct orientation.[13]
-
Acquire the Spectrum: Initiate the scan.
-
Identify Peak Maxima: Use the peak-picking function of your software to determine the wavelengths of the absorption maxima.
-
Compare and Document: Compare the observed peak wavelengths with the certified values from the filter's calibration certificate.[13] The difference should not exceed the acceptable tolerance for your laboratory's quality procedures.
Visualized Workflows and Comparisons
The following diagrams illustrate the experimental workflows and a logical comparison of the two filter types.
Caption: Experimental workflow for spectrophotometer calibration using a Holmium Oxide filter.
Caption: Experimental workflow for spectrophotometer calibration using a Didymium filter.
Caption: Logical comparison of Holmium Oxide and Didymium filters for spectrophotometer calibration.
Conclusion
Both holmium and didymium filters are effective and reliable standards for the wavelength calibration of spectrophotometers. The primary determinant for selection is the wavelength range of interest for your specific applications.
-
Holmium oxide filters are the preferred standard for applications requiring wavelength verification across both the UV and visible ranges (240 nm - 650 nm). Their stability and acceptance by major pharmacopeias make them a robust choice for GMP/GLP-compliant laboratories.[3][14]
-
Didymium filters are particularly useful for calibrating the visible and near-infrared regions of the spectrum (430 nm - 890 nm).[4] They are a valuable tool for ensuring accuracy in colorimetric and other visible-range analyses.
Ultimately, periodic verification of wavelength accuracy using certified reference materials like holmium oxide or didymium filters is a critical component of laboratory quality assurance, ensuring the integrity and reproducibility of spectrophotometric data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. starna.com [starna.com]
- 4. starna.com [starna.com]
- 5. Holmium Oxide Glass Filter, PCI Analytics Pvt. Ltd [pcianalytics.in]
- 6. Holmium Oxide Glass Wavelength Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. analytt.co.th [analytt.co.th]
- 8. starna.com [starna.com]
- 9. WAV-7 UV/VIS Wavelength & UV Didymium Photometric Accuracy Standard (270-340nm) — FireflySci Cuvette Shop [fireflysci.com]
- 10. Didymium Glass Filter for UV-Vis Spectrophotometers - Affordable Price [nationalanalyticalcorp.com]
- 11. m.youtube.com [m.youtube.com]
- 12. How to Calibrate a UV-Vis Spectrophotometer [synapse.patsnap.com]
- 13. youtube.com [youtube.com]
- 14. microlabtech.co.uk [microlabtech.co.uk]
A Comparative Guide to UV/VIS Spectrophotometer Wavelength Calibration Standards: Holmium Oxide in Perchloric Acid vs. Holmium Oxide Glass
For Researchers, Scientists, and Drug Development Professionals
Ensuring the accuracy of wavelength calibration is paramount for generating reliable and reproducible data in UV/VIS spectrophotometry. This guide provides an objective comparison of two widely used certified reference materials (CRMs): holmium oxide in perchloric acid solution and holmium oxide glass. Additionally, it briefly covers alternative standards, including didymium glass and potassium dichromate, to offer a comprehensive overview for selecting the most appropriate standard for your specific analytical needs.
Comparison of Holmium Oxide Calibration Standards
Holmium oxide-based standards are favored for their numerous, sharp, and well-characterized absorption peaks across the UV and visible regions. The choice between the liquid and solid forms depends on a variety of factors including the specific application, required uncertainty, and handling preferences.
| Feature | Holmium Oxide in 1.4 M Perchloric Acid Solution | Holmium Oxide Glass |
| Form | 4% w/v solution of holmium oxide in 1.4 M perchloric acid, typically sealed in a quartz cuvette. | Holmium oxide incorporated into a glass matrix, mounted in a holder. |
| NIST SRM | SRM 2034[1][2][3] | No longer provided by NIST, but traceable standards are commercially available.[4][5][6] |
| Wavelength Range | ~240 nm to 650 nm[1] | ~241 nm to 638 nm[4] |
| Number of Certified Peaks | 14 peaks certified by NIST[1] | 11 peaks historically certified by NIST[4] |
| Uncertainty | Estimated uncertainty of ±0.1 nm for wavelengths of minimum transmittance.[7] | Expanded uncertainty (k=2) of the certified values is 0.2 nm.[4] |
| Typical Tolerance | ±1 nm (200-400 nm), ±3 nm (400-800 nm) as per some pharmacopoeias.[8] | Commercially available with tolerances around ±0.2 nm to ±0.3 nm. |
| Stability | Highly stable; NIST studies show stability for at least 30 years in sealed ampoules.[9][10] | Extremely robust and stable over long periods; NIST no longer recommends recertification.[4][5][11] |
| Handling | Requires careful handling to prevent breakage of the cuvette and exposure to perchloric acid.[12] | More robust and less prone to accidental damage.[13][14] |
| Advantages | Sharper peaks compared to glass, especially in the UV region. Considered an intrinsic standard. | Durable, easy to use, and requires minimal maintenance.[4] |
| Disadvantages | Potential for leakage and safety concerns with perchloric acid. | The 241 nm peak can be less distinct in some glass filters due to the base glass composition.[5] |
Certified Wavelengths for Holmium Oxide Standards
The following tables provide the certified wavelengths of minimum transmittance for both holmium oxide in perchloric acid and holmium oxide glass at a spectral bandwidth of 1 nm.
Table 1: Certified Wavelengths for Holmium Oxide in 1.4 M Perchloric Acid (NIST SRM 2034) [1]
| Wavelength (nm) |
| 241.1 |
| 249.9 |
| 278.1 |
| 287.2 |
| 333.5 |
| 345.4 |
| 361.2 |
| 385.6 |
| 416.2 |
| 451.4 |
| 467.8 |
| 485.2 |
| 536.6 |
| 640.5 |
Table 2: Certified Wavelengths for Holmium Oxide Glass [4]
| Wavelength (nm) |
| 241.5 |
| 279.3 |
| 287.6 |
| 333.8 |
| 360.8 |
| 385.8 |
| 418.5 |
| 453.4 |
| 459.9 |
| 536.4 |
| 637.5 |
Alternative Wavelength Calibration Standards
While holmium oxide standards are prevalent, other materials are also used for wavelength calibration, each with its own set of characteristics.
| Standard | Wavelength Range | Key Features | Primary Use |
| Didymium Glass | ~329 nm to 875 nm[15] | Provides calibration points in the visible and near-infrared regions. | Wavelength Accuracy |
| Potassium Dichromate | Peaks at ~257 nm and ~350 nm[16][17] | Primarily used for photometric (absorbance) accuracy, but can be used to check wavelength. | Photometric Accuracy |
Performance Data for Alternative Standards
Table 3: Didymium Glass and Potassium Dichromate Specifications
| Feature | Didymium Glass | Potassium Dichromate |
| Certified Peaks | 329, 472, 512, 681, 875 nm (typical)[15] | 235, 257, 313, 350 nm (for photometric accuracy) |
| Wavelength Tolerance | ±0.2 nm (typical)[15] | Not its primary specification for wavelength accuracy. |
| Photometric Tolerance | ±0.0024 AU (typical)[15] | Estimated uncertainties in absorptivity values are ±0.7% at 0.1 A and ±0.2% near A=1.[17] |
Experimental Protocols
Protocol for Wavelength Accuracy Verification using Holmium Oxide Standards
This protocol outlines the general procedure for calibrating a UV/VIS spectrophotometer using either a holmium oxide in perchloric acid solution or a holmium oxide glass filter.
-
Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30-60 minutes to ensure lamp stability.
-
Blank Measurement:
-
For the holmium oxide solution, use a blank cuvette containing 1.4 M perchloric acid.
-
For the holmium oxide glass, a blank measurement is typically performed with an empty sample holder (air blank).
-
-
Standard Measurement:
-
Place the holmium oxide standard in the sample beam.
-
Perform a wavelength scan over the desired range (e.g., 240 nm to 650 nm).
-
-
Peak Identification: Identify the wavelengths of minimum transmittance (absorption maxima).
-
Comparison and Verification: Compare the measured peak wavelengths with the certified values provided with the standard. The deviation should be within the specified tolerance of the instrument and the standard.
Visualizing the Calibration Workflow
The following diagram illustrates the logical workflow for performing a wavelength calibration using a certified reference material.
Caption: UV/VIS Spectrophotometer Wavelength Calibration Workflow.
Signaling Pathway for Data Verification
This diagram illustrates the logical flow of ensuring data integrity through proper calibration.
Caption: Logical Pathway for Ensuring Data Validity through Calibration.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. GovInfo [govinfo.gov]
- 4. ccat.co.nz [ccat.co.nz]
- 5. Holmium Oxide Glass Wavelength Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nistdigitalarchives.contentdm.oclc.org [nistdigitalarchives.contentdm.oclc.org]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. Thirty-year Stability of Standard Reference Material® 2034 Holmium Oxide Solution Wavelength Standard for Spectrophotometry | NIST [nist.gov]
- 9. Holmium Oxide Glass Wavelength Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Holmium glass filter [hellma.com]
- 12. starna.com [starna.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Gilles Carpentier Web Site - Check the calibration of a spectrometer in UV and visible mode [image.bio.methods.free.fr]
- 15. Calibration of UV / Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]
- 16. starna.com [starna.com]
- 17. Potassium dichromate liquid filter [hellma.com]
A Comparative Guide to Holmium Oxide Solutions and Solid-State Filters for Spectrophotometer Wavelength Accuracy
For researchers, scientists, and drug development professionals who rely on accurate spectrophotometric measurements, ensuring the wavelength accuracy of their instruments is paramount. This guide provides a detailed comparison of two primary standards used for this purpose: holmium oxide in perchloric acid solution and holmium oxide-doped solid-state glass filters. This comparison is based on experimental data and established protocols to assist in selecting the most suitable standard for your laboratory's needs.
Performance Characteristics: A Head-to-Head Comparison
The choice between a liquid solution and a solid-state filter for wavelength calibration involves trade-offs in stability, handling, and long-term cost. The following table summarizes the key performance characteristics of each.
| Feature | Holmium Oxide Solution | Solid-State Holmium Oxide Filter |
| Long-Term Stability | NIST Standard Reference Material® 2034 has demonstrated stability for at least 30 years.[1] Commercial solutions typically have a recommended expiry of 2-5 years. | Exceptionally stable. NIST has stated that due to their extensive experience with the material's long-term stability, they no longer recommend recertification.[2] |
| Recalibration | Periodic recalibration or replacement is recommended by manufacturers. | Not required if handled and stored correctly.[2] |
| Handling & Safety | Requires careful handling of corrosive perchloric acid. Poses a chemical hazard. | Robust and easy to handle. No chemical hazards. |
| Temperature Sensitivity | The holmium ion in aqueous perchloric acid is relatively stable to temperature changes.[3] One study found no detectable influence on wavelength minima between 20 °C and 30 °C.[4] | Generally considered less sensitive to temperature fluctuations than liquid standards. |
| Inter-instrument Variability | A study involving 154 spectrophotometers showed good wavelength accuracy with mean deviations from literature values of maximally 0.3 nm, indicating low inter-instrument variability. | Low variability is expected due to the fixed nature of the solid standard. |
| NIST Traceability | Traceable to NIST Standard Reference Material (SRM) 2034. | Traceable to NIST standards. |
| Typical Wavelength Peaks (nm) | Approximately 241, 250, 278, 288, 334, 346, 361, 385, 417, 451, 468, 485, 537, 641.[3] | Approximately 241.5, 279.3, 287.6, 333.8, 360.8, 385.8, 418.5, 453.4, 459.9, 536.4, 637.5. |
Experimental Protocols
Accurate wavelength verification is contingent on following standardized experimental procedures. Below are detailed methodologies for using both holmium oxide solutions and solid-state filters.
Holmium Oxide Solution: Wavelength Verification Protocol
This protocol is based on established pharmacopoeial methods.
1. Preparation of the Holmium Oxide Standard:
-
Accurately weigh approximately 4 g of holmium oxide and dissolve it in 100 mL of 1.4 M perchloric acid. This creates a 4% (w/v) solution.
-
Alternatively, use a commercially available, certified holmium oxide solution which is ready to use.
2. Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for the manufacturer-recommended time to ensure stability.
-
Set the instrument to scanning mode with a spectral bandwidth of 1 nm or as specified by the standard's certificate.
3. Baseline Correction:
-
Fill a matched pair of quartz cuvettes with 1.4 M perchloric acid (the blank solution).
-
Place the cuvettes in the reference and sample holders and perform a baseline correction over the desired wavelength range (e.g., 200 nm to 700 nm).
4. Measurement:
-
Empty the sample cuvette and rinse it with the holmium oxide solution.
-
Fill the sample cuvette with the holmium oxide solution and place it in the sample holder.
-
Scan the holmium oxide solution over the specified wavelength range.
5. Data Analysis:
-
Identify the wavelengths of the absorption maxima from the resulting spectrum.
-
Compare the measured peak wavelengths to the certified values provided with the standard. The measured values should fall within the tolerance limits specified by the instrument manufacturer and the standard's certificate.
Solid-State Holmium Oxide Filter: Wavelength Verification Protocol
The procedure for using a solid-state filter is simpler and more direct.
1. Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow for an adequate warm-up period.
-
Set the instrument to scanning mode with a spectral bandwidth of 1 nm or as specified by the filter's certificate.
2. Baseline Correction:
-
Ensure the sample holder is empty and perform a baseline correction (air blank) over the desired wavelength range (e.g., 200 nm to 700 nm).
3. Measurement:
-
Carefully place the holmium oxide solid-state filter in the sample holder, ensuring the correct orientation as indicated by the manufacturer.
-
Initiate the wavelength scan.
4. Data Analysis:
-
Identify the peak absorbance wavelengths from the scan.
-
Compare these measured wavelengths with the certified values on the certificate of calibration provided with the filter. The results should be within the specified tolerance.
Visualization of Experimental Workflow and Comparison
To further clarify the processes and key differences, the following diagrams are provided.
Conclusion
Both holmium oxide solutions and solid-state filters are effective and widely accepted standards for the verification of spectrophotometer wavelength accuracy.
Holmium oxide solutions , particularly those traceable to NIST SRM 2034, offer a long history of reliable performance and are specified in numerous pharmacopoeias. Their primary drawbacks are the handling requirements associated with perchloric acid and the need for periodic replacement or recalibration.
Solid-state holmium oxide filters represent a more modern, convenient, and ultimately more cost-effective solution for many laboratories. Their exceptional long-term stability, as affirmed by NIST, eliminates the need for recalibration, and their robust, solid form removes any chemical handling hazards.
For laboratories prioritizing ease of use, long-term stability, and safety, the solid-state holmium oxide filter is the superior choice. For those strictly adhering to historical pharmacopoeial methods or where the cost of initial acquisition is a primary concern, the holmium oxide solution remains a viable, albeit more demanding, option. Ultimately, the selection should be based on a thorough assessment of the laboratory's specific needs, workflow, and safety protocols.
References
A Comparative Guide to Wavelength Accuracy Validation in UV/VIS Spectrophotometry: Holmium Sulfate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The validation of an analytical method is a critical step in ensuring the accuracy, reliability, and consistency of experimental data.[1] For UV/VIS spectrophotometry, a cornerstone of analytical chemistry, wavelength accuracy is a fundamental parameter that directly impacts the correctness of absorbance measurements.[2] This guide provides a comprehensive comparison of reference materials used for validating the wavelength accuracy of UV/VIS spectrophotometers, with a focus on holmium-based standards. While holmium oxide dissolved in perchloric acid (forming holmium perchlorate) is the most commonly used and well-documented standard, this guide will also touch upon alternatives, including "rare earth sulphate" solutions mentioned for far-UV wavelength validation.[3]
The performance of UV/Vis spectrophotometers should be regularly checked to ensure their reliability.[4] This process typically involves the calibration of wavelength accuracy, absorbance, and stray light.[4] Holmium-based solutions are particularly favored for wavelength calibration due to their numerous, sharp, and well-defined absorption peaks across the UV and visible spectral regions.[5][6]
Comparison of Wavelength Calibration Standards
The choice of a wavelength calibration standard depends on the required wavelength range and the specific requirements of the analytical method. Holmium salts, didymium, and other rare earth elements are the most common standards.
| Standard | Usable Range | Key Advantages | Key Disadvantages |
| Holmium Perchlorate (B79767) Solution | 240 nm - 650 nm[7][8] | Numerous sharp and stable peaks[7], well-characterized and recognized by pharmacopoeias[6][8], suitable for UV and visible regions. | Perchloric acid requires careful handling[2], peak positions can be slightly dependent on the spectral slit width.[4] |
| Holmium Oxide Glass | 240 nm - 640 nm | Robust and stable over long periods[5][9], easy to use. | Fewer distinct peaks in the far UV compared to the solution[2], spectrum can be affected by the glass matrix.[6] |
| Didymium (Praseodymium-Neodymium) Glass/Solution | 430 nm - 890 nm | Provides a series of sharp peaks in the visible and near-infrared regions[2][3], recommended by the U.S. Pharmacopoeia.[3] | Limited use in the UV region compared to holmium perchlorate. |
| Samarium Perchlorate Solution | 230 nm - 560 nm | Offers a range of wavelengths in the UV and visible regions.[3] | Less commonly used and documented than holmium or didymium. |
| "Rare Earth Sulphate" | 201 nm - 253 nm | Useful for wavelength calibration in the far UV region.[3] | Specific data and widespread availability are less documented. |
| Potassium Dichromate Solution | 235 nm - 430 nm | Primarily used for validating absorbance accuracy[4][10], but has defined absorbance maxima that can be used for wavelength checks. | Fewer and broader peaks compared to rare earth standards. |
| Copper Sulfate Solution | ~600 nm - 650 nm | Used for checking linearity of absorbance scales and can be used for wavelength checks in the visible region.[4] | Limited to a narrow range in the visible spectrum. |
Experimental Protocols
This protocol describes the preparation of a 4% w/v holmium oxide solution in 1.4 M perchloric acid, a commonly used standard for wavelength accuracy verification.[11]
Materials:
-
Holmium Oxide (Ho₂O₃)
-
Perchloric Acid (HClO₄), 1.4 M
-
Volumetric flasks
-
Heating plate/sonicator
Procedure:
-
Accurately weigh 0.4 g of holmium(III) oxide and transfer it to a 10 ml volumetric flask.[10]
-
Add approximately 8 ml of 1.4 M perchloric acid.[11]
-
Gently heat and/or sonicate the solution until the holmium oxide is completely dissolved.[10][11]
-
Allow the solution to cool to room temperature.
-
Make up the volume to 10 ml with 1.4 M perchloric acid.[10]
-
If necessary, filter the solution.[11]
This procedure outlines the steps to verify the wavelength accuracy of a UV/VIS spectrophotometer using the prepared holmium perchlorate solution.
Procedure:
-
Set the spectrophotometer to spectrum scan mode with a wavelength range of 200 nm to 700 nm.[10]
-
Use 1.4 M perchloric acid as the reference/blank solution.
-
Perform a baseline correction or auto-zero with the blank solution in the sample cuvette holder.[10][12]
-
Replace the blank solution with the holmium perchlorate solution in the sample cuvette.
-
Initiate the wavelength scan.[12]
-
Identify the wavelengths of the absorption maxima from the resulting spectrum.[12]
-
Compare the observed peak wavelengths with the certified values for holmium perchlorate. The permitted tolerance is typically ±1 nm in the UV range and ±3 nm in the visible range.[6][10]
Certified Wavelengths for Holmium Perchlorate Solution:
| Certified Wavelength (nm) |
| 241.15 |
| 249.9 |
| 278.2 |
| 287.15 |
| 333.5 |
| 345.6 |
| 361.5 |
| 385.4 |
| 416.1 |
| 451.1 |
| 467.8 |
| 485.2 |
| 536.3 |
| 640.6 |
Note: The exact values can vary slightly based on the spectral bandwidth of the instrument. Always refer to the certificate of analysis for the specific reference material.[8]
Visualizations
Caption: Experimental workflow for spectrophotometer wavelength accuracy validation.
Caption: Logical relationship in analytical validation.
References
- 1. wjarr.com [wjarr.com]
- 2. benchchem.com [benchchem.com]
- 3. nanoqam.ca [nanoqam.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. microlabtech.co.uk [microlabtech.co.uk]
- 7. Holmium Oxide Reference for Wavelength in the Visible and UV [starnacells.com]
- 8. starna.com [starna.com]
- 9. Holmium Oxide Glass Wavelength Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpr.com [ijrpr.com]
- 11. pharmabeginers.com [pharmabeginers.com]
- 12. SOP for Calibration of UV-Vis Spectrophotometer | Pharmaguideline [pharmaguideline.com]
A Guide to Inter-Laboratory Comparison of Holmium Sulfate Calibration Results
For researchers, scientists, and professionals in drug development, the accuracy and consistency of spectrophotometric measurements are paramount. Wavelength calibration is a critical component of ensuring the reliability of these measurements. Holmium oxide, particularly in a perchloric acid solution, is a widely accepted certified reference material (CRM) for this purpose. This guide provides an objective comparison of Holmium sulfate (B86663) calibration results, supported by experimental data and detailed methodologies, to assist in the validation of spectrophotometer performance.
Comparison of Certified Wavelengths for Holmium Oxide Solutions
The National Institute of Standards and Technology (NIST) provides Standard Reference Material (SRM) 2034, a solution of holmium oxide in perchloric acid, which is a primary standard for wavelength calibration.[1] The certified wavelengths of minimum transmittance for this standard are crucial for assessing the performance of spectrophotometers. The values are dependent on the spectral bandwidth (SBW) of the instrument.
Below is a comparison of certified wavelength values from NIST SRM 2034 and a commercially available holmium perchlorate (B79767) solution.
Table 1: Comparison of Certified Wavelengths of Minimum Transmittance (nm)
| NIST SRM 2034 Certified Wavelength (nm) at 1.0 nm SBW[1] | Commercial Holmium Perchlorate Solution Wavelength (nm)[2] |
| 241.15 | 241.5 |
| 279.4 | 277.5 |
| 287.6 | 286.5 |
| 360.8 | 360.5 |
| 418.7 | 416.0 |
| 453.4 | 450.5 |
| 484.5 | 484.5 |
| 536.3 | 536.0 |
| 637.5 | 640.0 |
An international evaluation of holmium oxide solution reference materials demonstrated a high level of agreement among different laboratories and instruments, supporting its robustness as a calibration standard.
Alternative Wavelength Calibration Standards
While holmium oxide solution is a primary standard, other materials are also used for wavelength calibration. A common alternative is a holmium oxide glass filter.
Table 2: Comparison of Holmium Oxide Solution and Holmium Oxide Glass Filter
| Feature | Holmium Oxide in Perchloric Acid Solution | Holmium Oxide Glass Filter |
| Matrix | 4% Holmium oxide in 10% perchloric acid[1] | Holmium oxide in a glass matrix |
| Traceability | Directly traceable to NIST SRM 2034[1] | Traceable to NIST standards[3] |
| Advantages | Sharper and more numerous absorption bands in the UV region. | Robust and stable over long periods.[4] |
| Disadvantages | Requires careful handling due to the corrosive nature of perchloric acid. | Fewer and broader absorption bands, especially in the UV region.[4] |
Experimental Protocols
Accurate wavelength calibration is contingent on a meticulous experimental protocol. The following outlines the key steps for using a holmium oxide in perchloric acid solution.
Preparation of Holmium Perchlorate Solution
A typical standard solution consists of 4% (by weight) holmium oxide dissolved in 10% (by volume) perchloric acid.[1]
Spectrophotometer Calibration Procedure
-
Blank Measurement: Use a cuvette filled with 10% perchloric acid as the blank reference.
-
Sample Measurement: Replace the blank cuvette with the holmium oxide solution cuvette.
-
Scan: Perform a wavelength scan over the desired range (typically 240 nm to 650 nm).
-
Peak Identification: Identify the wavelengths of minimum transmittance (absorption maxima).
-
Comparison: Compare the measured peak wavelengths with the certified values for the specific spectral bandwidth of the instrument.
Visualizing the Calibration Workflow
The following diagrams illustrate the key workflows and relationships in the spectrophotometer calibration process using a holmium oxide standard.
References
A Comparative Guide to Spectrophotometer Validation: Holmium Sulfate vs. Potassium Dichromate
For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of spectrophotometric data is paramount. Regular validation of UV-Visible spectrophotometers is a critical component of Good Laboratory Practice (GLP) and is mandated by regulatory bodies and quality standards like ISO 17025.[1][2] This guide provides an objective comparison of two of the most common and essential standards used for this purpose: Holmium and Potassium Dichromate.
While both are crucial for instrument qualification, they serve distinct functions. Holmium standards are primarily used to verify wavelength accuracy , ensuring the spectrophotometer correctly identifies the specified wavelength. In contrast, potassium dichromate standards are used to validate photometric accuracy and linearity , confirming that the instrument measures absorbance values correctly across a specific range.[3][4][5]
Holmium: The Standard for Wavelength Accuracy
Holmium is a rare-earth element that, when formulated as a holmium oxide solution in perchloric acid or as a doped glass filter, exhibits a series of sharp and well-defined absorption peaks across the ultraviolet (UV) and visible regions.[1][3][6] These characteristic peaks serve as reliable benchmarks for verifying the wavelength scale of a spectrophotometer.[7][8]
The use of holmium perchlorate (B79767) solution is an established method recognized by most pharmacopoeias and standardization bodies for validating the wavelength scale from 240 nm to 650 nm.[6][9] The observed wavelengths of these peaks are known to be dependent on the spectral bandwidth (SBW) of the instrument, and certified reference materials provide values for various bandwidths.[6][10]
Quantitative Data: Holmium Oxide Perchlorate Solution
The following table summarizes the certified peak wavelengths for a 4% holmium oxide solution in 10% perchloric acid, as specified by various pharmacopoeias. The permitted tolerance is typically ±1 nm for the UV range and ±3 nm for the visible range.[9][11]
| Certified Wavelength (nm) | Region |
| 241.15 | Ultraviolet (UV) |
| 287.15 | Ultraviolet (UV) |
| 361.50 | Ultraviolet (UV) |
| 416.20 | Visible |
| 451.40 | Visible |
| 467.80 | Visible |
| 536.30 | Visible |
| 640.50 | Visible |
Note: Values can vary slightly based on the specific reference material and the instrument's spectral bandwidth. Always refer to the certificate of analysis provided with the standard.[6]
Experimental Protocol: Wavelength Accuracy Validation
-
Instrument Setup : Turn on the spectrophotometer and allow the lamp(s) to stabilize for at least 30-60 minutes.[2] Set the spectral bandwidth to the value specified in the standard's certificate (e.g., 1 nm).
-
Baseline Correction : Using a blank cuvette filled with the reference solvent (typically 10% perchloric acid for liquid standards), perform a baseline correction across the desired wavelength range (e.g., 200 nm to 700 nm).
-
Measurement : Remove the blank cuvette and insert the Holmium standard cuvette into the sample holder.
-
Spectral Scan : Perform a spectral scan across the same wavelength range.
-
Peak Identification : Identify the wavelengths of the major absorption peaks from the resulting spectrum.
-
Comparison : Compare the measured peak wavelengths to the certified values listed in the standard's certificate of analysis. The deviation should be within the accepted tolerance (e.g., ±1 nm in UV, ±3 nm in Vis).[9][11]
Workflow Visualization
Diagram 1: Workflow for Wavelength Accuracy Validation.
Potassium Dichromate: The Standard for Photometric Accuracy
Potassium dichromate is the industry-standard material for verifying the photometric (absorbance) accuracy and linearity of spectrophotometers in the UV range.[1][11] It is stable, available in high purity (e.g., NIST SRM 935a), and its solutions in dilute perchloric or sulfuric acid have well-characterized absorbance values at specific wavelengths.[12][13] An acidic medium is required to ensure the compound remains in the dichromate form, which has a stable light absorption spectrum.[12]
Unlike the sharp peaks of holmium, potassium dichromate has broad spectral features.[5] This is advantageous for photometric testing because minor instrument wavelength inaccuracies will not significantly affect the measured absorbance, providing a more robust assessment of the detector's response.[5]
Quantitative Data: Acidified Potassium Dichromate Solution
The following table presents the nominal absorbance values for various concentrations of potassium dichromate in 0.001 M perchloric acid, measured in a 10 mm cuvette.
| Concentration (mg/L) | Absorbance at 235 nm (Trough) | Absorbance at 257 nm (Peak) | Absorbance at 313 nm (Trough) | Absorbance at 350 nm (Peak) |
| 20 | 0.246 | 0.286 | 0.096 | 0.214 |
| 40 | 0.493 | 0.574 | 0.193 | 0.428 |
| 60 | 0.743 | 0.865 | 0.290 | 0.643 |
| 80 | 0.994 | 1.157 | 0.387 | 0.858 |
| 100 | 1.247 | 1.452 | 0.484 | 1.074 |
Source: Starna Scientific.[13] Note: Always refer to the certified values provided with your specific reference material.
Experimental Protocol: Photometric Accuracy Validation
-
Standard Preparation : Prepare a solution of potassium dichromate of a known concentration (e.g., 60 mg/L) in 0.001 M perchloric acid or 0.005 M sulfuric acid.[9][14] Alternatively, use a commercially prepared and sealed cuvette standard.[13][15]
-
Instrument Setup : Allow the instrument to warm up. Select the photometric measurement mode.
-
Wavelength Selection : Set the instrument to the first validation wavelength (e.g., 235 nm).
-
Blanking : Fill a matched quartz cuvette with the acidic solvent (e.g., 0.001 M perchloric acid) and use it to set the absorbance to zero (autozero).
-
Measurement : Replace the blank with the cuvette containing the potassium dichromate standard and record the absorbance reading.
-
Repeat : Repeat steps 3-5 for all other specified wavelengths (257 nm, 313 nm, and 350 nm).
-
Comparison : Compare the measured absorbance values with the certified values for the given concentration. The results should fall within the tolerance specified in the certificate or by the relevant pharmacopoeia.
Workflow Visualization
Diagram 2: Workflow for Photometric Accuracy Validation.
Summary Comparison
| Feature | Holmium Sulfate / Oxide | Potassium Dichromate |
| Primary Use | Wavelength Accuracy Validation[7][10] | Photometric (Absorbance) Accuracy & Linearity Validation[12][13][16] |
| Spectral Region | UV and Visible (approx. 240 nm - 650 nm)[6][8] | Primarily UV (approx. 235 nm - 430 nm)[1][17] |
| Spectral Features | Multiple sharp, narrow absorption peaks[1][3] | Four broad, well-defined peaks and troughs[5] |
| Form | Solution in perchloric acid or doped glass filter[1][9] | Crystalline solid (NIST SRM 935a) or solution in acid[13] |
| Key Advantage | Sharp peaks are ideal for precise wavelength verification. | Broad peaks minimize errors from slight wavelength inaccuracies.[5] |
| Governing Standards | European Pharmacopoeia, USP, ASTM E275[11] | European Pharmacopoeia, USP, NIST[13][15][17] |
Conclusion
Holmium and potassium dichromate are not alternatives but rather complementary partners in a comprehensive spectrophotometer validation program. Holmium standards are indispensable for ensuring the instrument's wavelength scale is accurate, while potassium dichromate is the gold standard for verifying that absorbance measurements are correct and linear. Utilizing both standards according to established protocols is a fundamental practice for generating reliable, reproducible, and defensible scientific data. Regular performance verification with these traceable standards ensures data integrity and compliance with stringent regulatory requirements.[2][18]
References
- 1. One moment, please... [nanoqam.ca]
- 2. aelabgroup.com [aelabgroup.com]
- 3. knowledge.reagecon.com [knowledge.reagecon.com]
- 4. Analysis Accuracy Of Double Beam UV Visible Spectrophotometer [metashcorp.com]
- 5. Potassium dichromate for the UV calibration - Chromatography Forum [chromforum.org]
- 6. starna.com [starna.com]
- 7. Spectrophotometry Holmium Oxide Solution UV and Visible Wavelength Standard 240 nm to 640 nm, Reagecon 100 mL | Buy Online | Reagecon | Fisher Scientific [fishersci.fi]
- 8. reagecon.com [reagecon.com]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. Checking wavelength accuracy [hellma.com]
- 11. hk.techcomp.com.hk [hk.techcomp.com.hk]
- 12. quora.com [quora.com]
- 13. starna.com [starna.com]
- 14. thaiscience.info [thaiscience.info]
- 15. UV-VIS Standard 1: Potassium dichromate solution UV/Vis spectroscopy Sigma-Aldrich [sigmaaldrich.com]
- 16. Checking the photometric accuracy [hellma.com]
- 17. Acidic Potassium Dichromate Solutions as Ultraviolet Absorbance Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Spectrophotometry | NIST [nist.gov]
A Comprehensive Guide to the Long-Term Stability of Holmium-Based Wavelength Reference Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the long-term stability of Holmium sulfate (B86663) (Holmium oxide in perchloric acid solution) and its primary alternative, Holmium oxide glass filters. These materials are critical for the accurate wavelength calibration of UV-VIS spectrophotometers, a cornerstone of analytical and quality control laboratories. This document synthesizes data from long-term stability studies and outlines the experimental protocols necessary for their verification, ensuring the integrity of your spectrophotometric measurements.
Comparison of Holmium-Based Reference Materials
The choice between a liquid and a solid reference material for UV-VIS spectrophotometer wavelength calibration hinges on a balance of performance, stability, and usability. Holmium, a rare-earth element, provides characteristic and well-defined absorption peaks in the UV and visible regions, making it an ideal calibrant.
Quantitative Data Summary
The following table summarizes the key performance characteristics of Holmium oxide solution and Holmium oxide glass filters.
| Feature | Holmium Oxide in Perchloric Acid Solution | Holmium Oxide Glass Filter |
| Primary Use | Wavelength accuracy calibration of UV-VIS spectrophotometers | Wavelength accuracy calibration of UV-VIS spectrophotometers |
| Wavelength Range | ~240 nm to 650 nm[1][2] | ~240 nm to 640 nm[3] |
| Number of Peaks | Typically 14 characteristic peaks[2] | Typically 11 characteristic peaks[3] |
| Demonstrated Stability | At least 30 years for NIST Standard Reference Material (SRM) 2034[1][4] | Inherently stable over long periods[5][6] |
| Commercial Shelf Life | Typically 36 months (3 years) to 10 years[1][7][8] | Not typically specified; considered stable indefinitely if handled properly[5][6] |
| Key Advantages | Sharper and more numerous peaks, especially in the UV region[9][10]. Accepted by most Pharmacopoeias[2]. | More robust and physically stable[3][9]. Easier to handle and less prone to contamination. |
| Key Disadvantages | Perchloric acid is corrosive and requires careful handling. Potential for solvent evaporation or contamination if not properly sealed. | Fewer and broader peaks compared to the solution[9]. Peak positions can vary slightly between glass melts[3][9]. Not all Pharmacopoeias accept it for wavelength qualification[3]. |
Typical Certified Wavelength Peaks
The certified absorption peaks are crucial for calibration. The following are typical peak wavelengths for both types of reference materials. Note that the exact values are dependent on the spectral bandwidth of the instrument and are provided on the certificate of calibration for each specific reference material.
| Holmium Oxide Solution (in Perchloric Acid) | Holmium Oxide Glass Filter |
| ~241 nm | ~241 nm (may be absent or less distinct in some filters)[5] |
| ~250 nm | ~279 nm |
| ~278 nm | ~287 nm |
| ~288 nm | ~361 nm |
| ~334 nm | ~418 nm |
| ~346 nm | ~445 nm |
| ~361 nm | ~453 nm |
| ~385 nm | ~460 nm |
| ~417 nm | ~536 nm |
| ~451 nm | ~638 nm |
| ~468 nm | |
| ~485 nm | |
| ~537 nm | |
| ~641 nm |
Note: The values provided are approximate and for guidance only. Always refer to the certified values accompanying the specific reference material.
Experimental Protocols
The long-term stability of Holmium sulfate reference materials is assessed by monitoring the location of its characteristic absorption peaks over time.
Protocol for Long-Term Stability Assessment of Holmium Oxide Solution
This protocol is based on the principles employed in long-term studies of standard reference materials.
-
Sample Preparation and Storage:
-
Prepare a solution of 4% (m/v) Holmium oxide in 10% (v/v) perchloric acid.[2] The use of high-purity Holmium oxide and perchloric acid is essential.
-
Seal the solution in a 10 mm path length far-UV quartz cuvette using heat fusion to prevent solvent evaporation and contamination.[2]
-
Store the sealed cuvettes under normal laboratory conditions, typically between 15°C and 25°C, and protected from light.[7]
-
-
Spectrophotometric Measurement:
-
Use a high-performance UV-VIS spectrophotometer with a known and verified wavelength accuracy.
-
Set the spectral bandwidth of the instrument to a specified value (e.g., 1 nm) for all measurements to ensure consistency, as peak positions can be dependent on the spectral bandwidth.
-
Perform a baseline correction using a blank cuvette containing 10% (v/v) perchloric acid.
-
Scan the Holmium oxide solution over the desired wavelength range (e.g., 240 nm to 650 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance for each of the characteristic peaks.
-
Record these peak locations at initial preparation (time zero) and at regular intervals over the study period (e.g., annually).
-
Compare the measured peak locations at each time point to the initial values. The material is considered stable if the band locations have not varied outside of their established uncertainties.[1]
-
Visualizations
Experimental Workflow for Stability Testing
The following diagram illustrates the workflow for conducting a long-term stability study of this compound reference materials.
Logical Relationship of Reference Material Characteristics
This diagram shows the relationship between the physical form of the Holmium reference material and its key performance attributes.
References
- 1. Thirty-year Stability of Standard Reference Material® 2034 Holmium Oxide Solution Wavelength Standard for Spectrophotometry | NIST [nist.gov]
- 2. starna.com [starna.com]
- 3. Holmium Oxide Glass Filter - Universal Instruments [uinst.in]
- 4. Thirty-year stability of standard reference material 2034 holmium oxide solution wavelength standard for spectrophotometry: | NIST [nist.gov]
- 5. Holmium Oxide Glass Wavelength Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccat.co.nz [ccat.co.nz]
- 7. Holmium Oxide Solution for Wavelength Control acc... [cpachem.com]
- 8. Calibre Scientific Global [us.calibrescientific.com]
- 9. Holmium glass filter [hellma.com]
- 10. shop.perkinelmer.com [shop.perkinelmer.com]
A Comparative Guide to Spectrophotometer Performance Verification: Holmium Oxide and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
Ensuring the accuracy of wavelength scales in spectrophotometers is a critical aspect of generating reliable and reproducible data in research and drug development. This guide provides an objective comparison of holmium oxide, a widely used reference material, with other common alternatives for verifying the wavelength accuracy of UV-Visible spectrophotometers. The information presented is supported by established experimental data and protocols to assist in the selection of the most appropriate standard for your specific analytical needs.
Comparison of Wavelength Calibration Standards
The choice of a wavelength calibration standard is contingent upon the required wavelength range, the spectral bandwidth of the instrument, and regulatory requirements. Holmium oxide, didymium oxide, and cerium oxide are all recognized certified reference materials (CRMs) with well-defined and stable absorption peaks.[1]
Holmium oxide is a globally recognized primary wavelength calibration standard, endorsed by NIST and other international standards organizations.[2] It is available in two primary forms: a solution of holmium oxide in perchloric acid and a solid holmium oxide-doped glass filter.[3] The solution offers sharp, stable peaks across the UV and visible regions, from approximately 240 nm to 650 nm.[4] The glass filter provides a more robust and easier-to-use alternative, though it may have fewer distinct peaks in the UV region compared to the solution.[3]
Didymium, a mixture of the rare-earth elements praseodymium and neodymium, is another widely accepted standard, particularly for the visible and near-infrared regions.[1][5] Didymium oxide in perchloric acid provides characteristic peaks from approximately 290 nm to 870 nm.[5] For wavelength verification below 240 nm, cerium oxide (as cerium sulfate (B86663) in sulfuric acid) is recommended, with peaks in the range of 200 nm to 270 nm.[6][7]
The following table summarizes the certified absorption peak wavelengths for these common reference materials. It is important to note that the exact peak positions can be slightly dependent on the spectral bandwidth of the spectrophotometer.[4][5][8]
| Holmium Oxide in Perchloric Acid (nm)[4] | Holmium Oxide Glass Filter (nm)[2] | Didymium Oxide in Perchloric Acid (nm)[5] | Cerium Sulfate in Sulfuric Acid (nm)[7] |
| 241.1 | 241.5 | 298 | 201 |
| 249.9 | 279.3 | 329 | 211 |
| 278.1 | 287.6 | 354 | 223 |
| 287.2 | 333.8 | 444 | 240 |
| 333.5 | 360.8 | 469 | 254 |
| 345.4 | 385.9 | 482 | |
| 361.2 | 418.7 | 512 | |
| 385.6 | 446.0 | 522 | |
| 416.2 | 453.4 | 575 | |
| 451.4 | 460.0 | 732 | |
| 467.8 | 536.5 | 740 | |
| 485.2 | 637.5 | 794 | |
| 536.6 | 799 | ||
| 640.5 | 864 |
Experimental Protocols
The following are detailed methodologies for key experiments in spectrophotometer performance verification, with a focus on wavelength accuracy using a holmium oxide solution. These protocols are based on guidelines from the United States Pharmacopeia (USP) General Chapter <857>.[6][9]
Wavelength Accuracy Verification
Objective: To verify that the wavelength scale of the spectrophotometer is accurate within specified tolerances.
Materials:
-
Certified Reference Material (CRM): 4% (w/v) Holmium Oxide in 1.4 M Perchloric Acid solution in a sealed cuvette.
-
Blank solution: 1.4 M Perchloric Acid in a matched cuvette.
Procedure:
-
Instrument Warm-up: Allow the spectrophotometer to warm up for the manufacturer-recommended time to ensure thermal stability.
-
Baseline Correction:
-
Set the instrument to scanning mode.
-
Place the blank cuvette (1.4 M Perchloric Acid) in the sample holder.
-
Perform a baseline correction over the desired wavelength range (e.g., 200 nm to 600 nm).[10]
-
-
Sample Measurement:
-
Remove the blank cuvette and place the holmium oxide CRM cuvette in the sample holder.
-
Scan the holmium oxide solution over the same wavelength range.
-
-
Peak Identification:
-
Identify the wavelengths of the major absorbance peaks in the resulting spectrum.
-
-
Data Analysis:
-
Compare the measured peak wavelengths with the certified values provided with the CRM.
-
The deviation of the measured wavelength from the certified wavelength should be within the acceptance criteria.
-
Acceptance Criteria (as per USP <857>): [11]
-
UV Range (200-400 nm): The measured wavelength should be within ±1 nm of the certified value.
-
Visible Range (400-700 nm): The measured wavelength should be within ±2 nm of the certified value.
Wavelength Precision Verification
Objective: To assess the reproducibility of the spectrophotometer's wavelength measurements.
Procedure:
-
Following the procedure for wavelength accuracy verification, perform at least six replicate scans of the holmium oxide CRM.
-
For each of the prominent, well-defined peaks, record the measured wavelength from each of the six scans.
-
Calculate the standard deviation of the measured wavelengths for each peak.
Acceptance Criteria (as per USP <857>): [6][9]
-
The standard deviation of the six replicate measurements for each peak must not exceed 0.5 nm.
Experimental Workflow and Logic
The following diagrams illustrate the logical workflow for performing spectrophotometer wavelength accuracy verification and the decision-making process based on the results.
Caption: Experimental workflow for spectrophotometer wavelength accuracy verification.
This guide provides a foundational understanding of the principles and procedures for verifying the performance of spectrophotometers using holmium oxide and its alternatives. Adherence to these protocols and a thorough understanding of the chosen reference materials are paramount for ensuring the integrity of analytical data in regulated environments.
References
- 1. benchchem.com [benchchem.com]
- 2. Holmium Oxide Glass Wavelength Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shop.perkinelmer.com [shop.perkinelmer.com]
- 4. Holmium Oxide Liquid (240-650 nm) [starna.com]
- 5. Didymium Oxide Liquid (290-870 nm) [starna.com]
- 6. agilent.com [agilent.com]
- 7. Cerium Sulfate Solution (200-300 nm) [starna.com]
- 8. inasc.com.co [inasc.com.co]
- 9. Bot Verification [merel.si]
- 10. pharmabeginers.com [pharmabeginers.com]
- 11. drugfuture.com [drugfuture.com]
A Comparative Analysis of Holmium Sulfate and Other Select Rare Earth Sulfates for Research and Development
A deep dive into the physicochemical properties, catalytic performance, and biomedical potential of Holmium, Erbium, Dysprosium, and Neodymium sulfates, offering researchers, scientists, and drug development professionals a comprehensive guide for material selection and application.
This guide provides a comparative analysis of Holmium sulfate (B86663) (Ho₂(SO₄)₃) alongside three other pertinent rare earth sulfates: Erbium sulfate (Er₂(SO₄)₃), Dysprosium sulfate (Dy₂(SO₄)₃), and Neodymium sulfate (Nd₂(SO₄)₃). The objective is to furnish a detailed comparison of their performance, supported by experimental data, to aid in informed decision-making for various research and development applications, including catalysis and biomedical research.
Physicochemical Properties: A Tabular Comparison
The fundamental characteristics of these rare earth sulfates dictate their suitability for different applications. The following tables summarize key quantitative data for easy comparison.
| Property | Holmium Sulfate (Ho₂(SO₄)₃) | Erbium Sulfate (Er₂(SO₄)₃) | Dysprosium Sulfate (Dy₂(SO₄)₃) | Neodymium Sulfate (Nd₂(SO₄)₃) |
| Molar Mass (anhydrous) | 618.04 g/mol | 622.71 g/mol [1] | 613.18 g/mol | 576.7 g/mol [2] |
| Appearance | Yellowish crystals[3] | Pink crystalline solid[1] | Light yellow solid[4] / Turquoise crystals[5] | Pink crystals[2] |
| Solubility in Water ( g/100g H₂O) | 8.18 (20°C), 6.71 (25°C), 4.52 (40°C)[6] | 16 (20°C, as octahydrate), 6.53 (40°C, as octahydrate)[7] | Slightly soluble[4] | 8 (20°C)[2] |
| Magnetic Susceptibility (Molar, χm / 10⁻⁶ cm³/mol) | Data not available | +74,600 (as octahydrate) | Data not available | +9990[8] |
Note: Solubility and magnetic properties can vary with the degree of hydration and temperature.
Catalytic Performance in Organic Synthesis
Rare earth sulfates have emerged as effective Lewis acid catalysts in a variety of organic transformations, often offering advantages in terms of reusability and performance under mild conditions.
Key Applications:
-
This compound: Ammonium this compound has been demonstrated as an active catalyst in hydrogenation and oxidation reactions.[9]
-
Erbium Sulfate: Erbium salts are recognized as non-toxic and versatile "green" catalysts for numerous organic reactions.[10]
-
Dysprosium Sulfate: Dysprosium compounds, including the sulfate, are utilized as catalysts in processes like petroleum refining and can catalyze reactions involving substances with nitrogen or oxygen functional groups.[11][12]
-
Neodymium Sulfate: Neodymium sulfate has shown good activity and selectivity as a catalyst in alkene hydrogenation and the selective oxidation of organic sulfides.[4] It is also used in the production of catalysts for various applications.[13]
Experimental Protocol: Catalytic Sulfide (B99878) Oxidation
This protocol outlines a general procedure for testing the catalytic activity of rare earth sulfates in the oxidation of sulfides to sulfoxides.
Materials:
-
Rare earth sulfate catalyst (e.g., Neodymium sulfate)
-
Substrate (e.g., methyl phenyl sulfide)
-
Oxidant (e.g., 30% hydrogen peroxide)
-
Solvent (e.g., acetonitrile)
-
Standard laboratory glassware and stirring equipment
-
Analytical instrumentation for reaction monitoring (e.g., Gas Chromatography)
Procedure:
-
In a round-bottom flask, dissolve the sulfide substrate in the chosen solvent.
-
Add the rare earth sulfate catalyst to the solution.
-
Slowly add the hydrogen peroxide oxidant to the stirred mixture.
-
Maintain the reaction at a specific temperature and monitor its progress by taking aliquots at regular intervals for analysis.
-
Upon completion, quench the reaction and extract the product.
-
Analyze the product mixture to determine the conversion of the sulfide and the selectivity for the sulfoxide.
Biomedical Applications and Toxicity Profile
The unique electronic and magnetic properties of rare earth elements lend their compounds to various biomedical applications, particularly in imaging and as potential therapeutic agents. However, their interaction with biological systems also necessitates a careful evaluation of their toxicity.
Biomedical Potential:
-
Holmium: Holmium's magnetic properties are of interest in various medical applications.
-
Erbium: Erbium-doped materials are explored for their luminescent properties in bioimaging.
-
Dysprosium: Dysprosium-based compounds are investigated as contrast agents for Magnetic Resonance Imaging (MRI) to improve diagnostic imaging.[6]
-
Neodymium: Neodymium-doped nanoparticles have shown potential for bioimaging and have been studied for their cytotoxic effects on cancer cells.[14][15]
A significant aspect of the biological activity of rare earth ions is their ability to interact with calcium signaling pathways. Due to their similar ionic radii and higher charge, lanthanide ions can compete with and displace calcium ions from binding sites on proteins such as calmodulin, potentially disrupting downstream signaling.[8][16][17] This interference with a crucial cellular signaling mechanism is a key area of research for developing new therapeutic strategies.
Toxicity Profile:
Experimental Protocols: Synthesis of Rare Earth Sulfates
The synthesis of rare earth sulfates typically involves the reaction of the corresponding rare earth oxide with sulfuric acid.
General Synthesis Protocol
Materials:
-
Rare Earth Oxide (e.g., Holmium Oxide, Erbium Oxide, Dysprosium Oxide, or Neodymium Oxide)
-
Dilute Sulfuric Acid
-
Deionized Water
-
Heating and stirring apparatus
-
Filtration equipment
Procedure:
-
Prepare a dilute solution of sulfuric acid in a beaker.
-
Gradually add the powdered rare earth oxide to the acid solution while stirring.
-
Gently heat the mixture to facilitate the dissolution of the oxide.[8]
-
Continue heating and stirring until a clear solution is obtained.
-
Allow the solution to cool and crystallize. The crystals can be collected by filtration. For some rare earth sulfates, such as neodymium sulfate, heating the solution can decrease solubility, leading to precipitation.[2]
-
The collected crystals can be washed with cold deionized water and dried.
This comparative guide provides a foundational understanding of the properties and potential applications of Holmium, Erbium, Dysprosium, and Neodymium sulfates. The provided data and protocols are intended to serve as a starting point for researchers and developers in their exploration of these versatile materials. Further investigation into specific applications will undoubtedly unveil more nuanced differences and advantages of each of these rare earth compounds.
References
- 1. Erbium sulfate octahydrate | Er2H16O20S3 | CID 25021617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Magnetic Properties of Solids [hyperphysics.phy-astr.gsu.edu]
- 3. aemree.com [aemree.com]
- 4. Dysprosium (III) Sulfate Octahydrate - ProChem, Inc. [prochemonline.com]
- 5. aemproduct.com [aemproduct.com]
- 6. This compound OCTAHYDRATE CAS#: 13473-57-9 [m.chemicalbook.com]
- 7. Erbium(III) sulfate - Wikipedia [en.wikipedia.org]
- 8. fizika.si [fizika.si]
- 9. The therapeutic application of lanthanides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. [PDF] Lanthanides as Calcium Mimetic Species in Calcium-Signaling/Buffering Proteins: The Effect of Lanthanide Type on the Ca2+/Ln3+ Competition | Semantic Scholar [semanticscholar.org]
- 11. heegermaterials.com [heegermaterials.com]
- 12. Dysprosium Sulfate - ESPI Metals [espimetals.com]
- 13. Neodymium(III) sulfate - Wikipedia [en.wikipedia.org]
- 14. Magnetic susceptibility of holmium compounds with iron group elements at high temperatures [inis.iaea.org]
- 15. Influence of neodymium substitution on structural, magnetic and spectroscopic properties of Ni–Zn–Al nano-ferrites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lanthanides as Calcium Mimetic Species in Calcium-Signaling/Buffering Proteins: The Effect of Lanthanide Type on the Ca2+/Ln3+ Competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Calmodulin - Wikipedia [en.wikipedia.org]
- 18. Dysprosium - Wikipedia [en.wikipedia.org]
A Comparative Guide to Wavelength Calibration: Cross-Validation of Holmium Sulfate with Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Accurate and precise wavelength calibration of spectrophotometers is a cornerstone of reliable analytical measurements in research, development, and quality control. Holmium, typically used as holmium oxide dissolved in perchloric acid to form holmium perchlorate (B79767) (often referred to colloquially as holmium sulfate (B86663) in this context), is a widely recognized and utilized standard for this purpose.[1][2] This guide provides an objective comparison of holmium sulfate's performance against other common wavelength calibration standards, supported by established certified data and detailed experimental protocols.
Comparison of Wavelength and Photometric Accuracy Standards
The selection of a suitable calibration standard is contingent upon the specific requirements of the analytical method, the operational wavelength range of the spectrophotometer, and prevailing regulatory guidelines.[3] The following tables present a quantitative comparison of this compound with other frequently employed calibration methods.
Table 1: Wavelength Calibration Standards - A Comparative Overview
| Calibration Standard | Wavelength Range (nm) | Certified Peaks/Lines (nm) | Typical Tolerance (nm) | Advantages | Disadvantages |
| Holmium Oxide Solution (in Perchloric Acid) | 240 - 650 | 241.15, 287.15, 361.5, 486.0, 536.3[3][4] | ±1 (UV), ±3 (Visible)[5] | Numerous sharp and well-defined peaks across UV-Vis, NIST traceable (SRM 2034).[4] | Liquid standard requires careful handling, potential for degradation over time. |
| Didymium Glass Filter | 329 - 875 | 329, 472, 512, 681, 875[6] | ±0.2 to ±0.5[7][8] | Solid-state, robust, and stable over long periods. | Fewer peaks in the UV region compared to Holmium solution.[6] |
| Deuterium (B1214612) Arc Lamp | UV region | 486.0, 656.1[9] | Intrinsic, highly accurate | Built-in to many spectrophotometers, convenient for quick checks.[10] | Limited number of lines, may not cover the entire required range. |
Table 2: Photometric Accuracy Standards - A Comparative Overview
| Calibration Standard | Wavelength Range (nm) | Certified Wavelengths (nm) | Typical Absorbance Range (A) | Advantages | Disadvantages |
| Potassium Dichromate Solution (in Sulfuric or Perchloric Acid) | 235 - 430 | 235, 257, 313, 350, 430[5][11] | 0.2 - 1.5[11] | Well-characterized absorbance maxima and minima, NIST traceable (SRM 935a).[12] | Toxic (Cr(VI)), requires careful preparation and handling. |
| Neutral Density Glass Filters | Visible Region | 440, 465, 546.1, 590, 635[13] | Varies | Solid-state, stable, available in a wide range of absorbance values. | Primarily for the visible range, can be expensive. |
Experimental Protocols
Detailed and consistent execution of calibration procedures is critical for ensuring data integrity. The following are summarized protocols for the key calibration methods discussed.
Wavelength Calibration using Holmium Oxide Solution
Objective: To verify the wavelength accuracy of a spectrophotometer in the UV and visible regions.
Materials:
-
Holmium oxide solution (4% w/v in 1.4 M perchloric acid) in a sealed quartz cuvette.[3]
-
Blank cuvette containing 1.4 M perchloric acid.[3]
Procedure:
-
Allow the spectrophotometer to warm up according to the manufacturer's instructions.
-
Set the instrument to scanning mode with a spectral bandwidth of 1 nm or as specified by the standard's certificate.
-
Perform a baseline correction with the blank cuvette (1.4 M perchloric acid).
-
Place the holmium oxide standard in the sample holder.
-
Scan the spectrum over the desired range (e.g., 200 nm to 600 nm).[3]
-
Identify the wavelengths of the absorbance maxima.
-
Compare the observed peak wavelengths with the certified values for the holmium oxide standard. The observed wavelengths should fall within the permitted tolerance limits (e.g., ±1 nm in the UV region and ±3 nm in the visible region).[3][5]
Photometric Accuracy Verification using Potassium Dichromate Solution
Objective: To verify the absorbance accuracy and linearity of a spectrophotometer in the UV region.
Materials:
-
Potassium dichromate (NIST SRM 935a or equivalent), dried at 110 °C for 2 hours.
-
Calibrated analytical balance and volumetric flasks.
Procedure:
-
Prepare a stock solution by accurately weighing approximately 60 mg of dried potassium dichromate and dissolving it in 1 L of 0.005 M sulfuric acid.[14] Prepare a series of dilutions from this stock solution as required.
-
Allow the spectrophotometer to warm up.
-
Set the instrument to the desired wavelength (e.g., 235, 257, 313, or 350 nm).
-
Use the 0.005 M sulfuric acid as a blank to zero the instrument.
-
Measure the absorbance of each potassium dichromate solution.
-
Compare the measured absorbance values to the certified values for the specific concentrations. The measured values should be within the specified tolerance (e.g., ±0.01 A).[14]
Wavelength Calibration using a Deuterium Arc Lamp
Objective: To perform a quick check of the wavelength accuracy using the intrinsic emission lines of the instrument's deuterium lamp.
Procedure:
-
Access the instrument's diagnostic or calibration software.
-
Select the option for wavelength calibration using the deuterium lamp emission lines.
-
The instrument will automatically locate the emission peaks at 486.0 nm and 656.1 nm.[9]
-
The software will compare the found peak positions to the known values and may perform an automatic adjustment or report the deviation.
Mandatory Visualizations
To further elucidate the processes and relationships involved in spectrophotometer calibration and cross-validation, the following diagrams are provided.
Caption: Workflow for cross-validating spectrophotometer calibration methods.
Caption: Logical relationships in spectrophotometer calibration.
References
- 1. Thermo Scientific Holmium Oxide Solution Verification Standard Holmium Oxide in Perchloric Acid Solution | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 2. dsdpanalytics.com [dsdpanalytics.com]
- 3. laboratorioseyco.com [laboratorioseyco.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. Potassium dichromate liquid filter [hellma.com]
- 6. vietanh.vn [vietanh.vn]
- 7. WAV-7 UV/VIS Wavelength & UV Didymium Photometric Accuracy Standard (270-340nm) — FireflySci Cuvette Shop [fireflysci.com]
- 8. Didymium & Holmium Calibration Filters - UQG Optics [uqgoptics.com]
- 9. Light Sources for Spectrophotometers : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 10. nanoqam.ca [nanoqam.ca]
- 11. starna.com [starna.com]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. European Pharmacopoeia (EP 11) [hellma.com]
- 14. lcms.cz [lcms.cz]
Safety Operating Guide
Proper Disposal of Holmium Sulfate: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of holmium sulfate (B86663), ensuring the safety of laboratory personnel and compliance with environmental regulations. This procedure is intended for researchers, scientists, and drug development professionals who handle this chemical.
Immediate Safety and Hazard Information
Holmium sulfate, particularly in its hydrated form (Ho₂(SO₄)₃·8H₂O), is a chemical that requires careful handling.[1] While lanthanides are generally considered to have low toxicity, the compound-specific hazards must be respected.[2]
Hazard Identification and Classification: this compound is classified as causing serious eye irritation.[1][3] It may also cause skin and respiratory tract irritation, particularly if dust is generated.[3]
| Hazard Rating System | Health | Flammability | Reactivity/Physical Hazard |
| HMIS Classification | 1 | 0 | 1 |
| NFPA Rating | 1 | 0 | 1 |
| Data sourced from Material Safety Data Sheet.[3] |
Essential Personal Protective Equipment (PPE): Before handling this compound in any form (solid or solution), the following PPE is mandatory:
-
Eye Protection: Safety glasses with side-shields or goggles are required.[1][3]
-
Hand Protection: Handle with inspected, impermeable gloves (e.g., nitrile or rubber).[1][3]
-
Body Protection: Wear a lab coat or a protective suit to prevent skin contact.[3]
-
Respiratory Protection: If dust formation is possible, use a NIOSH-approved dust respirator.[4]
Step-by-Step Disposal Protocol
Disposal of this compound must comply with federal, state, and local hazardous waste regulations.[4][5] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management system.[6][7][8]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is solid, in solution, or mixed with other chemicals.
-
Segregate at the Source: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. It should be collected in a dedicated, clearly labeled hazardous waste container.
Step 2: Containment and Labeling
-
Use Appropriate Containers: Collect waste in a suitable, closed container that is compatible with the chemical.[1] The container must be in good condition and free of leaks.
-
Label Correctly: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution and local regulations.
Step 3: Storage
-
Designated Storage Area: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][3]
-
Prevent Environmental Release: Ensure the storage area has secondary containment to prevent the product from entering drains in case of a spill.[1]
Step 4: Arranging for Final Disposal
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Documentation: Complete all necessary waste manifests and documentation as required by the disposal contractor and regulatory agencies. Generators are responsible for ensuring the waste is properly identified and managed through to its final disposal.[8]
Step 5: Spill and Decontamination Procedures
-
Isolate the Area: In case of a spill, restrict access to the area.
-
Wear Full PPE: Use the personal protective equipment specified in Section 1.
-
Contain and Clean:
-
For solid spills, carefully sweep or scoop the material to avoid creating dust and place it into a labeled hazardous waste container.[1][4][5]
-
Do not use water for cleanup of the solid material itself, as this can create a solution that is harder to contain.[4][5]
-
Decontaminate the area with soap and water after the bulk of the material has been removed.
-
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 3. prochemonline.com [prochemonline.com]
- 4. ameslab.gov [ameslab.gov]
- 5. Holmium - ESPI Metals [espimetals.com]
- 6. youtube.com [youtube.com]
- 7. epa.gov [epa.gov]
- 8. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
Essential Safety and Operational Guide for Handling Holmium Sulfate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides immediate, essential safety and logistical information for handling Holmium sulfate (B86663), including detailed operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
Holmium sulfate is classified as a substance that can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2][3] Therefore, a comprehensive approach to personal protective equipment is critical, particularly when handling it in powder or dust form.
Table 1: Recommended Personal Protective Equipment (PPE) for this compound
| Scenario | Eye and Face Protection | Skin Protection | Respiratory Protection |
| Handling Solids | Safety glasses with side-shields conforming to EN166.[1] | Impermeable gloves (e.g., nitrile or rubber), lab coat or protective work clothing.[1][2] | A NIOSH-approved respirator with a HEPA filter is recommended if dust is present or for nuisance exposures.[1][4] |
| Cleaning Spills | Chemical safety goggles and a face shield.[2][4] | Impermeable gloves, lab coat or protective work clothing.[1][2][4] | NIOSH-approved respirator with a HEPA filter.[1][4] |
Note: The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Occupational Exposure Limits
Currently, there are no specific occupational exposure limits established by OSHA or ACGIH for Holmium or this compound.[5][6] It is crucial to handle the substance with care to minimize any potential exposure.
Operational Protocols: From Handling to Disposal
A systematic approach to handling and disposal is essential to minimize risks. The following protocols provide detailed guidance for working with this compound.
Safe Handling Procedures
-
Ventilation : Always handle this compound in a well-ventilated area.[1][2] The use of a chemical fume hood is highly recommended to control exposure to airborne dust.[7]
-
Avoiding Dust Formation : Take precautions to avoid the formation of dust and aerosols during handling.[1]
-
Personal Hygiene : Practice good industrial hygiene. Wash hands thoroughly before breaks and at the end of the workday.[1] Avoid eating, drinking, or smoking in work areas.
-
Storage : Store this compound in a cool, dry, and well-ventilated place.[1][2] Keep the container tightly closed to protect it from moisture.[1][5]
Spill Management Protocol
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Isolate the Area : Immediately evacuate unnecessary personnel and secure the location of the spill.[4]
-
Ventilate : Ensure the area is well-ventilated.[4]
-
Don PPE : Before beginning cleanup, put on the appropriate personal protective equipment as outlined in Table 1, including respiratory protection.[4]
-
Cleanup : For solid spills, carefully sweep or scoop up the material without creating dust.[1][6] Use non-sparking tools and natural bristle brushes.[6]
-
Containerize Waste : Place all contaminated materials, including the spilled substance, cleaning materials, and disposable PPE, into a clearly labeled, sealed container for hazardous waste.[1][4]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination.
-
Waste Classification : this compound waste should be treated as hazardous waste.
-
Containerization : Collect waste in suitable, closed, and clearly labeled containers.[1]
-
Disposal : Dispose of the waste in accordance with all applicable local, state, and federal regulations.[8] Do not let the product enter drains.[1]
-
Contaminated Packaging : Dispose of contaminated packaging as unused product.[1]
Experimental Workflow and Safety Integration
The following diagram illustrates the logical workflow for safely handling this compound, integrating safety checkpoints at each stage of the process.
Caption: Workflow for the safe handling of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. prochemonline.com [prochemonline.com]
- 3. Holmium (III) Sulfate Hydrate - ProChem, Inc. [prochemonline.com]
- 4. benchchem.com [benchchem.com]
- 5. ameslab.gov [ameslab.gov]
- 6. Holmium - ESPI Metals [espimetals.com]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. What are the safety considerations for handling holmium hydroxide powder, and what precautions should be taken when working with this material? - China chemical material supplier - Suoyi [suoyi-group.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
